molecular formula C40H70N7O17P3S B15549934 cis-11,12-methyleneoctadecanoyl-CoA

cis-11,12-methyleneoctadecanoyl-CoA

货号: B15549934
分子量: 1046.0 g/mol
InChI 键: VDYGDLAYZYHVKO-BBAONULGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-11,12-methyleneoctadecanoyl-CoA is an organic molecular entity.

属性

分子式

C40H70N7O17P3S

分子量

1046.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-[(1R)-2-hexylcyclopropyl]decanethioate

InChI

InChI=1S/C40H70N7O17P3S/c1-4-5-6-12-15-27-22-28(27)16-13-10-8-7-9-11-14-17-31(49)68-21-20-42-30(48)18-19-43-38(52)35(51)40(2,3)24-61-67(58,59)64-66(56,57)60-23-29-34(63-65(53,54)55)33(50)39(62-29)47-26-46-32-36(41)44-25-45-37(32)47/h25-29,33-35,39,50-51H,4-24H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t27?,28-,29-,33-,34-,35+,39-/m1/s1

InChI 键

VDYGDLAYZYHVKO-BBAONULGSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-11,12-methyleneoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-11,12-methyleneoctadecanoyl-CoA, a key intermediate in the biosynthesis of cyclopropane (B1198618) fatty acids. The document details its structure, physicochemical properties, biological role, and relevant experimental methodologies. Given the limited availability of direct experimental data for this specific acyl-CoA, this guide incorporates information from its corresponding fatty acid, lactobacillic acid, and general principles of acyl-CoA biochemistry.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of lactobacillic acid, a cyclopropane-containing fatty acid primarily found in the cell membranes of various bacteria, including Lactobacillus species. The molecule consists of an 18-carbon acyl chain with a cis-configured cyclopropane ring at the 11th and 12th carbon positions, attached to a coenzyme A (CoA) molecule via a high-energy thioester bond.

Structural Information
IdentifierValue
IUPAC Name S-(2-(3-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propanamido)ethyl) (11R,12S)-11,12-methyleneoctadecanethioate
Synonyms cis-11,12-Methyleneoctadecanoyl-coenzyme A, Lactobacillyl-CoA
Molecular Formula C40H70N7O17P3S
Molecular Weight 1046.01 g/mol [1]
Physicochemical Properties

Direct experimental data for this compound is scarce. The following table includes data for its precursor fatty acid, cis-11,12-methyleneoctadecanoic acid (lactobacillic acid), and general properties of long-chain acyl-CoAs.

PropertyValue (for cis-11,12-methyleneoctadecanoic acid)Notes and References
Molecular Formula C19H36O2[2][3]
Molecular Weight 296.49 g/mol [2][3]
Physical State Liquid (at room temperature)[2]
Purity Commercially available at >99%[2][3]
Storage Freezer[2][3]
Solubility Soluble in organic solvents like chloroform. The CoA derivative is expected to be water-soluble due to the hydrophilic nature of Coenzyme A.
Spectral Data (1H-NMR) For a related C16 compound, cis-11,12-methylene-hexadecanoic acid, characteristic peaks for the cyclopropane ring protons are observed around 0.60 ppm and -0.30 ppm.Based on data for a C16 analog.[4]
Mass Spectrometry The mass spectrum of the DMOX derivative of the C16 analog shows a molecular ion at m/z 321.Based on data for a C16 analog.[4]

Biological Role and Metabolic Pathways

This compound is not a standalone signaling molecule but plays a crucial role in the modification of bacterial cell membranes, which in turn influences cellular signaling and stress response.

Biosynthesis of Cyclopropane Fatty Acids

The primary role of this compound is as a precursor in the biosynthesis of cyclopropane fatty acids (CFAs) that are incorporated into phospholipids (B1166683) of bacterial membranes. This process is a key mechanism for bacteria to adapt to environmental stresses. The biosynthesis is catalyzed by cyclopropane fatty acid synthase (CFAS).[5]

CFA_Biosynthesis UFA Unsaturated Fatty Acyl Group (in Phospholipid) CFAS Cyclopropane Fatty Acid Synthase (CFAS) UFA->CFAS Substrate SAM S-adenosyl-L-methionine (SAM) SAM->CFAS Methylene Donor CFA Cyclopropane Fatty Acyl Group (in Phospholipid) CFAS->CFA Product SAH S-adenosyl-L-homocysteine (SAH) CFAS->SAH Byproduct Stress_Response_Logic Stress Environmental Stress (e.g., low pH, oxidative stress) CFAS_up Upregulation of CFAS Expression Stress->CFAS_up CFA_inc Increased CFA in Membrane Phospholipids CFAS_up->CFA_inc Membrane_mod Alteration of Membrane Properties (Fluidity, Permeability) CFA_inc->Membrane_mod Survival Enhanced Bacterial Survival Membrane_mod->Survival Synthesis_Workflow Start Start: cis-11,12-methylene- octadecanoic acid + CoA Activation 1. Activation of Fatty Acid (e.g., with CDI) Start->Activation Thioester_Formation 2. Reaction with Coenzyme A (pH 8.0) Activation->Thioester_Formation Purification 3. Purification (Reverse-Phase HPLC) Thioester_Formation->Purification Verification 4. Verification (MS, NMR) Purification->Verification End End: Purified cis-11,12-methylene- octadecanoyl-CoA Verification->End

References

The Biological Role of cis-11,12-Methyleneoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

Cis-11,12-methyleneoctadecanoyl-CoA is the activated coenzyme A (CoA) thioester of lactobacillic acid, a prominent cyclopropane (B1198618) fatty acid (CFA) found in the membranes of numerous bacterial species. While the fatty acid itself, integrated into phospholipids, plays a crucial role in adapting cell membranes to various environmental stresses, the CoA derivative serves as a key metabolic intermediate. This document provides an in-depth technical overview of the biosynthesis, regulation, biological functions, and metabolic fate of lactobacillic acid and its CoA ester. It details the enzymatic pathways, the intricate regulatory networks governing its production, and its significance in membrane physiology, stress response, and bacterial pathogenicity. Furthermore, this guide summarizes key quantitative data, outlines detailed experimental protocols for CFA analysis and enzyme activity assays, and explores the implications of this pathway for the development of novel antimicrobial agents.

Introduction

This compound is the activated form of (11R,12S)-Lactobacillic acid, a 19-carbon fatty acid characterized by a cyclopropane ring located at the 11th and 12th carbon positions[1][2][3]. This molecule belongs to the class of cyclopropane fatty acids (CFAs), which are significant components of the cell membranes in many eubacteria, and have also been identified in some protozoa and higher plants[4][5][6].

The primary biological significance of this molecule lies in its de-esterified form, lactobacillic acid, which is incorporated into membrane phospholipids. This postsynthetic modification of the lipid bilayer is not constitutive but rather a conditional response, typically initiated as bacterial cultures enter the stationary phase or encounter environmental stressors. The presence of the cyclopropane ring alters the physical properties of the membrane, influencing fluidity, permeability, and stability. These modifications are critical for bacterial survival under adverse conditions, such as low pH, oxidative stress, and high temperatures[7][8]. Given its role in stress adaptation and its association with the virulence of pathogenic bacteria, the biosynthetic pathway of CFAs, including the formation of this compound, represents a promising target for novel therapeutic interventions[7][8].

Biosynthesis Pathway

The synthesis of lactobacillic acid does not occur with free fatty acids but rather on unsaturated fatty acyl chains already integrated into phospholipid molecules within the bacterial membrane[9]. The direct precursor is a cis-vaccenoyl (cis-11-octadecenoyl) phospholipid. The key enzymatic step is the transfer of a methylene (B1212753) group across the double bond, a reaction catalyzed by cyclopropane fatty acid (CFA) synthase[4][6].

The methylene group donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process[9][10]. The reaction is a unique post-synthetic modification of a fully formed membrane bilayer. The enzyme, CFA synthase, is a soluble, cytoplasmic protein that must interact with the hydrophobic interior of the membrane to access its substrate.

G cluster_inputs Substrates cluster_outputs Products UFA cis-Vaccenoyl Phospholipid (in membrane) Enzyme CFA Synthase UFA->Enzyme Binds SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme Methylene Donor CFA Lactobacilloyl Phospholipid (cis-11,12-Methyleneoctadecanoyl-) SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->CFA Catalyzes Enzyme->SAH Releases G cluster_signals Environmental Signals cluster_regulators Regulatory Molecules cluster_target Target Gene & Protein Stationary Stationary Phase SigmaS σS Stationary->SigmaS Induces Anaerobic Anaerobic Growth FnrS FnrS (sRNA) Anaerobic->FnrS Induces Osmotic Osmotic Stress OmpR OmpR (TF) Osmotic->OmpR Induces YieP YieP (TF) RydC RydC (sRNA) YieP->RydC Represses Transcription FnrS->YieP Represses cfa_mRNA cfa mRNA RydC->cfa_mRNA Activates (Stabilizes) OmrB OmrB (sRNA) OmrB->RydC Antagonizes OmpR->OmrB Activates SigmaS->cfa_mRNA Activates Transcription CFA_Synthase CFA Synthase cfa_mRNA->CFA_Synthase Translation G A 1. Sample Preparation (e.g., Bacterial Pellet, Cheese Fat) B 2. Total Lipid Extraction (e.g., Bligh-Dyer Method) A->B C 3. Transesterification (Base-catalyzed conversion to FAMEs) B->C D 4. GC Separation (Separation of FAMEs by volatility and column interaction) C->D E 5. MS Detection & Identification (Mass spectral analysis of eluted peaks) D->E F 6. Data Analysis (Quantification against internal standard) E->F

References

Unveiling cis-11,12-methyleneoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of cis-11,12-methyleneoctadecanoyl-CoA, the activated form of lactobacillic acid, a cyclopropane (B1198618) fatty acid predominantly found in the cell membranes of various bacteria, most notably Lactobacillus species. While the discovery of its corresponding fatty acid, lactobacillic acid, dates back to 1950, the specific elucidation of its coenzyme A ester has been a subject of ongoing biochemical investigation. This document consolidates the current understanding of its biosynthesis, presumed metabolic roles, and the experimental methodologies crucial for its study. The activation of lactobacillic acid to its CoA ester is a critical step, enabling its participation in various metabolic pathways. This guide aims to serve as a comprehensive resource for researchers investigating bacterial lipid metabolism and for professionals in drug development exploring novel antimicrobial targets.

Introduction

cis-11,12-methyleneoctadecanoic acid, commonly known as lactobacillic acid, is a C19 cyclopropane-containing fatty acid. Its discovery in Lactobacillus arabinosus and Lactobacillus casei marked a significant finding in the diversity of bacterial lipids. The presence of the cyclopropane ring imparts unique physical and chemical properties to the fatty acid, influencing membrane fluidity and resistance to environmental stressors. For lactobacillic acid to be metabolically active, it must first be converted to its thioester derivative, this compound. This activation is catalyzed by acyl-CoA synthetases and is a prerequisite for its entry into anabolic and catabolic pathways.

Biosynthesis of the Precursor: Lactobacillic Acid

The biosynthesis of lactobacillic acid is a well-characterized process that occurs at the level of membrane phospholipids (B1166683). The direct precursor is cis-vaccenic acid (cis-11-octadecenoic acid), which is esterified to a phospholipid, typically phosphatidylethanolamine.

The key enzyme in this transformation is cyclopropane fatty acid (CFA) synthase. This enzyme utilizes S-adenosylmethionine (SAM) as a donor of the methylene (B1212753) bridge that forms the cyclopropane ring across the double bond of the vaccenic acid acyl chain.

A general workflow for the biosynthesis is depicted below:

cluster_0 Membrane Phospholipid Bilayer PL_Vaccenate Phospholipid-bound cis-Vaccenic Acid CFAS Cyclopropane Fatty Acid (CFA) Synthase PL_Vaccenate->CFAS SAM S-adenosylmethionine (SAM) SAM->CFAS Methylene Donor SAH S-adenosylhomocysteine (SAH) CFAS->SAH PL_Lactobacillate Phospholipid-bound Lactobacillic Acid CFAS->PL_Lactobacillate Lactobacillic_Acid Free Lactobacillic Acid PL_Lactobacillate->Lactobacillic_Acid Phospholipase Activity

Biosynthesis of Lactobacillic Acid.

Activation to this compound

The conversion of free lactobacillic acid to its metabolically active CoA ester is presumed to be carried out by a long-chain acyl-CoA synthetase (LACS). While specific kinetic data for the interaction of lactobacillic acid with these enzymes are not extensively documented, the general mechanism is well-established for other fatty acids.

The reaction proceeds in two steps:

  • Adenylation: The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The sulfhydryl group of coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA and releasing AMP.

This activation process is essential for the subsequent metabolic fate of the fatty acid.

Lactobacillic_Acid Lactobacillic Acid LACS Long-Chain Acyl-CoA Synthetase Lactobacillic_Acid->LACS ATP ATP ATP->LACS Acyl_Adenylate Lactobacillyl-AMP (Intermediate) LACS->Acyl_Adenylate PPi PPi LACS->PPi Acyl_CoA cis-11,12-methylene- octadecanoyl-CoA LACS->Acyl_CoA AMP AMP LACS->AMP Acyl_Adenylate->LACS CoA Coenzyme A CoA->LACS

Activation of Lactobacillic Acid to its CoA Ester.

Presumed Metabolic Roles and Signaling Pathways

Once activated to this compound, this molecule can likely participate in several metabolic pathways analogous to other fatty acyl-CoAs:

  • Beta-Oxidation: Although the cyclopropane ring presents a metabolic challenge, bacteria possessing the necessary enzymatic machinery could potentially degrade it for energy production. The exact pathway and enzymes involved in the breakdown of the cyclopropane ring are areas of active research.

  • Lipid Synthesis: The CoA ester can serve as an acyl donor for the synthesis of complex lipids, such as phospholipids and triglycerides, contributing to the maintenance and adaptation of cell membranes.

  • Gene Regulation: In some bacteria, long-chain fatty acyl-CoAs act as signaling molecules that regulate the expression of genes involved in fatty acid metabolism. It is plausible that this compound could have a similar regulatory role in bacteria that produce it.

The potential metabolic fates are illustrated in the following diagram:

Acyl_CoA cis-11,12-methylene- octadecanoyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Gene_Regulation Gene Regulation Acyl_CoA->Gene_Regulation Energy Energy (ATP) Beta_Oxidation->Energy Membranes Cell Membranes Lipid_Synthesis->Membranes Transcription_Factors Transcription Factors Gene_Regulation->Transcription_Factors

Potential Metabolic Fates of this compound.

Quantitative Data

Currently, there is a scarcity of specific quantitative data in the literature for this compound. The following table summarizes known information about its precursor and related compounds. This highlights an area ripe for future research.

ParameterValueCompoundSource Organism/System
Molecular FormulaC19H36O2Lactobacillic AcidLactobacillus sp.
Molecular Weight296.49 g/mol Lactobacillic AcidN/A
CAS Number19625-10-6Lactobacillic AcidN/A
Purity (Commercially available)>99%Lactobacillic AcidCommercial Suppliers

Experimental Protocols

The following protocols are generalized methods that can be adapted for the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the synthesis of other long-chain acyl-CoA esters.

Materials:

  • cis-11,12-methyleneoctadecanoic acid (Lactobacillic acid)

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (from a suitable bacterial source or commercially available)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • Triton X-100

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and CoA.

  • Add Triton X-100 to solubilize the lactobacillic acid.

  • Add the lactobacillic acid to the reaction mixture.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding a solution of perchloric acid or by heat inactivation.

  • Purify the synthesized this compound using reverse-phase HPLC.

Chemical Synthesis of this compound

This protocol is based on the mixed anhydride (B1165640) method.

Materials:

  • cis-11,12-methyleneoctadecanoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Coenzyme A

  • Tetrahydrofuran (THF), anhydrous

  • Water

Procedure:

  • Dissolve lactobacillic acid in anhydrous THF.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C and slowly add ethyl chloroformate to form the mixed anhydride.

  • Stir the reaction at 0°C for 30 minutes.

  • In a separate flask, dissolve Coenzyme A in water and adjust the pH to ~8.0 with a suitable base.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH at ~8.0 during the addition.

  • Stir the reaction for 1-2 hours at room temperature.

  • Purify the product by HPLC.

Analysis by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

  • Inject the purified sample into the LC-MS system.

  • Use a suitable reverse-phase column for separation.

  • Employ a gradient of water and acetonitrile, both containing a small amount of formic acid, as the mobile phase.

  • Acquire mass spectra in both positive and negative ion modes.

  • The expected mass of this compound can be calculated and used for identification. Fragmentation patterns can be used for structural confirmation.

Conclusion and Future Directions

This compound is a key intermediate in the metabolism of lactobacillic acid in various bacteria. While its existence can be confidently inferred from our extensive knowledge of fatty acid biochemistry, direct experimental evidence and detailed characterization are still emerging fields of study. Future research should focus on:

  • The isolation and characterization of acyl-CoA synthetases from Lactobacillus and other cyclopropane fatty acid-producing bacteria to determine their substrate specificity for lactobacillic acid.

  • Quantification of intracellular concentrations of this compound under different growth conditions to understand its metabolic flux.

  • Elucidation of the specific metabolic pathways and regulatory networks in which this molecule participates.

A deeper understanding of the biosynthesis and metabolism of this compound will not only enhance our fundamental knowledge of bacterial lipid metabolism but may also unveil novel targets for the development of antimicrobial agents.

The Enigmatic Role of cis-11,12-Methyleneoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of cis-11,12-methyleneoctadecanoyl-CoA, a molecule of interest in bacterial physiology and lipid metabolism. While direct research on this specific coenzyme A (CoA) ester is limited, this document synthesizes the available knowledge on its corresponding fatty acid, lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), and the broader class of cyclopropane (B1198618) fatty acids (CPFAs). This guide covers the natural occurrence, biosynthesis, and potential metabolic significance of this unique lipid derivative. Detailed experimental methodologies for the detection and quantification of CPFAs are provided, alongside visualizations of key biochemical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Natural Occurrence

This compound is the activated form of lactobacillic acid, a cyclopropane-containing fatty acid. The natural occurrence of lactobacillic acid has been documented in a variety of organisms, suggesting a potential, albeit unquantified, presence of its CoA ester in these biological systems.

Bacterial Membranes

The primary reservoir of lactobacillic acid is the cell membrane of numerous bacterial species. It is a significant component of the membrane phospholipids, particularly in Gram-negative bacteria as they transition into the stationary phase of growth. This modification is believed to enhance membrane stability and resistance to environmental stresses.

Bacterial SpeciesPresence of Lactobacillic AcidReference
Escherichia coliPresent[1]
Serratia marcescensPresent
Pseudomonas fluorescensPresent
Lactobacillus speciesPresent[2]
Salmonella enterica serovar TyphimuriumPresent[3]
Dairy Products

The presence of lactobacillic acid and other cyclopropane fatty acids in milk and dairy products is linked to the diet of the producing animals. Specifically, cows fed with corn silage, which is rich in bacteria containing CPFAs, show detectable levels of these fatty acids in their milk fat.

ProductConcentration of CPFAs (mg/kg of fat)Reference
Grana Padano Cheese300-830[4]
Cheeses from silage-free feedAbsent[4]
Plants and Algae

While less common, cyclopropane fatty acids have also been identified in certain plant species and, notably, in a species of red algae. This suggests that the biosynthetic pathways for these lipids are not exclusive to bacteria.

OrganismPresence of CPFAsReference
Litchi chinensis (Lychee)Present in seed oil[5][6]
Solieria pacifica (Red Alga)cis-11,12-methylene-hexadecanoic acid present

Biosynthesis and Metabolism

The formation of this compound is intrinsically linked to the biosynthesis of its fatty acid precursor, lactobacillic acid. The subsequent activation to its CoA ester form positions it at a crossroads of various metabolic fates.

Biosynthesis of Lactobacillic Acid

Lactobacillic acid is synthesized from vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid already incorporated into membrane phospholipids. The key enzyme in this transformation is cyclopropane fatty acid (CFA) synthase.

The reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of the vaccenic acid acyl chain. This process is a post-synthetic modification of the phospholipid bilayer.

cluster_0 Membrane Phospholipid Bilayer Vaccenic_acid_in_phospholipid Vaccenic Acid (in phospholipid) Lactobacillic_acid_in_phospholipid Lactobacillic Acid (in phospholipid) Vaccenic_acid_in_phospholipid->Lactobacillic_acid_in_phospholipid CFA Synthase SAH S-Adenosyl-L-homocysteine (SAH) Lactobacillic_acid_in_phospholipid->SAH SAM S-Adenosyl-L-methionine (SAM) SAM->Lactobacillic_acid_in_phospholipid Methylene group donor

Biosynthesis of Lactobacillic Acid within the Phospholipid Bilayer.
Activation to this compound

Following its synthesis, lactobacillic acid can be cleaved from the phospholipid and activated to its coenzyme A ester, this compound. This activation is catalyzed by an acyl-CoA synthetase in an ATP-dependent manner.

Lactobacillic_Acid Lactobacillic Acid cis_CoA This compound Lactobacillic_Acid->cis_CoA Acyl-CoA Synthetase AMP_PPi AMP + PPi cis_CoA->AMP_PPi ATP ATP ATP->cis_CoA CoASH Coenzyme A CoASH->cis_CoA

Activation of Lactobacillic Acid to its CoA Ester.
Potential Metabolic Fates

As a long-chain fatty acyl-CoA, this compound is likely to be a substrate for various metabolic pathways, although specific pathways have not been elucidated. Based on the known roles of other fatty acyl-CoAs, potential fates include:

  • Beta-oxidation: For energy production, although the cyclopropane ring may present a steric hindrance to the enzymes involved.

  • Incorporation into complex lipids: Such as triacylglycerols or other membrane phospholipids.

  • Cell signaling: Long-chain fatty acyl-CoAs are known to act as signaling molecules, regulating enzyme activity and gene expression.[7][8][9]

Experimental Protocols

The detection and quantification of this compound would first require the hydrolysis of the CoA ester to the free fatty acid, lactobacillic acid, followed by analysis. The following are detailed methodologies for the analysis of cyclopropane fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of CPFAs.

3.1.1. Lipid Extraction

  • Homogenize the sample (e.g., bacterial pellet, food matrix) in a chloroform (B151607):methanol mixture (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

3.1.2. Fatty Acid Methyl Ester (FAME) Derivatization

  • Resuspend the lipid extract in a known volume of toluene.

  • Add a solution of 2% sulfuric acid in methanol.

  • Incubate at 50°C for 2 hours.

  • Add water and hexane (B92381) to extract the FAMEs into the upper hexane layer.

  • Collect the hexane layer for GC-MS analysis.

3.1.3. GC-MS Analysis

  • Column: A polar capillary column (e.g., SP-2560, 100 m) is recommended for optimal separation of fatty acid methyl esters.

  • Injection: 1 µL of the FAME extract is injected in splitless mode.

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp 1: Increase to 240°C at 4°C/min.

    • Hold at 240°C for 20 min.

  • Mass Spectrometry: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Quantification: Use an internal standard (e.g., nonadecanoic acid) for accurate quantification. The concentration of lactobacillic acid is determined by comparing its peak area to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy offers a non-destructive method for the detection and quantification of CPFAs.

3.2.1. Sample Preparation

  • Extract the lipids as described in section 3.1.1.

  • Dissolve the lipid extract in deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

3.2.2. NMR Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for sufficient resolution.

  • Experiment: A standard one-dimensional ¹H NMR spectrum is acquired.

  • Key Signals: The protons of the cyclopropane ring of lactobacillic acid produce characteristic signals in the upfield region of the spectrum (around -0.3 to 0.7 ppm), which are well-separated from other fatty acid signals.

3.2.3. Quantification

  • The concentration of lactobacillic acid is determined by integrating the area of its characteristic cyclopropane proton signals and comparing it to the integral of the known concentration of the internal standard.

Conclusion and Future Directions

This compound remains a molecule with a largely inferred existence and function, based on the well-documented presence and biosynthesis of its corresponding fatty acid, lactobacillic acid. The role of CPFAs in modulating membrane properties in bacteria is established, but the specific metabolic pathways and potential signaling roles of the CoA ester are yet to be discovered.

Future research should focus on:

  • Direct detection and quantification of this compound in bacterial and other biological systems.

  • Elucidation of the metabolic fate of this molecule, including its potential for degradation via beta-oxidation and its role as a substrate for lipid synthesis.

  • Investigation of its potential role in cell signaling and the regulation of cellular processes.

A deeper understanding of the metabolism and function of this compound could open new avenues for the development of novel antimicrobial agents or for the modulation of cellular processes in various organisms.

References

The Biosynthesis of cis-11,12-Methyleneoctadecanoyl Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the membranes of many bacteria, contributing to their survival under various stress conditions. The formation of the characteristic cis-cyclopropane ring on a fatty acyl chain, such as in cis-11,12-methyleneoctadecanoic acid (lactobacillic acid), is a post-synthetic modification of membrane phospholipids (B1166683). This guide provides an in-depth overview of the biosynthetic pathway, focusing on the key enzyme, Cyclopropane Fatty Acid Synthase (CFA synthase). It details the enzymatic reaction, presents key quantitative data, outlines relevant experimental protocols for its study, and illustrates the complex regulatory networks that govern its expression in model organisms like Escherichia coli.

The Core Biosynthetic Pathway

The term "cis-11,12-methyleneoctadecanoyl-CoA" describes the chemical structure of a specific cyclopropane-containing acyl group. However, extensive research has established that the biosynthesis of this moiety does not proceed via a free acyl-CoA intermediate. Instead, the cyclopropanation occurs on an unsaturated fatty acyl chain that is already esterified to a phospholipid molecule within a membrane bilayer.[1][2][3][4]

The primary precursor for the cis-11,12-methyleneoctadecanoyl group is an oleoyl (B10858665) (cis-9-octadecenoyl) or vaccenoyl (cis-11-octadecenoyl) group esterified to a phospholipid, most commonly phosphatidylethanolamine (B1630911) (PE) in E. coli.[3] The central reaction is the transfer of a methylene (B1212753) bridge from a donor molecule to the cis double bond of the unsaturated fatty acid.

Key Components of the Pathway:

  • Enzyme: Cyclopropane-fatty-acyl-phospholipid synthase (E.C. 2.1.1.79), commonly referred to as CFA synthase.[4]

  • Substrate: An unsaturated fatty acyl chain (e.g., oleoyl or vaccenoyl) located at the sn-1 or sn-2 position of a membrane phospholipid (e.g., oleoyl-phosphatidylethanolamine).[1][2]

  • Methylene Donor: S-adenosyl-L-methionine (SAM), which provides the CH₂ group that forms the cyclopropane ring.[3][5]

  • Co-product: S-adenosyl-L-homocysteine (SAH).

  • Cofactor: Bicarbonate (HCO₃⁻) is essential for enzyme activity.[6][7]

The proposed mechanism involves the enzymatic transfer of a methyl group from SAM to one of the carbons in the double bond of the fatty acyl chain, forming a transient carbocation intermediate.[5][8] This is followed by the abstraction of a proton from the transferred methyl group, leading to the formation of the cyclopropane ring.[5]

Mandatory Visualization: Biosynthetic Pathway

Biosynthetic_Pathway cluster_membrane Phospholipid Bilayer Oleoyl_PL Unsaturated Phospholipid (e.g., Oleoyl-PE) CFA_Synthase CFA Synthase Oleoyl_PL->CFA_Synthase Acyl Chain Substrate CFA_PL Cyclopropane Phospholipid (e.g., Lactobacillyl-PE) SAM S-Adenosyl-L-methionine (SAM) SAM->CFA_Synthase Methylene Donor SAH S-Adenosyl-L-homocysteine (SAH) CFA_Synthase->CFA_PL Product CFA_Synthase->SAH Co-product Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CFA_Synthase Required Cofactor

Caption: The enzymatic conversion of an unsaturated phospholipid to a cyclopropane-containing phospholipid.

Quantitative Data

The following tables summarize key quantitative parameters for E. coli CFA synthase.

Table 1: Enzyme Kinetic Parameters
ParameterSubstrate/CofactorValueOrganismReference(s)
KM S-adenosyl-L-methionine90 µME. coli[8]
KM Bicarbonate (HCO₃⁻)49.3 ± 5.9 µME. coli[9]
kcat -~4 min⁻¹E. coli
Vmax -20.0 ± 1.0 min⁻¹E. coli[9]
Specific Activity -5 x 10⁻² µmol·min⁻¹·mg⁻¹E. coli[8]
Table 2: Inhibitor Constants
InhibitorType of InhibitionConstantValueReference(s)
Borate Competitive (vs. Bicarbonate)KI2.02 ± 0.29 mM[9]
Dioctylamine Competitive (vs. Phospholipids)KI130 nM[2]
Sinefungin -IC₅₀1 - 10 µM[2]
Synthetic SAH analog Bisubstrate AnalogApparent KI6 µM[2]
Indoloquinolizine derivative -IC₅₀1 - 10 µM[2]

Regulation of CFA Synthase Expression in E. coli

The expression of the cfa gene is tightly controlled at both the transcriptional and post-transcriptional levels, integrating signals related to growth phase and environmental stress.

  • Transcriptional Control: The primary driver of increased cfa expression is the alternative sigma factor RpoS (σˢ) , which becomes active as cells enter the stationary phase.[1] This leads to a significant upregulation of CFA synthesis, remodeling the membrane for long-term survival.

  • Post-Transcriptional Control: A complex network of small non-coding RNAs (sRNAs) fine-tunes cfa mRNA stability and translation.

    • Activation: The sRNAs RydC and ArrS activate cfa expression. They bind to the 5' untranslated region (UTR) of the cfa mRNA, masking a cleavage site for the endonuclease RNase E. This action stabilizes the mRNA, leading to increased protein production.[6][10][11][12]

    • Repression: The sRNA CpxQ represses cfa expression by binding to a different site in the 5' UTR.[6][12]

  • Higher-Order Regulation: The sRNAs themselves are part of a broader regulatory network.

    • The transcription of RydC is repressed by the YieP transcription factor.[1][9][13][14]

    • The CpxAR two-component system, which responds to envelope stress, controls the expression of CpxQ .[9][15]

Mandatory Visualization: Regulatory Network

Regulatory_Network RpoS RpoS (σˢ) Stationary Phase cfa_gene cfa gene RpoS->cfa_gene + (transcription) cfa_mRNA cfa mRNA cfa_gene->cfa_mRNA transcription CFA_Synthase CFA Synthase Protein cfa_mRNA->CFA_Synthase translation RNaseE RNase E cfa_mRNA->RNaseE cleavage site RydC RydC (sRNA) RydC->cfa_mRNA + (stabilization) ArrS ArrS (sRNA) ArrS->cfa_mRNA + (stabilization) CpxQ CpxQ (sRNA) CpxQ->cfa_mRNA - (repression) YieP YieP (TF) YieP->RydC - (transcription) CpxAR CpxAR System Envelope Stress CpxAR->CpxQ + (transcription)

Caption: A simplified network showing the regulation of CFA synthase expression in E. coli.

Experimental Protocols

Purification of Recombinant E. coli CFA Synthase

This protocol is adapted from methods for purifying His-tagged recombinant CFA synthase.[7]

Objective: To obtain highly pure, active CFA synthase for in vitro assays.

Methodology:

  • Expression:

    • Transform E. coli expression strains (e.g., BL21(DE3)) with a pET-based plasmid encoding an N-terminal His₆-tagged CFA synthase.

    • Grow cells in 2 L of LB medium at 37°C to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression with 0.5 mM IPTG and continue incubation for 3-4 hours at 30°C.

    • Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol (B35011), 20 mM imidazole (B134444), 1 mM DTT).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 40 mM) to remove non-specifically bound proteins.

    • Elute the His₆-CFA synthase with a high-concentration imidazole buffer (e.g., 250-300 mM imidazole in lysis buffer).

  • Dialysis & Storage:

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.

    • Assess purity by SDS-PAGE, concentrate the protein, and store at -80°C.

Coupled Colorimetric Assay for CFA Synthase Activity

This assay indirectly measures CFA synthase activity by quantifying the co-product SAH.[7]

Principle:

  • CFA Synthase converts SAM and the phospholipid substrate to SAH and the cyclopropanated phospholipid.

  • SAH is hydrolyzed to S-ribosylhomocysteine and adenine (B156593) by SAH nucleosidase.

  • S-ribosylhomocysteine is then converted to L-homocysteine and ribose-1-phosphate (B8699412) by S-ribosylhomocysteinase.

  • The free thiol group of L-homocysteine is quantified by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound (TNB²⁻) measured at 412 nm.

Methodology:

  • Substrate Preparation: Prepare vesicles of unsaturated phospholipids (e.g., E. coli polar lipid extract or synthetic oleoyl-PE) by sonication or extrusion.

  • Reaction Mixture: In a microplate well, combine:

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

    • Phospholipid vesicles (e.g., 1 mg/mL final concentration)

    • S-adenosyl-L-methionine (SAM) (e.g., 200 µM final concentration)

    • SAH Nucleosidase and S-ribosylhomocysteinase (coupling enzymes)

    • DTNB

    • Sodium Bicarbonate (e.g., 150 mM)

  • Initiation & Measurement:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding purified CFA synthase.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate activity based on the molar extinction coefficient of TNB²⁻.

Analysis of Cellular Cyclopropane Fatty Acids by GC-MS

This protocol outlines the standard method for determining the fatty acid profile of bacterial cells.[16][17][18]

Objective: To quantify the conversion of unsaturated fatty acids to cyclopropane fatty acids in vivo.

Methodology:

  • Cell Culture & Lipid Extraction:

    • Grow bacterial cultures under desired conditions (e.g., to stationary phase to induce CFA production).

    • Harvest cells by centrifugation.

    • Perform a total lipid extraction using a standard method (e.g., Bligh-Dyer).

  • Saponification & Methylation (to form FAMEs):

    • Saponify the extracted lipids by heating with a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from the glycerol backbone.

    • Methylate the free fatty acids by adding an acid catalyst (e.g., BF₃ in methanol (B129727) or HCl in methanol) and heating. This converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

    • Add an internal standard (e.g., heptadecanoic acid) prior to methylation for accurate quantification.

  • FAME Extraction:

    • Extract the FAMEs from the reaction mixture into an organic solvent like hexane (B92381).

    • Wash the hexane layer to remove residual catalyst and concentrate it under a stream of nitrogen.

  • GC-MS Analysis:

    • Inject the FAME sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like biscyanopropyl polysiloxane).

    • Use a temperature program that effectively separates the different FAMEs.

    • Identify the peaks corresponding to oleoyl, vaccenoyl, and lactobacillyl methyl esters based on their retention times and mass spectra compared to known standards.

    • Quantify the relative amounts of each fatty acid by integrating the peak areas.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_Purification Protein Purification cluster_Assay Enzyme Activity Assay cluster_Analysis In Vivo Product Analysis p1 Cell Lysis p2 Ni-NTA Chromatography p1->p2 p3 Elution & Dialysis p2->p3 a2 Initiate with Enzyme p3->a2 Purified CFA Synthase a1 Prepare Vesicles & Reagents a1->a2 a3 Measure A₄₁₂ a2->a3 an1 Lipid Extraction an2 FAMEs Preparation an1->an2 an3 GC-MS Analysis an2->an3

Caption: A high-level workflow for the purification, assay, and analysis of CFA synthase and its products.

References

The Enzymatic Synthesis of cis-11,12-Methyleneoctadecanoyl Moieties: A Technical Guide to Cyclopropane Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the membranes of many bacteria and some plants, playing a crucial role in membrane fluidity, stability, and resistance to environmental stresses.[1][2] The introduction of a cyclopropane ring into the acyl chain of a phospholipid is a post-synthetic modification catalyzed by the enzyme Cyclopropane Fatty Acid (CFA) Synthase. This technical guide provides an in-depth exploration of the enzymatic synthesis of cis-11,12-methyleneoctadecanoyl moieties, focusing on the central role of CFA synthase. We will delve into the enzyme's mechanism, structure, and regulation, present key quantitative data, and detail relevant experimental protocols. This document aims to serve as a comprehensive resource for researchers in lipid biochemistry, microbiology, and drug development.

Introduction: The Biosynthesis of Cyclopropane Fatty Acids

The synthesis of cyclopropane fatty acids, such as cis-11,12-methyleneoctadecanoic acid (also known as lactobacillic acid), does not proceed through a direct cyclopropanation of a CoA-bound precursor.[3][4] Instead, the defining cyclopropane ring is introduced into an existing unsaturated fatty acyl chain that is already incorporated into a phospholipid molecule within a membrane bilayer.[3][4] The primary enzyme responsible for this transformation is Cyclopropane-fatty-acyl-phospholipid synthase , commonly referred to as Cyclopropane Fatty Acid (CFA) Synthase .

The overall reaction catalyzed by CFA synthase is the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the cis double bond of an unsaturated fatty acid within a phospholipid, resulting in the formation of a cyclopropane ring and S-adenosyl-L-homocysteine (SAH).[3][4][5]

The Key Enzyme: Cyclopropane Fatty Acid (CFA) Synthase

CFA synthase (EC 2.1.1.79) is a cytosolic, peripheral membrane protein that belongs to the family of SAM-dependent methyltransferases.[1][6] In many bacteria, including Escherichia coli, the expression and activity of CFA synthase are significantly upregulated during the transition from exponential to stationary phase and in response to environmental stresses such as low pH and oxidative stress.[1][2][3]

Structure and Function

Crystal structures of CFA synthase, for instance from E. coli, reveal that the enzyme typically exists as a homodimer.[1] Each monomer consists of two domains: a larger C-terminal catalytic domain with a Rossmann fold characteristic of SAM-dependent methyltransferases, and a smaller N-terminal domain believed to be involved in membrane binding.[1] Dimerization and the proper linkage of these two domains are critical for efficient catalytic activity.[7]

Catalytic Mechanism

The proposed mechanism for the cyclopropanation reaction involves the transfer of a methyl group from SAM to the double bond of the unsaturated fatty acyl chain.[5] This is followed by the deprotonation of the newly attached methyl group, leading to ring closure and the formation of the cyclopropane ring.[5] A bicarbonate ion bound in the active site is thought to act as a general base in this reaction mechanism.[8]

Quantitative Data on CFA Synthase Activity

The following table summarizes key quantitative parameters for E. coli CFA synthase.

ParameterValueConditionsReference
Km (AdoMet) 80 µMEnzyme-coupled colorimetric assay[9]
kcat 4 min-1Enzyme-coupled colorimetric assay[9]
Turnover number (wild-type) ~15 min-1Coupled spectrophotometric assay with E. coli polar-lipid vesicles[7]
Activity of E308Q mutant >150-fold lowerCompared to wild-type, indicating the importance of dimerization for activity[7]
IC50 (Lipid analog inhibitor) 4 µMColorimetric assay[9]
IC50 (Thioether analog of AdoHcy) 11 µMColorimetric assay[9]

Experimental Protocols

Enzyme-Coupled Colorimetric Assay for CFA Synthase Activity

This assay is adapted from the method described by Guianvarc'h et al. (2006) and is suitable for inhibitor screening.[9][10]

Principle: The S-adenosyl-L-homocysteine (SAH) produced during the cyclopropanation reaction is hydrolyzed to L-homocysteine by SAH hydrolase. The free thiol group of L-homocysteine is then quantified colorimetrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

  • Purified CFA synthase

  • Vesicles of unsaturated phospholipids (B1166683) (e.g., E. coli polar lipid extract)

  • S-adenosyl-L-methionine (SAM)

  • S-adenosyl-L-homocysteine hydrolase (SAHH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5)

Procedure:

  • Prepare phospholipid vesicles by sonication or extrusion.

  • In a microtiter plate, combine the reaction buffer, phospholipid vesicles, SAHH, and DTNB.

  • Add the purified CFA synthase to the mixture.

  • Initiate the reaction by adding SAM.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction rates and, if applicable, determine kinetic parameters or inhibitor IC50 values.

Gas Chromatography-Mass Spectrometry (GC-MS) for CFA Analysis

This method is used to identify and quantify the cyclopropane fatty acids produced.

Principle: Lipids are extracted from the bacterial cells or reaction mixture and transesterified to fatty acid methyl esters (FAMEs). The FAMEs are then separated by gas chromatography and identified by their mass spectra.

Materials:

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Transesterification reagent (e.g., methanolic HCl or BF3-methanol)

  • Internal standard (e.g., a fatty acid not present in the sample)

  • GC-MS system with a suitable column for FAME analysis

Procedure:

  • Extract total lipids from the sample.

  • Perform transesterification to convert fatty acids to FAMEs.

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Inject the FAME sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the cyclopropane fatty acids based on their retention times and fragmentation patterns relative to known standards.

Visualizations

Biosynthetic Pathway of Cyclopropane Fatty Acids

CFA_Biosynthesis UFA_PL Unsaturated Fatty Acyl Phospholipid (in membrane) CFA_Synthase Cyclopropane Fatty Acid Synthase (CFAS) UFA_PL->CFA_Synthase SAM S-Adenosyl-L-methionine (SAM) SAM->CFA_Synthase CFA_PL Cyclopropane Fatty Acyl Phospholipid (in membrane) CFA_Synthase->CFA_PL SAH S-Adenosyl-L-homocysteine (SAH) CFA_Synthase->SAH

Caption: Biosynthesis of cyclopropane fatty acyl phospholipids.

Experimental Workflow for CFA Synthase Assay

CFA_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection CFA_Synthase CFA Synthase Products Cyclopropanated Phospholipid + SAH CFA_Synthase->Products Substrates Unsaturated Phospholipid Vesicles + SAM Substrates->CFA_Synthase SAHH SAH Hydrolase Products->SAHH Homocysteine L-Homocysteine SAHH->Homocysteine DTNB DTNB (Ellman's Reagent) Colored_Product Colored Product (A412 nm) DTNB->Colored_Product Homocysteine->DTNB Spectrophotometer Spectrophotometer Colored_Product->Spectrophotometer

Caption: Workflow of the enzyme-coupled colorimetric CFA synthase assay.

Conclusion

The synthesis of cis-11,12-methyleneoctadecanoyl moieties is a fascinating example of post-synthetic lipid modification, orchestrated by the enzyme Cyclopropane Fatty Acid Synthase. Understanding the structure, function, and regulation of this enzyme is not only crucial for fundamental lipid biochemistry but also presents opportunities for the development of novel antimicrobial agents, as CFA synthesis has been linked to virulence in several pathogenic bacteria.[1][2] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important enzymatic pathway.

References

The Unseen Shield: A Technical Guide to Cyclopropane Fatty Acids in Prokaryotic Stress Adaptation and Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane (B1198618) fatty acids (CFAs) are unique, modified lipids found in the membranes of numerous prokaryotes. Their synthesis, primarily occurring as bacteria enter the stationary phase or encounter stressful environmental conditions, represents a critical adaptive mechanism. This in-depth technical guide explores the multifaceted functions of CFAs, detailing their biosynthesis, the intricate regulation of their production, and their profound impact on the biophysical properties of bacterial membranes. Through a comprehensive review of current research, this document elucidates the pivotal role of CFAs in protecting prokaryotes against a variety of stressors, including acidic environments, oxidative damage, and temperature shocks. Furthermore, it delves into the implications of CFA synthesis for bacterial pathogenesis and antibiotic resistance, highlighting the CFA synthase enzyme as a potential target for novel antimicrobial therapies. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of CFA physiology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further investigation and therapeutic innovation in this field.

Introduction

The ability of prokaryotes to survive and thrive in diverse and often harsh environments is a testament to their remarkable adaptability. A key component of this adaptive toolkit is the modification of their cell membranes, the primary interface between the cell and its surroundings. One such crucial modification is the enzymatic conversion of unsaturated fatty acids (UFAs) within the membrane phospholipids (B1166683) to cyclopropane fatty acids (CFAs). This post-synthetic alteration, catalyzed by cyclopropane fatty acid synthase (CFA synthase), introduces a three-membered carbon ring into the acyl chain, profoundly altering the physical and chemical properties of the bacterial membrane.

First discovered decades ago, the physiological significance of CFAs has been a subject of extensive research. It is now well-established that the accumulation of CFAs is not a passive event but a highly regulated process, often triggered by the onset of the stationary phase of growth or in response to a variety of environmental insults.[1] This guide will provide a comprehensive overview of the current understanding of CFA function in prokaryotes, with a particular focus on the molecular mechanisms underlying their protective roles.

Biosynthesis of Cyclopropane Fatty Acids

The synthesis of CFAs is a unique enzymatic process that occurs directly on pre-existing phospholipids within the bacterial membrane. This ensures that the modification is integrated seamlessly into the membrane structure.

The key enzyme responsible for this transformation is cyclopropane fatty acid (CFA) synthase , encoded by the cfa gene. This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, transferring a methylene (B1212753) group across the double bond of an unsaturated fatty acyl chain.[2][3] The reaction is a post-synthetic modification of the phospholipid bilayer.[4]

The overall reaction can be summarized as follows:

Unsaturated fatty acyl chain (in phospholipid) + S-adenosyl-L-methionine → Cyclopropane fatty acyl chain (in phospholipid) + S-adenosyl-L-homocysteine + H+

Regulation of CFA Synthesis

The production of CFAs is tightly controlled at the transcriptional and post-transcriptional levels, ensuring that their synthesis is induced under appropriate conditions, primarily during the transition to the stationary phase and in response to stress.

Transcriptional Regulation in Escherichia coli

In E. coli, the expression of the cfa gene is controlled by two main promoters. One promoter is dependent on the stationary-phase sigma factor, RpoS (σS) , leading to a significant increase in cfa transcription as cells enter the stationary phase.[5] The other promoter is recognized by the housekeeping sigma factor, RpoD (σ70) , which allows for a basal level of cfa expression during exponential growth.[6]

Post-Transcriptional Regulation by Small RNAs (sRNAs)

Recent studies have revealed a complex layer of post-transcriptional regulation of cfa mRNA by several small RNAs (sRNAs) in E. coli. These sRNAs can either activate or repress cfa translation, providing a rapid and fine-tuned response to specific environmental cues.

  • Activation: The sRNAs RydC and ArrS have been shown to activate cfa expression.[7][8] They are thought to bind to the 5' untranslated region (UTR) of the cfa mRNA, masking an RNase E cleavage site and thereby stabilizing the transcript and promoting its translation.[8]

  • Repression: In contrast, the sRNA CpxQ represses cfa expression by binding to a different site in the 5' UTR.[7]

This intricate network of sRNA regulation allows E. coli to modulate its CFA content in response to various signals, including acid stress.[9]

Core Functions of Cyclopropane Fatty Acids

The primary role of CFAs is to modify the properties of the bacterial membrane to enhance survival under stressful conditions.

Modulation of Membrane Fluidity and Permeability

The introduction of a cyclopropane ring into a fatty acyl chain creates a more rigid kink compared to a cis double bond.[9][10] This has a dual effect on membrane properties:

  • Increased Ordering and Stability: The rigid structure of the cyclopropane ring leads to tighter packing of the lipid acyl chains, which reduces membrane fluidity and permeability.[11] This decreased permeability is particularly important in protecting the cell from the influx of protons in acidic environments.[12]

  • Disruption of Packing at Low Temperatures: Paradoxically, at low temperatures, the presence of CFAs can help maintain membrane fluidity by disrupting the close packing of saturated fatty acids, thus preventing the transition to a gel-like state.[7][10]

Role in Stress Resistance

The ability of CFAs to modulate membrane properties translates into enhanced resistance to a variety of environmental stressors.

  • Acid Stress: This is one of the most well-documented functions of CFAs. By reducing the permeability of the membrane to protons, CFAs help maintain the internal pH and the proton motive force, which is essential for cellular energy production.[12] Studies have shown that bacterial mutants unable to synthesize CFAs are significantly more sensitive to acidic conditions.[13][14]

  • Oxidative Stress: CFAs have been shown to contribute to resistance against oxidative stress, although the exact mechanism is less clear. It is hypothesized that the less reactive nature of the cyclopropane ring compared to a double bond makes the membrane less susceptible to oxidative damage.

  • Temperature Stress: As mentioned earlier, CFAs play a role in adaptation to both high and low temperatures. At high temperatures, the increased membrane rigidity helps to maintain its integrity, while at low temperatures, they prevent excessive solidification.[10][14]

  • High Pressure: The presence of CFAs has been linked to increased resistance to high-pressure treatments, a factor of significant importance in food preservation technologies.[14]

Quantitative Data on CFA Function

The following tables summarize key quantitative findings from various studies on the function of cyclopropane fatty acids.

Table 1: Impact of CFAs on Bacterial Survival Under Stress

OrganismStress ConditionWild-Type SurvivalCFA-deficient Mutant SurvivalFold DifferenceReference
Escherichia coliAcid shock (pH 2.5, 1h)~50%<0.1%>500[14]
Salmonella entericaAcid stress (pH 3.5, 2h)~10%~0.1%~100
Helicobacter pyloriAcid stress (pH 5.0, 1h)~100%~0.1%~1000[13]
Escherichia coliHeat (55°C, 30 min)~1%~0.01%~100[14]
Escherichia coliHigh Pressure (350 MPa, 10 min)~10%~0.1%~100[14]

Table 2: Changes in Membrane Properties due to CFAs

OrganismParameter MeasuredConditionChange Observed in CFA-containing membranesReference
Escherichia coliNet H+ influxAcid stress (pH 4)2-fold lower influx[12]
Acidithiobacillus caldusMembrane fluidityOverexpression of CfaSReduced fluidity[11]
Acidithiobacillus caldusMembrane permeabilityOverexpression of CfaSReduced permeability[11]

Table 3: Kinetic Parameters of E. coli CFA Synthase

SubstrateKmVmax (Specific Activity)Reference
S-adenosyl-L-methionine (SAM)90 µM5 x 10-2 µmol.min-1.mg-1[15]

Role in Pathogenesis and Antibiotic Resistance

The ability of CFAs to protect bacteria from stress is not only crucial for their survival in the external environment but also plays a significant role during infection of a host.

  • Virulence: In pathogenic bacteria such as Mycobacterium tuberculosis and Salmonella enterica, CFAs are considered important virulence factors.[16] They help the bacteria to survive the acidic environment of the phagosome within macrophages and resist oxidative bursts. In M. tuberculosis, cyclopropanation of mycolic acids, a unique class of lipids in their cell wall, is essential for the bacterium's persistence and virulence.[16]

  • Antibiotic Resistance: There is growing evidence that CFAs can contribute to antibiotic resistance.[11][17] By altering membrane fluidity and permeability, CFAs may reduce the uptake of certain antibiotics or mitigate their membrane-damaging effects. In Helicobacter pylori, the CFA synthase has been identified as a factor contributing to resistance against multiple antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Cyclopropane Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase (e.g., stationary phase for maximal CFA content). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet with a suitable buffer and lyophilize.

  • Lipid Extraction: Extract total lipids from the dried cell pellet using a standard method such as the Bligh and Dyer procedure, which uses a chloroform:methanol (B129727):water solvent system.

  • Saponification and Methylation: Saponify the extracted lipids using a methanolic base (e.g., 0.5 M NaOH in methanol) at an elevated temperature (e.g., 100°C for 30 minutes). This will release the fatty acids from the glycerol (B35011) backbone. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding an acidic methanol solution (e.g., 14% BF3 in methanol) and incubating at 100°C for 5 minutes.

  • FAME Extraction: After cooling, add a non-polar solvent like hexane (B92381) and a saturated NaCl solution to the mixture. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis: Inject the FAME-containing hexane solution into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., a polar column like a DB-23) for separation of the FAMEs. The temperature program of the GC oven should be optimized to achieve good separation of the different fatty acids. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times. CFAs will have a characteristic mass-to-charge ratio.

  • Quantification: For quantitative analysis, an internal standard (a fatty acid not naturally present in the bacteria, e.g., heptadecanoic acid) is added at the beginning of the extraction process. The peak areas of the CFAs are compared to the peak area of the internal standard to determine their absolute or relative amounts.

Measurement of Membrane Fluidity using Laurdan Fluorescence

Principle: Laurdan is a fluorescent probe that partitions into the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment. In more fluid, disordered membranes, water molecules can penetrate the bilayer, leading to a red-shift in Laurdan's emission spectrum. In more rigid, ordered membranes, the environment is less polar, and the emission is blue-shifted. The generalized polarization (GP) value is calculated to quantify this shift and is a measure of membrane fluidity.

Protocol:

  • Cell Preparation: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Laurdan Staining: Resuspend the cells in the buffer to a specific OD600 (e.g., 0.4). Add Laurdan from a stock solution (e.g., in DMSO or ethanol) to a final concentration of 1-10 µM. Incubate the cells with the dye in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow the dye to incorporate into the membranes.

  • Fluorescence Measurement: Transfer the stained cell suspension to a cuvette or a microplate. Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase), using an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value indicates a more ordered (less fluid) membrane.

Assessment of Acid Stress Resistance

Protocol:

  • Cell Culture: Grow the wild-type and CFA-deficient mutant strains to the stationary phase in a standard growth medium.

  • Acid Challenge: Harvest the cells by centrifugation, wash them with a buffer of neutral pH, and then resuspend them in a highly acidic buffer (e.g., pH 2.5).

  • Time-Course Sampling: Incubate the cell suspensions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take aliquots of the cell suspensions.

  • Viability Assessment: Immediately perform serial dilutions of the collected aliquots in a neutral buffer. Plate the dilutions onto non-selective agar (B569324) plates.

  • Colony Counting: Incubate the plates until colonies are visible. Count the number of colony-forming units (CFUs) for each time point and for each strain.

  • Data Analysis: Calculate the survival rate as the percentage of CFUs at a given time point relative to the initial CFU count at time zero. Compare the survival curves of the wild-type and mutant strains.

Conclusion and Future Directions

Cyclopropane fatty acids are integral components of the adaptive response of many prokaryotes to environmental challenges. Their synthesis, tightly regulated at multiple levels, leads to profound changes in membrane biophysics, enhancing the cell's ability to withstand acid, oxidative, and temperature stress. The crucial role of CFAs in the virulence of pathogenic bacteria and their emerging link to antibiotic resistance make the CFA biosynthetic pathway, and particularly the CFA synthase enzyme, an attractive target for the development of novel antimicrobial agents.

Future research in this field should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which CFAs protect against various stressors, particularly oxidative stress.

  • Investigating the full extent of the regulatory networks controlling CFA synthesis in a wider range of prokaryotes.

  • Exploring the potential of CFA synthase inhibitors as therapeutic agents to combat bacterial infections and overcome antibiotic resistance.

  • Harnessing the knowledge of CFA function to improve the robustness of industrially important microorganisms for biotechnological applications.

A deeper understanding of the function of cyclopropane fatty acids will not only provide fundamental insights into prokaryotic physiology and adaptation but also open up new avenues for addressing pressing challenges in medicine and biotechnology.

References

Methodological & Application

Application Note & Protocol: Chemo-Enzymatic Synthesis of cis-11,12-methyleneoctadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclopropane (B1198618) fatty acids (CPFAs) are unique lipids found in various bacteria and some plants, where they play a crucial role in regulating membrane fluidity and resistance to environmental stress. cis-11,12-methyleneoctadecanoic acid, also known as lactobacillic acid, is a prominent member of this class. The corresponding Coenzyme A (CoA) thioester, cis-11,12-methyleneoctadecanoyl-CoA, is a key metabolic intermediate. The availability of a high-purity standard of this molecule is essential for its identification in metabolomics studies, for use as a substrate in enzyme assays, and for investigating its role in various biological pathways. This document provides a detailed protocol for a two-stage synthesis of this compound, beginning with the synthesis of the fatty acid precursor followed by its ligation to Coenzyme A.

Principle The synthesis is a two-part process:

  • Synthesis of cis-11,12-methyleneoctadecanoic acid: The cyclopropane ring is introduced into the precursor fatty acid, cis-vaccenic acid, via a stereospecific Simmons-Smith cyclopropanation reaction.[1] This reaction utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert the cis-alkene into a cis-cyclopropane ring.

  • Formation of the Acyl-CoA Thioester: The carboxyl group of the synthesized fatty acid is activated and ligated to the thiol group of Coenzyme A. This can be achieved through two primary methods:

    • Enzymatic Synthesis: Utilizes a long-chain acyl-CoA synthetase (LACS) enzyme, which catalyzes the ATP-dependent formation of the thioester bond.[2][3] This method offers high specificity and proceeds under mild, aqueous conditions.

    • Chemical Synthesis: Involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640), which then reacts with Coenzyme A in an anhydrous solvent.[4][5]

Experimental Workflow

Synthesis_Workflow cluster_0 Part 1: Fatty Acid Synthesis cluster_1 Part 2: Acyl-CoA Ligation cluster_2 Analysis Start cis-Vaccenic Acid Step1 Simmons-Smith Cyclopropanation Start->Step1 Reagents1 CH₂I₂ + Zn(Cu) Reagents1->Step1 Product1 cis-11,12-Methylene- octadecanoic Acid Step1->Product1 Purification1 Purification (Chromatography) Product1->Purification1 Step2_Enz Enzymatic Ligation (LACS, ATP) Purification1->Step2_Enz Method A Step2_Chem Chemical Ligation (Mixed Anhydride) Purification1->Step2_Chem Method B CoA_Start Coenzyme A CoA_Start->Step2_Enz CoA_Start->Step2_Chem FinalProduct cis-11,12-Methylene- octadecanoyl-CoA Step2_Enz->FinalProduct Step2_Chem->FinalProduct Analysis Characterization (HPLC, MS) FinalProduct->Analysis

Caption: Overall workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of cis-11,12-methyleneoctadecanoic acid

This protocol is adapted from the well-established Simmons-Smith reaction for cyclopropanation of alkenes.[1]

Materials and Reagents:

  • cis-Vaccenic acid

  • Diiodomethane (CH₂I₂)

  • Zinc dust (Zn)

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

Protocol:

  • Preparation of Zinc-Copper Couple:

    • In a flask under an inert atmosphere (e.g., Argon), add zinc dust (2.0 eq) and a small amount of water.

    • Add copper(I) chloride (0.1 eq) and stir the suspension for 10 minutes.

    • Filter the activated zinc, wash sequentially with water and acetone, and dry under high vacuum.

  • Cyclopropanation Reaction:

    • Dissolve cis-vaccenic acid (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

    • Add the freshly prepared zinc-copper couple (1.5 eq).

    • Slowly add diiodomethane (1.2 eq) to the stirred suspension. The reaction is exothermic; maintain the temperature at or below 30°C using a water bath if necessary.

    • Stir the reaction mixture at room temperature for 18-24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Filter the mixture through a pad of celite to remove unreacted zinc.

    • Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution, and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure cis-11,12-methyleneoctadecanoic acid.

Part 2: Synthesis of this compound

Two alternative methods are presented. The enzymatic method is preferred for generating a standard for biological assays due to its specificity.

Method A: Enzymatic Synthesis

This protocol utilizes a commercially available long-chain acyl-CoA synthetase.[3]

Materials and Reagents:

  • cis-11,12-methyleneoctadecanoic acid (from Part 1)

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (LACS) from a bacterial or yeast source

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • DTT (2 mM)

      • Triton X-100 (0.1%)

      • Coenzyme A (1 mM)

      • cis-11,12-methyleneoctadecanoic acid (0.5 mM, solubilized in a minimal amount of ethanol (B145695) or DMSO)

  • Enzymatic Reaction:

    • Initiate the reaction by adding LACS (e.g., 1-5 units).

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation.

  • Purification:

    • Stop the reaction by adding an equal volume of cold isopropanol.

    • Centrifuge to pellet the precipitated enzyme.

    • Purify the supernatant containing the acyl-CoA using a C18 SPE cartridge.

    • Condition the cartridge with methanol, then equilibrate with water.

    • Load the sample, wash with water to remove salts and unreacted CoA/ATP, and elute the this compound with 50-70% aqueous acetonitrile (B52724).

    • Lyophilize the purified product for storage.

Method B: Chemical Synthesis (Mixed Anhydride)

This method is a robust chemical route for acyl-CoA synthesis.[4][6]

Materials and Reagents:

  • cis-11,12-methyleneoctadecanoic acid (from Part 1)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A, free acid or trilithium salt

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Reverse-phase HPLC system

Protocol:

  • Activation of Fatty Acid:

    • Dissolve cis-11,12-methyleneoctadecanoic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0°C.

    • Add triethylamine (1.1 eq).

    • Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 eq) in an aqueous solution of NaHCO₃ (3 eq).

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Purification:

    • Acidify the reaction mixture to pH ~3-4 with dilute HCl.

    • Purify the crude product directly using preparative reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) for elution.

    • Collect fractions containing the product, pool, and lyophilize.

Characterization of Final Product

The identity and purity of the final this compound standard should be confirmed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): Assess purity by injecting the sample onto an analytical C18 column. Purity is determined by the peak area percentage at an appropriate wavelength (typically 260 nm for the adenine (B156593) moiety of CoA).

  • Mass Spectrometry (MS): Confirm the identity by obtaining the mass spectrum of the purified product. Electrospray ionization (ESI) in positive or negative mode is suitable. The expected molecular weight for C₄₀H₆₈N₇O₁₇P₃S is 1063.3 g/mol . The observed mass will correspond to [M+H]⁺, [M-H]⁻, or other adducts.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis protocols. Actual results may vary based on reaction scale and purity of starting materials.

ParameterMethod A (Enzymatic)Method B (Chemical)Analytical Method
Yield 40-70%50-80%UV-Vis (A₂₆₀)
Purity >98%>95%RP-HPLC (260 nm)
Identity (m/z) Expected: 1064.3 [M+H]⁺Expected: 1064.3 [M+H]⁺LC-MS (ESI)
Reaction Time 1-2 hours3-5 hours-
Key Advantage High Purity, Mild ConditionsHigh Yield, Scalability-

Yields and purity are illustrative and based on reported values for similar chemo-enzymatic syntheses of long-chain acyl-CoAs.[3][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Inactive Zn(Cu) couple.Ensure the zinc-copper couple is freshly prepared and properly activated. Use high-purity, dry solvents.
Low yield in Method A Inactive LACS enzyme.Confirm enzyme activity with a standard fatty acid substrate (e.g., palmitic acid). Ensure ATP and Mg²⁺ concentrations are optimal.
Presence of free CoA Incomplete reaction or degradation.Increase incubation time or enzyme concentration. For chemical synthesis, ensure complete activation of the fatty acid. Purify carefully using HPLC or SPE.
Multiple peaks in HPLC Side reactions or degradation.For chemical synthesis, maintain low temperatures during activation. For both methods, handle the final product with care as thioesters can be labile, especially at non-neutral pH. Store lyophilized at -80°C.

References

Application Notes and Protocols for the Analytical Detection of cis-11,12-methyleneoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-methyleneoctadecanoyl-CoA, also known as lactobacillyl-CoA, is the coenzyme A (CoA) ester of dihydrosterculic acid, a cyclopropane (B1198618) fatty acid (CPFA). CPFAs are found in various bacteria, plants, and some protozoa. Their unique cyclopropane ring confers distinct physical and chemical properties, influencing membrane fluidity and stability. The analysis of their CoA derivatives is crucial for understanding their metabolism and role in various biological processes. These application notes provide detailed protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a state-of-the-art analytical technique for the quantitative analysis of acyl-CoAs in biological matrices.[1][2][3][4][5]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the analysis of long-chain fatty acyl-CoAs due to its high sensitivity, selectivity, and ability to provide structural information.[1][2][3][4][5] The method involves separation of the analyte by high-performance liquid chromatography (HPLC) followed by detection using a tandem mass spectrometer.

Key Principles
  • Chromatographic Separation: Reversed-phase HPLC is used to separate this compound from other cellular components and acyl-CoA species based on its hydrophobicity. A C18 column is commonly employed for this purpose.[2][3][4]

  • Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is monitored, which significantly reduces background noise and enhances specificity. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) portion, resulting in a characteristic neutral loss of 507 Da.[1][5]

Quantitative Data

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[6]MCF7 (pmol/mg protein)[6]RAW264.7 (pmol/mg protein)[6]
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~4~2
C18:1-CoA-~5~3
C18:2-CoA-~1~0.5

Note: Data from different sources may have variations due to different experimental conditions and normalization methods.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for acyl-CoA extraction.[7][8]

Materials:

  • Bacterial cell culture

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: 2-propanol:50 mM KH₂PO₄ (pH 7.2):glacial acetic acid (1:1:0.025 v/v/v)

  • Petroleum ether

  • Saturated (NH₄)₂SO₄ solution

  • Methanol (B129727):Chloroform (2:1 v/v)

  • Nitrogen gas supply

  • Reconstitution Solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)[6]

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold extraction buffer.

    • Homogenize the sample using a probe sonicator or bead beater.

  • Phase Separation:

    • Add 1 mL of petroleum ether to the homogenate to remove neutral lipids.

    • Vortex briefly and centrifuge at 1,000 x g for 2 minutes.

    • Discard the upper petroleum ether layer. Repeat this wash step twice.

  • Precipitation:

    • To the lower aqueous phase, add 25 µL of saturated (NH₄)₂SO₄ solution followed by 3 mL of methanol:chloroform (2:1).

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and other insoluble material.

  • Drying and Reconstitution:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is based on a highly sensitive and robust method for long-chain acyl-CoA quantification.[1][2][3][4][5]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (C₄₀H₇₀N₇O₁₇P₃S)

      • Calculated Monoisotopic Mass: 1045.38 Da

      • Precursor Ion ([M+H]⁺): m/z 1046.4

      • Product Ion (from neutral loss of 507 Da): m/z 539.4

    • Internal Standard (e.g., C17:0-CoA):

      • Precursor Ion ([M+H]⁺): m/z 1024.4

      • Product Ion (from neutral loss of 507 Da): m/z 517.4

  • Collision Energy: Optimize for maximum signal intensity of the product ion (typically 30-50 eV).

Visualizations

Biosynthesis of this compound

The biosynthesis of cyclopropane fatty acids involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain of a phospholipid.

G cluster_0 Biosynthesis Pathway Oleoyl_PL Oleoyl-phospholipid Dihydrosterculoyl_PL Dihydrosterculoyl-phospholipid (cis-11,12-methyleneoctadecanoyl-PL) Oleoyl_PL->Dihydrosterculoyl_PL Cyclopropane Synthase SAM S-adenosyl-L-methionine (SAM) SAM->Dihydrosterculoyl_PL SAHC S-adenosyl-L-homocysteine (SAHC) Dihydrosterculoyl_PL->SAHC Target This compound Dihydrosterculoyl_PL->Target Acyltransferase CoA Coenzyme A CoA->Target G cluster_1 Analytical Workflow Start Sample Collection (e.g., Bacterial Pellet) Extraction Acyl-CoA Extraction Start->Extraction Cleanup Lipid Removal & Protein Precipitation Extraction->Cleanup Drying Dry Down under Nitrogen Cleanup->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification) LCMS->Data

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometric Analysis of cis-11,12-methyleneoctadecanoyl-CoA

This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are adapted from established protocols for long-chain fatty acyl-CoAs (LCACoAs).

Introduction

This compound is a derivative of lactobacillic acid, a cyclopropane (B1198618) fatty acid found in various bacteria.[1][2] The analysis of acyl-CoA species is crucial for understanding lipid metabolism and its role in various physiological and pathological states.[3][4] LC-MS/MS offers a highly sensitive and selective method for the quantification of these molecules from complex biological matrices.[5][6] This protocol outlines the procedures for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Predicted Mass Spectrometric Parameters

The successful detection of this compound by mass spectrometry relies on accurate mass calculations and predictable fragmentation patterns. The molecular formula for the parent fatty acid is C₁₉H₃₆O₂.[1][7]

ParameterValue
Molecular Formula C₄₀H₇₀N₇O₁₇P₃S
Monoisotopic Mass 1045.38 g/mol
[M+H]⁺ (Precursor Ion) 1046.39 m/z
[M+2H]²⁺ 523.70 m/z

Experimental Protocols

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from tissue samples.[6]

Materials:

  • Frozen tissue (~40 mg)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile:Isopropanol (3:1, v/v)

  • 0.1 M Potassium Phosphate (B84403) Buffer (pH 6.7)

  • Glacial Acetic Acid

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Procedure:

  • Homogenize ~40 mg of frozen tissue in a suitable buffer.

  • Add an appropriate amount of internal standard.

  • Extract the acyl-CoAs by adding 0.4 mL of acetonitrile:isopropanol (3:1, v/v) and vortexing.[8]

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.7) and vortex again.[8]

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.[8]

  • Acidify the supernatant with 150 µL of glacial acetic acid.[8]

  • For further purification, perform Solid Phase Extraction (SPE).[9]

  • Dry the final extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Separation of long-chain acyl-CoAs is typically achieved using reversed-phase chromatography.[3][4]

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 100 x 2.0 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile[10]
Gradient Start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, then re-equilibrate. A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B.[10]
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Injection Volume 5-10 µL

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for quantification.[4][9]

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Pressure 35 psi[10]
Drying Gas Flow 14 L/min[10]
Drying Gas Temperature 200 °C[10]
Capillary Voltage 3.0 - 4.0 kV

Quantitative Analysis

For quantification, MRM is the preferred method, monitoring specific precursor-to-product ion transitions. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.18 Da).[4][5][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1046.4539.2To be optimized (start at 40-50)
Heptadecanoyl-CoA (Internal Standard)1020.4513.2To be optimized (start at 40-50)[8]

Note: The optimal collision energy should be determined experimentally by infusing a standard of the analyte, if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (~40mg) Homogenization Homogenization & Internal Standard Spiking Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification FinalExtract Final Extract Purification->FinalExtract LC Liquid Chromatography (C18 Separation) FinalExtract->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for the quantitative analysis of this compound.

Fragmentation Pathway

The primary fragmentation utilized for quantification involves the neutral loss of the adenosine (B11128) diphosphate portion of the Coenzyme A molecule.

G Precursor [this compound + H]⁺ m/z = 1046.4 Fragment [Fatty Acyl-Pantetheine]⁺ m/z = 539.2 Precursor->Fragment Collision-Induced Dissociation NeutralLoss Neutral Loss of Phosphoadenosine Diphosphate (507.2 Da)

Caption: Proposed fragmentation of this compound in MS/MS.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. While specific parameters for this exact molecule are not extensively published, the protocols outlined, based on established methods for similar long-chain acyl-CoAs, offer a robust starting point for method development and validation. Researchers should perform necessary optimization steps to ensure data accuracy and reliability.

References

Application Notes and Protocols for the Extraction of Cyclopropane Fatty Acyl-CoAs from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the cell membranes of many bacteria, where they play a crucial role in adapting to environmental stress.[1][2][3][4][5][6] The molecule cis-11,12-methyleneoctadecanoyl-CoA represents the activated form of lactobacillic acid, a common CFA. Its extraction and analysis are pivotal for understanding bacterial physiology, antibiotic resistance, and pathogenesis.[1][3] This document provides detailed protocols for the extraction and analysis of cyclopropane fatty acids from bacterial cells and discusses the specific challenges associated with the direct extraction of their CoA esters.

Biosynthesis of this compound

The biosynthesis of CFAs occurs as a modification of pre-existing unsaturated fatty acids within the phospholipid bilayer of the cell membrane. The key enzyme, cyclopropane fatty acid synthase (CFAS), utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert the cis double bond of an unsaturated fatty acyl chain into a cyclopropane ring.[2][5][7][8] The formation of this compound would follow the activation of the corresponding free fatty acid.

cluster_0 Cellular Precursors cluster_1 Biosynthesis cluster_2 Products Unsaturated Fatty Acid Unsaturated Fatty Acid CFAS Cyclopropane Fatty Acid Synthase (CFAS) Unsaturated Fatty Acid->CFAS SAM S-adenosyl-L-methionine (SAM) SAM->CFAS CFA cis-11,12-methyleneoctadecanoic acid (Cyclopropane Fatty Acid) CFAS->CFA Methylene group transfer ACS Acyl-CoA Synthetase CFA_CoA This compound ACS->CFA_CoA CoA activation CFA->ACS

Caption: Biosynthesis of this compound.

Quantitative Data on Cyclopropane Fatty Acids

Bacterial SpeciesGrowth Phase/ConditionTypical Abundance of CFAs (% of total fatty acids)Reference
Escherichia coliStationary PhaseHigh[5][7]
Pseudomonas aeruginosaStationary Phase / Oxidative StressSignificantly Increased[3][4]
Salmonella entericaStationary PhaseHigh[2]
Helicobacter pyloriNormal GrowthC19:0cyc is a major fatty acid[6]

Experimental Protocols

Note on the Extraction of Acyl-CoAs

The direct extraction of intact long-chain acyl-CoA molecules like this compound is technically challenging due to their amphipathic nature and the inherent instability of the thioester bond, which is susceptible to hydrolysis. Protocols often involve rapid quenching of metabolic activity and specialized solid-phase extraction. For routine analysis and quantification of the fatty acid moiety, the following protocol, which involves the extraction of total lipids followed by derivatization to fatty acid methyl esters (FAMEs), is recommended.

Protocol 1: Extraction and Analysis of Total Cyclopropane Fatty Acids

This protocol is adapted from standard methods for bacterial fatty acid analysis.[9][10][11]

Materials:

  • Bacterial cell culture

  • Glass centrifuge tubes

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.15 M Citrate buffer (pH 4.0) or 0.05 M Phosphate buffer (pH 7.4)[11]

  • Anhydrous 1.25 M HCl in methanol or 10% Boron trifluoride in methanol[9][12]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Nitrogen gas stream

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting:

    • Collect bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

    • Lyophilize (freeze-dry) the cell pellet for optimal extraction, or proceed with the wet pellet.

  • Lipid Extraction (Modified Bligh & Dyer Method): [11]

    • To the cell pellet in a glass tube, add a one-phase solvent mixture of chloroform:methanol:buffer (1:2:0.8, v/v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Allow the mixture to stand for at least 1 hour to facilitate complete extraction.

    • Induce phase separation by adding chloroform and buffer to achieve a final ratio of 1:1:0.9 (chloroform:methanol:buffer, v/v/v).

    • Centrifuge at low speed (e.g., 2,000 x g for 5 minutes) to separate the layers.

    • Carefully collect the lower organic phase (containing lipids) using a Pasteur pipette and transfer to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas until a dry lipid extract remains.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 1.25 M HCl in methanol (or boron trifluoride-methanol) to the dried lipid extract.[9][12]

    • Seal the tube tightly and heat at 80-90°C for 60 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube, and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer. Repeat the hexane extraction.

    • Pool the hexane extracts and dry over anhydrous sodium sulfate.

  • Analysis by GC-MS:

    • Concentrate the final hexane extract under a nitrogen stream to a small volume.

    • Inject an aliquot into the GC-MS for analysis.

    • Identify the FAME of cis-11,12-methyleneoctadecanoic acid based on its retention time and mass spectrum compared to a known standard.

Experimental Workflow

arrow arrow start Start: Bacterial Cell Culture harvest 1. Cell Harvesting (Centrifugation) start->harvest extract 2. Lipid Extraction (Chloroform:Methanol:Buffer) harvest->extract separate 3. Phase Separation (Centrifugation) extract->separate collect 4. Collect Organic Phase separate->collect evaporate 5. Solvent Evaporation (Nitrogen Stream) collect->evaporate derivatize 6. FAMEs Derivatization (Acidic Methanol, Heat) evaporate->derivatize extract_fames 7. Hexane Extraction of FAMEs derivatize->extract_fames analyze 8. GC-MS Analysis extract_fames->analyze end End: Data Interpretation analyze->end

Caption: Workflow for CFA Extraction and Analysis.

Conclusion

The provided protocols detail a reliable method for the extraction and analysis of the fatty acid component of this compound. While the direct extraction of the intact acyl-CoA presents significant challenges, this methodology allows for accurate quantification of the cyclopropane fatty acid, providing valuable insights for researchers in microbiology and drug development. Further optimization may be required depending on the specific bacterial species and experimental goals.

References

Application Notes and Protocols for the Study of cis-11,12-methyleneoctadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-methyleneoctadecanoyl-CoA is the coenzyme A (CoA) derivative of cis-11,12-methyleneoctadecanoic acid, a cyclopropane (B1198618) fatty acid (CFA) also known as lactobacillic acid.[1][2][3][4] CFAs are a unique class of lipids found predominantly in the cell membranes of various bacteria and some plants.[5][6][7] They are formed by the enzymatic addition of a methylene (B1212753) group across the double bond of an unsaturated fatty acyl chain, a reaction catalyzed by cyclopropane fatty acid synthase.[5][7] This structural modification significantly impacts the physicochemical properties of cell membranes, playing a crucial role in the adaptation of microorganisms to environmental stresses such as acidity and temperature changes.[5][8]

The study of this compound and other CFAs in lipidomics is a growing area of interest. These molecules can serve as biomarkers for the presence of specific bacteria and may have roles in host-microbe interactions. Recent evidence suggests that related odd-chain cyclopropane fatty acids can be detected in mammalian systems, indicating potential uptake from the gut microbiome and subsequent metabolism.[9] Understanding the metabolism and signaling pathways of these molecules could provide insights into various physiological and pathological processes.

These application notes provide a comprehensive overview of the methodologies and protocols for the study of this compound in a lipidomics context, from sample preparation to data analysis.

Data Presentation

Quantitative analysis of specific cyclopropane fatty acyl-CoAs is challenging due to their low abundance and the complexity of biological matrices. While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a template for presenting such data, based on studies of related cyclopropane fatty acids and other acyl-CoAs.

Table 1: Representative Quantitative Data of Cyclopropane Fatty Acids (CFAs) in Bacterial Cultures

Bacterial StrainGrowth PhaseTotal CFA Content (% of total fatty acids)Reference
Escherichia coliStationary15-20%[10]
Salmonella TyphimuriumStationary10-15%[10]
Lactobacillus sp.Stationary5-10%[9]

Note: This table represents typical ranges of total CFA content. The relative abundance of specific CFA species like cis-11,12-methyleneoctadecanoic acid would require targeted quantitative analysis.

Table 2: LC-MS/MS Parameters for the Analysis of Long-Chain Acyl-CoAs (Template)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Palmitoyl-CoA (C16:0)1004.4497.43550
Stearoyl-CoA (C18:0)1032.5525.43550
Oleoyl-CoA (C18:1)1030.5523.43550
This compound (C19:0-cyc) 1046.5 539.4 ~35-40 (to be optimized) 50
Heptadecanoyl-CoA (C17:0) (Internal Standard)1018.5511.43550

Note: The m/z value for this compound is calculated based on its chemical formula. The collision energy would need to be optimized experimentally. This table serves as a starting point for method development.

Signaling and Metabolic Pathways

The primary pathway involving this compound is its biosynthesis from the corresponding unsaturated fatty acid. While specific signaling roles for this molecule are still under investigation, its formation is a key adaptive response to environmental stress in bacteria.

Biosynthesis of this compound

The biosynthesis of this compound occurs in a two-step process within bacterial cells. First, an unsaturated fatty acid, in this case, cis-11-octadecenoic acid (vaccenic acid), is activated to its coenzyme A thioester. Subsequently, the cyclopropane ring is formed by the action of cyclopropane fatty acid (CFA) synthase.

cluster_0 Bacterial Cell Vaccenic_acid cis-11-Octadecenoic Acid (Vaccenic Acid) Vaccenoyl_CoA cis-11-Octadecenoyl-CoA (Vaccenoyl-CoA) Vaccenic_acid->Vaccenoyl_CoA ATP, CoA CFA_CoA This compound Vaccenoyl_CoA->CFA_CoA SAH S-Adenosyl- homocysteine (SAH) Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Vaccenoyl_CoA CFA_Synthase CFA Synthase CFA_Synthase->CFA_CoA SAM S-Adenosyl- methionine (SAM) SAM->CFA_CoA

Caption: Biosynthesis of this compound.

Experimental Protocols

Extraction of Acyl-CoAs from Biological Samples

Acyl-CoAs are present in low abundance and are susceptible to degradation, requiring specific extraction protocols to ensure good recovery and stability.[5][6]

Materials:

Protocol:

  • Rapidly quench metabolic activity by flash-freezing the biological sample (e.g., bacterial pellet, tissue) in liquid nitrogen.

  • Homogenize the frozen sample in a pre-chilled glass homogenizer with 2 mL of 100 mM potassium phosphate buffer (pH 4.9) containing a known amount of internal standard (e.g., 10 nmol of heptadecanoyl-CoA).

  • Add 2 mL of isopropanol and homogenize again.

  • Add 0.25 mL of saturated ammonium sulfate solution and 4 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • For improved recovery, the remaining pellet can be re-extracted.

  • The extracted acyl-CoAs can be further purified using solid-phase extraction (SPE) with an anion-exchange column.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[11][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 75 mM Potassium Phosphate Buffer (pH 4.9)

  • Mobile Phase B: Acetonitrile with 600 mM Acetic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard (see Table 2).

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the lipidomics analysis of this compound.

Sample Biological Sample (e.g., Bacteria, Tissue) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

References

Application Notes and Protocols: cis-11,12-methyleneoctadecanoyl-CoA as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of lipids characterized by a cyclopropane ring within their acyl chain.[1][2] Found in various bacteria, plants, and as minor components in certain animal-derived food products, these molecules play roles in membrane fluidity, stress responses, and potentially in metabolic signaling.[3][4][5] cis-11,12-methyleneoctadecanoyl-CoA is the coenzyme A thioester of lactobacillic acid, a common CPFA. While the biosynthesis of CPFAs by cyclopropane fatty acid synthase (CFAS) is well-documented, the catabolism of these molecules is less understood.[3][6] Evidence suggests that CPFAs can be metabolized via the β-oxidation pathway, making their CoA derivatives, such as this compound, valuable tools for investigating the enzymes involved in fatty acid metabolism.[1]

These application notes provide a framework for using this compound as a substrate to characterize the activity and specificity of enzymes involved in fatty acid β-oxidation, particularly acyl-CoA oxidases (ACOs) and acyl-CoA dehydrogenases (ACADs).

Potential Applications

  • Enzyme Characterization: Investigating the substrate specificity of known and putative long-chain acyl-CoA oxidases and dehydrogenases. The presence of the cyclopropane ring provides a unique structural motif to probe the active site topology of these enzymes.

  • Inhibitor Screening: Using this compound in competitive binding assays to screen for inhibitors of fatty acid oxidation enzymes.

  • Drug Development: Developing novel therapeutics targeting fatty acid metabolism in pathogenic bacteria that utilize CPFAs in their membranes.

  • Metabolic Pathway Elucidation: Studying the intermediates and byproducts of CPFA degradation to better understand their metabolic fate in various organisms.

Proposed Metabolic Pathway

The initial step in the catabolism of this compound is hypothesized to be catalyzed by a long-chain acyl-CoA dehydrogenase (in mitochondria) or a long-chain acyl-CoA oxidase (in peroxisomes). These enzymes introduce a double bond into the acyl chain, initiating the β-oxidation spiral. The cyclopropane ring may present a challenge to the standard enzymatic machinery, potentially leading to altered reaction kinetics or the formation of unique metabolites.

Beta_Oxidation_Pathway cluster_peroxisome Peroxisomal / Mitochondrial β-Oxidation Substrate This compound Enzyme1 Acyl-CoA Oxidase (ACO) or Acyl-CoA Dehydrogenase (ACAD) Substrate->Enzyme1 FAD -> FADH2 O2 -> H2O2 (for ACO) Product1 trans-2,3-dehydro- 11,12-methyleneoctadecanoyl-CoA Enzyme1->Product1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Product1->Enoyl_CoA_Hydratase + H2O Product2 3-hydroxy-11,12- methyleneoctadecanoyl-CoA Enoyl_CoA_Hydratase->Product2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Product2->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH + H+ Product3 3-keto-11,12- methyleneoctadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Product3 Thiolase Thiolase Product3->Thiolase + CoA-SH Product4 Acetyl-CoA + 9,10-methylenehexadecanoyl-CoA Thiolase->Product4 Next_Cycle Further β-Oxidation Cycles Product4->Next_Cycle

Caption: Proposed β-oxidation pathway for this compound.

Experimental Protocols

Protocol 1: Acyl-CoA Oxidase (ACO) Activity Assay (Fluorometric)

This protocol is adapted from established methods for measuring ACO activity and is designed to assess whether this compound can act as a substrate.[4][7] The assay is based on the quantification of hydrogen peroxide (H₂O₂), a byproduct of the ACO-catalyzed reaction.

Principle:

Acyl-CoA oxidase catalyzes the oxidation of a fatty acyl-CoA substrate, producing trans-2-enoyl-CoA and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., 4-hydroxyphenylacetic acid or Amplex Red) into a highly fluorescent product. The increase in fluorescence is directly proportional to the ACO activity.

Materials and Reagents:

  • This compound (Substrate)

  • Positive Control Substrate (e.g., Palmitoyl-CoA, Lauroyl-CoA)

  • Purified or recombinant Acyl-CoA Oxidase

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Flavin Adenine Dinucleotide (FAD)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

  • H₂O₂ standard solution for calibration curve

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate Solutions, Enzyme Dilutions, and H₂O₂ Standards Plate_Layout Design Plate Layout: - Blanks - Standards - Positive Controls - Test Substrate Prepare_Reagents->Plate_Layout Add_Master_Mix Pipette Reaction Master Mix (Buffer, HRP, Amplex Red, FAD) to all wells Plate_Layout->Add_Master_Mix Add_Standards_Substrates Add H₂O₂ standards and substrate solutions (Positive Control, Test Substrate) to appropriate wells Add_Master_Mix->Add_Standards_Substrates Pre_Incubate Pre-incubate plate at assay temperature (e.g., 30°C) for 5 minutes Add_Standards_Substrates->Pre_Incubate Initiate_Reaction Initiate reaction by adding diluted enzyme solution to control and test wells Pre_Incubate->Initiate_Reaction Measure_Fluorescence Immediately place plate in reader and measure fluorescence kinetically (e.g., every 60s for 30-60 min) Initiate_Reaction->Measure_Fluorescence Standard_Curve Plot H₂O₂ Standard Curve (Fluorescence vs. Concentration) Measure_Fluorescence->Standard_Curve Calculate_Rates Determine the rate of fluorescence increase (RFU/min) for each reaction Standard_Curve->Calculate_Rates Determine_Activity Convert reaction rates to enzyme activity (e.g., nmol/min/mg) using the standard curve Calculate_Rates->Determine_Activity Compare_Data Compare activity with This compound to the positive control substrate Determine_Activity->Compare_Data

Caption: Experimental workflow for the fluorometric Acyl-CoA Oxidase assay.

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Substrate Stock (1 mM): Dissolve this compound and the positive control substrate (e.g., Palmitoyl-CoA) in the assay buffer. The inclusion of a small amount of Triton X-100 (0.01%) may aid solubility. Prepare fresh dilutions as needed.

    • Reaction Master Mix: For each reaction, prepare a mix containing:

      • 50 µM Amplex® Red

      • 0.1 U/mL HRP

      • 10 µM FAD

      • 0.1 mg/mL BSA

      • Bring to final volume with Assay Buffer.

    • Enzyme Solution: Dilute the ACO enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Protocol:

    • Set up the 96-well plate. Add reagents in the following order:

      • 50 µL of H₂O₂ standards (for calibration curve) or Assay Buffer (for reactions).

      • 50 µL of Reaction Master Mix to all wells.

      • 25 µL of Assay Buffer (for blank wells) or substrate solution (to achieve a final concentration range, e.g., 1-100 µM).

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the diluted enzyme solution to the wells (or buffer for the standard curve wells).

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure fluorescence intensity in kinetic mode at 30°C. Record readings every 60 seconds for 30-60 minutes.

    • Excitation: ~545 nm, Emission: ~590 nm.

  • Data Analysis:

    • Standard Curve: Subtract the fluorescence of the zero H₂O₂ control from all standard readings and plot the net fluorescence versus H₂O₂ concentration. Determine the linear regression equation.

    • Reaction Rate: For each substrate concentration, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve. Subtract the rate of the no-substrate blank (background).

    • Enzyme Activity: Use the slope from the H₂O₂ standard curve to convert the reaction rate from ΔRFU/min to nmol H₂O₂/min.

    • Kinetic Parameters: Plot the enzyme activity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km for this compound and the control substrate.

Data Presentation

Quantitative data from enzyme kinetic studies should be summarized for clear comparison. The following table provides a template for presenting results obtained from the described assay.

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Relative Activity (%)
Palmitoyl-CoA (Positive Control)User DataUser Data100
This compoundUser DataUser DataUser Data
Other Test SubstratesUser DataUser DataUser Data

Note: Relative activity is calculated as (Vmax of test substrate / Vmax of positive control) x 100.

Conclusion

This compound is a promising tool for probing the active sites and substrate preferences of enzymes involved in fatty acid β-oxidation. The protocols and frameworks provided here offer a starting point for researchers to explore the metabolism of cyclopropane fatty acids and to potentially identify novel enzyme inhibitors or characterize unannotated enzyme functions. The unique structure of this substrate may reveal novel aspects of enzyme-substrate interactions that are not observable with standard saturated or unsaturated fatty acyl-CoAs.

References

Application Notes and Protocols for Stable Isotope Labeling of cis-11,12-Methyleneoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-Methyleneoctadecanoyl-CoA is the activated coenzyme A thioester of cis-11,12-methyleneoctadecanoic acid, a cyclopropane (B1198618) fatty acid (CPFA) also known as lactobacillic acid. CPFAs are primarily found in the cell membranes of various bacteria and some plants, where they play a crucial role in regulating membrane fluidity and protecting against environmental stress. In the context of drug development and biomedical research, stable isotope-labeled versions of this compound and its precursor fatty acid are invaluable tools. They serve as tracers for studying lipid metabolism, identifying bacterial biomarkers, and investigating the effects of therapeutic agents on both microbial and host systems.

These application notes provide an overview of the synthesis, analysis, and applications of stable isotope-labeled this compound, along with detailed protocols for its preparation and use.

Applications

  • Metabolic Flux Analysis: Labeled this compound can be used as an internal standard or tracer to study the biosynthesis and metabolism of cyclopropane fatty acids in bacteria. This is critical for understanding microbial physiology and identifying potential targets for antimicrobial drug development.[1]

  • Biomarker Detection and Quantification: As CPFAs are characteristic components of certain bacteria, their detection in biological samples can serve as a biomarker for bacterial presence or contamination. Stable isotope-labeled standards enable accurate quantification of these biomarkers in complex matrices like food products or clinical samples using isotope dilution mass spectrometry.[2]

  • Host-Microbiome Interaction Studies: The gut microbiota produces CPFAs that can be absorbed by the host. Tracing the fate of labeled CPFAs can elucidate their distribution in host tissues and their impact on host lipid metabolism and signaling pathways. Recent studies have identified odd-chain CPFAs in mammals, suggesting they are viable xenolipids that can be metabolized.[3]

  • Enzyme Activity Assays: Labeled this compound can serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases or hydrolases, allowing for sensitive measurement of their activity.

Data Presentation

Quantitative analysis of cyclopropane fatty acids is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes performance metrics from a validated quantitative method for CPFA detection in cheese, which can be adapted for other biological matrices.

ParameterValueUnitNotes
Instrumentation GC-MS-Gas Chromatography-Mass Spectrometry
Derivative FAME-Fatty Acid Methyl Ester
Limit of Detection (LOD) 60mg/kg of fatThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 200mg/kg of fatThe lowest concentration of analyte that can be accurately quantified.
Intra-laboratory Precision Satisfies Horwitz equation-Indicates good reproducibility of the method within a single laboratory.
Data adapted from a quantitative GC-MS method for CPFA detection in cheeses.[2]

Experimental Protocols & Methodologies

Two primary strategies exist for producing stable isotope-labeled this compound: Chemical Synthesis and Biosynthesis .

Protocol 1: Chemical Synthesis of Isotopically Labeled cis-11,12-Methyleneoctadecanoic Acid

This protocol describes a two-step chemical synthesis. First, the cyclopropane ring is formed on a fatty acid precursor using an isotopically labeled reagent. Second, the labeled fatty acid is converted to its acyl-CoA derivative.

Step 1A: Cyclopropanation via Simmons-Smith Reaction (Labeling the Methylene (B1212753) Bridge)

The Simmons-Smith reaction is a stereospecific method for creating a cyclopropane ring from an alkene.[4][5] By using isotopically labeled diiodomethane (B129776), the label is incorporated into the methylene bridge of the cyclopropane ring. The precursor for cis-11,12-methyleneoctadecanoic acid is cis-11-octadecenoic acid (cis-vaccenic acid).

Materials:

Procedure:

  • Dissolve cis-11-octadecenoic acid methyl ester in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of diethylzinc (Furukawa modification) to the reaction mixture at 0 °C.[6]

  • Slowly add the isotopically labeled diiodomethane (e.g., ¹³CH₂I₂ or CD₂I₂) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with hexane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting labeled methyl cis-11,12-methyleneoctadecanoate by flash column chromatography.

  • Hydrolyze the methyl ester to the free fatty acid using a standard saponification procedure (e.g., refluxing with methanolic KOH followed by acidification).

Step 1B: Conversion of Labeled Fatty Acid to Acyl-CoA Thioester

This step activates the labeled fatty acid and couples it to Coenzyme A. The N-hydroxysuccinimide ester method is effective and minimizes side reactions.[7]

Materials:

  • Labeled cis-11,12-methyleneoctadecanoic acid (from Step 1A)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., ethyl acetate)

  • Coenzyme A trilithium salt (CoASH)

  • Buffer solution (e.g., sodium bicarbonate, pH ~8.0)

  • Anhydrous diethyl ether

Procedure:

  • Activation: Dissolve the labeled fatty acid, NHS, and DCC in anhydrous ethyl acetate. Stir the mixture at room temperature for 4-6 hours to form the NHS ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude NHS ester.

  • Coupling: Dissolve the Coenzyme A trilithium salt in the aqueous buffer solution.

  • Add a solution of the activated NHS ester (in a minimal amount of a suitable organic solvent like THF or DMF) to the Coenzyme A solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The pH may need to be maintained around 8.0 by adding dilute NaOH.

  • Purification: Acidify the reaction mixture to precipitate the labeled acyl-CoA.

  • Centrifuge the mixture, discard the supernatant, and wash the pellet with cold acidified water, followed by acetone (B3395972) and diethyl ether to remove unreacted fatty acid.[8]

  • The final product can be further purified by reverse-phase HPLC.

  • Lyophilize the purified product to obtain the stable isotope-labeled this compound as a solid.

Protocol 2: Biosynthesis of Labeled cis-11,12-Methyleneoctadecanoic Acid

This method leverages the natural biosynthetic pathway in bacteria that produce CPFAs. The label is introduced by feeding the culture a stable isotope-labeled precursor. The methyl group of S-adenosylmethionine (SAM) is the donor for the cyclopropane methylene bridge.[7][9]

Materials:

  • Bacterial strain known to produce lactobacillic acid (e.g., Lactobacillus plantarum)

  • Appropriate growth medium

  • Stable isotope-labeled L-methionine (e.g., L-methionine-methyl-¹³C or L-methionine-methyl-d₃)

  • Unlabeled cis-11-octadecenoic acid (optional, to boost precursor availability)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

Procedure:

  • Culture the selected bacterial strain in its appropriate growth medium.

  • Supplement the medium with the stable isotope-labeled L-methionine. The final concentration will need to be optimized but is typically in the low millimolar range.

  • If the strain's production of the precursor is low, the medium can also be supplemented with unlabeled cis-11-octadecenoic acid.

  • Incubate the culture under its optimal growth conditions, typically until the late logarithmic or early stationary phase when CPFA synthesis is maximal.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellet using a standard method like the Bligh-Dyer extraction (chloroform:methanol:water).

  • Saponify the lipid extract to release the free fatty acids.

  • Purify the labeled cis-11,12-methyleneoctadecanoic acid from the mixture of other fatty acids using techniques such as preparative HPLC or silver ion chromatography.

  • The purified labeled fatty acid can then be converted to its CoA ester using Protocol 1, Step 1B.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the labeled fatty acid.

Procedure:

  • Derivatization: Convert the free fatty acid (labeled or unlabeled) to its fatty acid methyl ester (FAME) for GC analysis. A common method is to use methanolic HCl or BF₃-methanol.[10]

  • GC Separation: Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a polar DB-23 or similar column) to separate the different fatty acid methyl esters.

  • MS Detection: Use a mass spectrometer to detect the eluting FAMEs. The mass spectrum will confirm the identity of the compound. For the labeled analogue, the molecular ion and key fragments will show a mass shift corresponding to the incorporated isotope(s).

  • Quantification: For isotope dilution experiments, a known amount of the stable isotope-labeled standard is added to the sample before extraction. The ratio of the peak areas of the unlabeled (native) analyte to the labeled standard is used to calculate the precise concentration of the native analyte.

Visualizations

Logical Workflow for Synthesis and Application

G Workflow for Synthesis and Application of Labeled this compound cluster_synthesis Synthesis Pathways cluster_activation Acyl-CoA Formation cluster_application Applications precursor cis-11-Octadecenoic Acid (cis-Vaccenic Acid) simmons_smith Simmons-Smith Cyclopropanation precursor->simmons_smith reagent Labeled Reagent (e.g., ¹³CH₂I₂, CD₂I₂) reagent->simmons_smith labeled_fa Labeled cis-11,12- Methyleneoctadecanoic Acid simmons_smith->labeled_fa activation Activation & Coupling (e.g., NHS ester method) labeled_fa->activation cluster_activation cluster_activation bacteria Bacterial Culture (e.g., L. plantarum) biosynthesis Biosynthesis & Lipid Extraction bacteria->biosynthesis labeled_met Labeled Methionine (¹³C or D) labeled_met->biosynthesis biosynthesis->labeled_fa coenzyme_a Coenzyme A coenzyme_a->activation labeled_coa Labeled cis-11,12- Methyleneoctadecanoyl-CoA activation->labeled_coa ms_analysis Mass Spectrometry (Isotope Dilution Quantification) labeled_coa->ms_analysis metabolic_tracing Metabolic Flux Analysis labeled_coa->metabolic_tracing

Caption: Overview of synthesis and application pathways for labeled compounds.

Biosynthetic Pathway of Cyclopropane Fatty Acid Formation

G unsat_pl Unsaturated Fatty Acyl Phospholipid (e.g., Phosphatidylethanolamine with cis-vaccenyl chain) enzyme CFA Synthase unsat_pl->enzyme Substrate sam S-adenosylmethionine (SAM) (Isotopically Labeled) sam->enzyme Methylene Donor cpfa_pl Cyclopropane Fatty Acyl Phospholipid (Labeled) enzyme->cpfa_pl Product sah S-adenosylhomocysteine (SAH) enzyme->sah Byproduct

Caption: Biosynthesis of labeled cyclopropane fatty acids in bacteria.

References

Application Notes and Protocols for the Quantification of cis-11,12-methyleneoctadecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11,12-methyleneoctadecanoyl-CoA is the activated coenzyme A (CoA) ester of dihydrosterculic acid, a cyclopropane (B1198618) fatty acid (CPFA). CPFAs are found in various plant species and microorganisms. Their unique cyclopropane ring confers distinct physical and chemical properties, making them and their metabolic intermediates subjects of interest in biochemistry and drug development. The quantification of specific acyl-CoA species like this compound is crucial for understanding their metabolic roles and for the development of targeted therapeutic interventions.

These application notes provide a comprehensive overview of a proposed methodology for the quantification of this compound in biological samples. The protocol is based on established principles of long-chain fatty acyl-CoA analysis, primarily utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

Direct quantitative data for this compound in biological tissues is not extensively available in peer-reviewed literature. However, data for the parent fatty acid, dihydrosterculic acid (a cyclopropane fatty acid), has been reported in various organisms, which can serve as an indicator of the potential presence of its CoA ester. The following table summarizes representative data on cyclopropane fatty acid content.

Biological SourceTissue/Cell TypeCyclopropane Fatty Acid Content (% of Total Fatty Acids)Reference
Nicotiana benthamiana (transient expression)Leafup to 11.8% (dihydrosterculic acid)[1]
Cotton (Gossypium hirsutum)Roots, Stems, SeedsCorrelates with GhCPS1 and 2 gene expression[2][3][4]
Litchi chinensisSeed Oilat least 40 mol% (CPFAs)[5]
Red Alga (Solieria pacifica)-Present (cis-11,12-methylene-hexadecanoic acid)[6]

Note: The conversion of these fatty acids to their corresponding CoA esters is a necessary step for their metabolism. Therefore, the presence of the fatty acid suggests the transient existence of the CoA derivative.

Experimental Protocols

The following is a proposed protocol for the quantification of this compound, adapted from established methods for long-chain acyl-CoA analysis.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

Materials:

  • Biological tissue (e.g., liver, plant seeds, bacterial cell pellet)

  • Internal Standard (e.g., C17:0-CoA or a commercially available, isotopically labeled long-chain acyl-CoA)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Isopropanol (B130326)

  • Saturated Potassium Chloride (KCl)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Glacial Acetic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately add 1 mL of ice-cold 10% TCA and the internal standard.

    • Homogenize thoroughly using a Dounce homogenizer on ice.

  • Protein Precipitation and Initial Extraction:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • Wash the pellet twice with 1 mL of 10% TCA, vortexing and centrifuging as above.

    • Resuspend the pellet in 1 mL of isopropanol containing 2% saturated KCl.

  • Liquid-Liquid Extraction:

    • Add 2 mL of chloroform and 0.5 mL of methanol to the resuspended pellet.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Solid Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water containing 2 mM acetic acid.

    • Load the collected aqueous phase onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol.

    • Elute the acyl-CoAs with 2 mL of methanol containing 2 mM acetic acid.

    • Dry the eluate under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS

Instrumentation:

  • Ultra-High Performance Liquid Chromatograph (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 95% B

    • 15-18 min: hold at 95% B

    • 18-18.1 min: return to 5% B

    • 18.1-22 min: re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the (commercially sourced or synthesized) standard.

    • Hypothetical Transition for this compound (M+H)⁺: The precursor ion will be the molecular weight of the molecule + 1. The product ions will be characteristic fragments, often including the pantetheine (B1680023) portion of the CoA molecule.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

Visualizations

Biosynthesis of this compound

The formation of this compound begins with the synthesis of the cyclopropane fatty acid from an unsaturated fatty acid precursor, followed by its activation to a CoA ester.

G cluster_synthesis Cyclopropane Fatty Acid Synthesis cluster_activation Acyl-CoA Activation Oleoyl_PL Oleoyl-Phospholipid CPS Cyclopropane Fatty Acid Synthase (CPS) Oleoyl_PL->CPS SAM S-adenosyl methionine (SAM) SAM->CPS DHSA_PL Dihydrosterculoyl-Phospholipid CPS->DHSA_PL SAH S-adenosyl homocysteine CPS->SAH DHSA_FA Dihydrosterculic Acid (cis-11,12-methyleneoctadecanoic acid) DHSA_PL->DHSA_FA Hydrolysis ACSL Acyl-CoA Synthetase (Long-Chain) DHSA_FA->ACSL CoA_SH Coenzyme A CoA_SH->ACSL ATP ATP ATP->ACSL Target_CoA This compound ACSL->Target_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound from biological samples is a multi-step process.

G Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Experimental workflow for acyl-CoA quantification.

References

Application Notes and Protocols for cis-11,12-Methyleneoctadecanoyl-CoA and its Role in Microbial Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-11,12-Methyleneoctadecanoyl-CoA is the activated coenzyme A (CoA) thioester of lactobacillic acid, a C19 cyclopropane (B1198618) fatty acid (CFA). In the realm of microbial research, this molecule serves as a key intracellular intermediate in the biosynthesis of cyclopropane-containing phospholipids (B1166683) that integrate into the bacterial cell membrane. The enzyme cyclopropane fatty acid (CFA) synthase catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the cis double bond of an unsaturated fatty acyl chain already incorporated into a membrane phospholipid. This post-synthetic modification is a critical mechanism for bacteria to alter their membrane fluidity and structure, thereby adapting to a variety of environmental stresses.

Applications in microbial research do not typically involve the use of exogenous this compound, as it is a transient intracellular metabolite. Instead, research focuses on the quantification of its ultimate product, lactobacillic acid, within the membrane and the study of the CFA synthase enzyme responsible for its creation. Understanding this pathway is crucial for developing strategies to combat pathogenic bacteria that rely on CFA production for survival in hostile environments, such as the acidic conditions of the stomach.

I. Quantitative Data: Membrane Fatty Acid Composition in Pseudomonas putida

The modification of membrane lipids is a primary response to changing growth conditions. The accumulation of cyclopropane fatty acids is particularly pronounced as bacterial cultures enter the stationary phase, a period characterized by nutrient limitation and increased stress. The following table summarizes the fatty acid composition of Pseudomonas putida KT2440, highlighting the significant increase in C17:cyclopropane (derived from a C16:1 precursor) in the stationary phase and its dependence on the cfaB gene.

Table 1: Fatty Acid Composition of Pseudomonas putida KT2440 in Different Growth Phases and Genetic Backgrounds (%)

Fatty AcidWild Type (Exponential Phase)Wild Type (Stationary Phase)cfaA Mutant (Stationary Phase)cfaB Mutant (Stationary Phase)
C12:06.5 ± 0.37.9 ± 0.56.5 ± 0.46.9 ± 0.5
C14:03.1 ± 0.22.5 ± 0.22.4 ± 0.22.9 ± 0.3
C16:028.5 ± 1.531.6 ± 1.832.1 ± 1.935.4 ± 2.1
C16:142.3 ± 2.115.4 ± 0.920.1 ± 1.245.1 ± 2.5
C17:cyclopropane 0.8 ± 0.1 29.5 ± 1.7 20.3 ± 1.3 <0.2
C18:01.1 ± 0.11.8 ± 0.21.5 ± 0.11.5 ± 0.1
C18:117.7 ± 0.911.3 ± 0.717.1 ± 1.08.2 ± 0.6

Data adapted from a study on P. putida KT2440 grown in LB medium.[1] Values are percentages of total fatty acids and are represented as mean ± standard deviation.

II. Signaling and Experimental Workflow Diagrams

Regulatory Pathway for CFA Synthesis

The expression of the primary cyclopropane fatty acid synthase gene (cfaB) in many bacteria, including Pseudomonas putida, is not constitutive. It is tightly regulated and induced upon entry into the stationary phase of growth. This regulation is primarily controlled by the alternative sigma factor RpoS (σ³⁸), which directs the RNA polymerase to transcribe stress-response genes.

G cluster_0 Cellular Environment cluster_1 Regulatory Cascade cluster_2 Biosynthetic Outcome Nutrient Limitation Nutrient Limitation RpoS_Induction RpoS (σ³⁸) Accumulation Nutrient Limitation->RpoS_Induction Increased Cell Density Increased Cell Density Increased Cell Density->RpoS_Induction RNAP_Binding RNA Polymerase Holoenzyme Formation RpoS_Induction->RNAP_Binding cfaB_Promoter cfaB Gene Promoter RNAP_Binding->cfaB_Promoter Binds cfaB_Transcription cfaB Transcription cfaB_Promoter->cfaB_Transcription CFA_Synthase CFA Synthase (CfaB) cfaB_Transcription->CFA_Synthase Translates to Membrane_Modification Membrane Lipid Modification (CFA Formation) CFA_Synthase->Membrane_Modification Catalyzes

Caption: RpoS-dependent regulation of cyclopropane fatty acid synthesis.

Experimental Workflow for FAME Analysis

The analysis of a microbe's fatty acid profile is essential for studying the impact of genetic or environmental perturbations on membrane composition. The standard method involves converting the fatty acids in the cell membrane into volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).

FAME_Workflow A Bacterial Culture (e.g., Stationary Phase) B Cell Harvesting (Centrifugation) A->B C Saponification (NaOH, Methanol, Heat) Liberates fatty acids from lipids B->C Step 1 D Methylation (HCl, Methanol, Heat) Converts fatty acids to FAMEs C->D Step 2 E FAME Extraction (Hexane:MTBE) D->E Step 3 F Aqueous Wash (NaOH Solution) E->F Step 4 G Sample Analysis (Gas Chromatography) F->G Step 5 H Data Processing (Peak Identification & Quantification) G->H Step 6

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.

III. Experimental Protocols

Protocol 1: Analysis of Bacterial Membrane Fatty Acid Composition by GC-FAME

This protocol details the procedure for converting total cellular fatty acids into FAMEs for quantitative analysis.

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water

  • Reagent 2 (Methylation): 325ml 6.0 N HCl, 275ml methanol

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether (MTBE)

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water

  • Teflon-lined screw-cap tubes (13x100 mm)

  • Heating block or water bath (80-100°C)

  • Vortex mixer

  • Gas chromatograph (GC) with a flame ionization detector (FID) and appropriate capillary column.

Procedure:

  • Cell Harvesting: Grow bacteria to the desired growth phase (e.g., mid-log or stationary). Harvest cells from 5-10 ml of culture by centrifugation at 5,000 x g for 10 minutes. Wash the pellet once with sterile saline and re-pellet.

  • Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Securely tighten the cap. Vortex briefly and heat at 100°C for 30 minutes. Vortex every 5-10 minutes to ensure complete cell lysis and hydrolysis of lipids. Cool tubes to room temperature.

  • Methylation: Uncap the cooled tubes and add 2.0 ml of Reagent 2. Recap securely and vortex briefly. Heat at 80°C for 10 minutes. This step is critical for the formation of methyl esters. Cool tubes completely before proceeding.

  • Extraction: Add 1.25 ml of Reagent 3 (hexane:MTBE). Recap and mix by gentle end-over-end tumbling for 10 minutes. Centrifuge briefly to separate the phases. The top organic phase contains the FAMEs.

  • Base Wash: Carefully transfer the top organic phase to a new clean tube. Add 3.0 ml of Reagent 4. Recap and tumble for 5 minutes to remove residual acidic methylation reagent.

  • Sample Collection: Centrifuge briefly to separate phases. Carefully transfer approximately two-thirds of the top organic layer to a GC vial. The sample is now ready for analysis.

  • GC Analysis: Analyze the sample using a gas chromatograph according to the manufacturer's instructions. FAMEs are identified by comparing their retention times to those of known standards. The relative amount of each fatty acid is determined by integrating the peak area.

Protocol 2: Assessing the Effect of Exogenous Fatty Acids on Bacterial Growth

This protocol provides a framework for studying how supplementing the growth medium with lactobacillic acid (or other fatty acids) affects bacterial growth kinetics and membrane composition.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., MRS broth for Lactobacillus, LB for E. coli)

  • Stock solution of lactobacillic acid (or other fatty acid) dissolved in ethanol (B145695) or DMSO.

  • Sterile culture tubes or microplate

  • Spectrophotometer or plate reader capable of measuring OD600

  • Incubator shaker

Procedure:

  • Prepare Media: Prepare the liquid growth medium and dispense it into sterile culture tubes or a microplate. Add the fatty acid stock solution to the desired final concentrations (e.g., 10, 50, 100 µg/ml). Include a solvent-only control (e.g., medium with ethanol) and a no-addition control.

  • Inoculation: Inoculate a fresh overnight culture of the bacterium into the prepared media at a starting OD600 of ~0.05.

  • Growth Monitoring: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking). Measure the OD600 at regular intervals (e.g., every 1-2 hours) for 24-48 hours to generate growth curves.

  • Data Analysis: Plot OD600 versus time for each condition. Calculate key growth parameters such as the maximum growth rate (µ_max) and the duration of the lag phase.

  • Membrane Composition Analysis (Optional): At a specific time point (e.g., entry into stationary phase), harvest cells from each culture condition. Analyze the fatty acid composition using the GC-FAME protocol (Protocol 1) to determine the extent of incorporation of the exogenous fatty acid and any resulting changes in the overall membrane profile.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Cyclopropane Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropane (B1198618) fatty acids (CPFAs) in Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My library search identifies a peak as an unsaturated fatty acid, but I suspect it's a cyclopropane fatty acid. How can I confirm its identity?

A1: This is a common challenge because the electron ionization (EI) mass spectra of monocyclopropane fatty acid methyl esters (FAMEs) are often very similar to their monounsaturated counterparts.[1] Here’s how you can approach this:

  • Examine the Molecular Ion Region: While the overall fragmentation pattern is similar, there can be subtle differences in the relative intensity of the molecular ion (M+) peak and the fragment corresponding to the loss of methanol (B129727) ([M-32]+). Some studies suggest that the ratio of the M+ to the [M-32]+ ion can help distinguish between the two.[2]

  • Look for Characteristic Fragment Ions: Although not always definitive, look for ions resulting from the loss of methanol ([M-32]) and the McLafferty rearrangement ([M-74]). For example, the methyl ester of cyclopropyl (B3062369) heptadecanoic acid (cyC17:0 FAME), with a molecular weight of 282, will show fragment ions at m/z 250 ([M-32]) and m/z 208 ([M-74]).[3] Similarly, for cyclopropyl nonadecanoic acid (cyC19:0 FAME, M+ at m/z 310), these fragments would also be present.[3]

  • Derivatization to Pinpoint the Ring: For unambiguous identification, consider alternative derivatization methods that chemically modify the cyclopropane ring, leading to a unique mass spectrum. Options include ozonolysis to form diketo acids or reaction with methanethiol (B179389) to create a thiol adduct.[4] These derivatives produce distinct fragmentation patterns that clearly indicate the original position of the cyclopropane ring.

  • Chromatographic Separation: Optimize your GC method to achieve baseline separation between the suspected CPFA and its unsaturated isomer. A slight difference in retention time can be a strong indicator.

Q2: What is the best GC column for analyzing cyclopropane fatty acids?

A2: For the analysis of FAMEs, including those with cyclopropane rings, polar stationary phases are generally recommended.

  • Highly Polar Columns: Columns with biscyanopropyl polysiloxane stationary phases are excellent for separating complex mixtures of FAMEs, including positional and geometric (cis/trans) isomers.

  • WAX-type Columns: Polyethylene glycol (PEG) columns, often referred to as WAX columns, are also widely used and provide good separation of FAMEs based on carbon number and degree of unsaturation.[5]

  • Standard Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point for most applications. For very complex mixtures where isomers are difficult to separate, a longer column (e.g., 60 m or 100 m) may be necessary.[6]

Q3: Can the derivatization process destroy my cyclopropane fatty acids?

A3: Yes, harsh chemical conditions can potentially damage the cyclopropane ring.

  • Acid-Catalyzed Derivatization: Methods using boron trifluoride (BF3)-methanol are very common and effective. However, prolonged heating or highly concentrated acidic conditions can lead to the degradation of the cyclopropane ring.[7] It is crucial to follow a validated protocol with controlled temperature and reaction time.

  • Base-Catalyzed Derivatization: Base-catalyzed methods (e.g., using methanolic NaOH or KOH) are generally milder and less likely to affect the cyclopropane ring. This method is preferred when analyzing lipids containing these sensitive functional groups.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Solution
Peak Tailing Active Sites in the GC System: Polar carboxyl groups of underivatized fatty acids or hydroxyl groups on hydroxy FAs can interact with active sites (silanol groups) in the inlet liner, column, or detector.[8]1. Confirm Complete Derivatization: Ensure your derivatization to FAMEs is complete. 2. Use a Deactivated Inlet Liner: Install a new, high-quality deactivated liner. 3. Column Maintenance: Trim the first 15-30 cm from the front of the column to remove accumulated non-volatile residues. If the column is old, consider replacement. 4. System Check: Inject a non-polar compound like a hydrocarbon. If it also tails, the issue is likely a flow path problem (e.g., poor column installation), not chemical activity.[9]
Peak Fronting Column Overload: Injecting too much sample can saturate the stationary phase.1. Dilute the Sample: Reduce the concentration of your sample. 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 3. Use a Higher Capacity Column: Consider a column with a thicker film or a wider internal diameter if sample concentration cannot be reduced.
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger or more volatile than the initial mobile phase, it can cause poor focusing of the analyte band at the head of the column.Solvent Matching: Whenever possible, dissolve the final FAME extract in a non-polar solvent like hexane (B92381) or heptane, which is compatible with most GC columns.
Issue 2: Co-elution of Peaks
Symptom Potential Cause Solution
A single peak with a shoulder or an asymmetrical shape, or a mass spectrum that appears to be a mixture of two compounds. Co-elution of CPFA and Unsaturated FAME: Cyclopropane FAMEs often have very similar retention times to their corresponding unsaturated FAMEs, especially on less polar columns.1. Optimize the Temperature Program: A slower temperature ramp rate (e.g., 2-5°C/min instead of 10°C/min) can often improve the separation of closely eluting compounds.[10] 2. Lower the Initial Oven Temperature: Starting the temperature program at a lower temperature can enhance the separation of more volatile components.[10] 3. Change the Stationary Phase: If optimizing the temperature program is insufficient, switching to a column with a different selectivity is the most effective solution. A highly polar biscyanopropyl column is often the best choice for resolving these types of isomers.[5][11]
Mass Spectrometer indicates multiple components across a single chromatographic peak. Confirmation of Co-elution: The mass spectrometer is a powerful tool to diagnose co-elution.Use Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds. Review Extracted Ion Chromatograms (EICs): Look at the EICs for the molecular ions of the suspected co-eluting compounds. If they have slightly different peak apex times, it confirms co-elution.[11]
Issue 3: No Peaks or Very Small Peaks
Symptom Potential Cause Solution
No peaks are detected for the analytes of interest. Derivatization Failure: The conversion of free fatty acids to FAMEs may have been unsuccessful.1. Check Reagents: Ensure your derivatization reagents (e.g., BF3-methanol) have not expired or been compromised by exposure to moisture. 2. Review Protocol: Double-check all steps of the derivatization protocol, including sample and reagent volumes, reaction time, and temperature. 3. Run a Standard: Derivatize and inject a known fatty acid standard to confirm the procedure and reagents are working correctly.
Injection Problem: The sample may not be reaching the column due to a clogged syringe, a leaking septum, or incorrect injector settings.1. Check the Syringe: Inspect the syringe for blockages. 2. Replace the Septum: A cored or leaking septum will result in sample loss. 3. Verify Injector Parameters: Ensure the injector temperature is appropriate (typically 250°C for FAMEs) and that split/splitless parameters are set correctly.
System Leak: A significant leak in the carrier gas flow path can prevent the sample from reaching the detector.Perform a Leak Check: Follow your instrument manufacturer's procedure for checking for leaks at all fittings from the injector to the detector.

Quantitative Data Summary

The following table provides mass-to-charge (m/z) ratios for key ions of two common cyclopropane fatty acid methyl esters.

Fatty Acid Methyl EsterMolecular FormulaMolecular Weight (M+)Key Fragment Ions (m/z)
Methyl 9,10-methylenehexadecanoate (a C17 CPFA)C₁₈H₃₄O₂282250 ([M-32]), 208 ([M-74])[3]
Methyl 11,12-methyleneoctadecanoate (Lactobacillic acid methyl ester, a C19 CPFA)C₂₀H₃₈O₂310278 ([M-32]), 236 ([M-74])[3]

Note: The fragmentation pattern of cyclopropane FAMEs can be complex and may show other significant ions depending on the position of the cyclopropane ring.

Experimental Protocols

Protocol: Acid-Catalyzed Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of complex lipids.

Caution: Boron trifluoride is toxic and corrosive. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Materials:

  • Lipid sample (5-25 mg)

  • Boron trifluoride-methanol reagent (12-14% w/w)

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 5-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.[12]

  • Reagent Addition: Add 2 mL of the BF₃-methanol reagent to the sample tube.

  • Reaction: Tightly cap the tube and heat it at 60-80°C for 10-30 minutes.[12] Note: For CPFAs, it is advisable to use milder conditions (e.g., 60°C for 15 minutes) to minimize the risk of ring degradation.

  • Cooling: After heating, cool the tube to room temperature.

  • Extraction: Add 1 mL of water and 1-2 mL of hexane to the tube. Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. If necessary, dilute the sample further with hexane to an appropriate concentration for your instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction from Sample Matrix Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Derivatization Dried Lipid Extract GC_Injection GC Injection Derivatization->GC_Injection FAMEs in Hexane Separation Chromatographic Separation (Polar Column) GC_Injection->Separation MS_Detection Mass Spectrometry Detection (EI) Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Library Search & Peak Integration Data_Acquisition->Library_Search Identification Compound Identification & Quantification Library_Search->Identification

Caption: General experimental workflow for the GC-MS analysis of cyclopropane fatty acids.

Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_identity Identification & Separation Issues Start Problematic Peak Observed (e.g., Tailing, Co-elution) Tailing Is the peak tailing? Start->Tailing Shape Coelution Is it a co-elution or misidentification issue? Start->Coelution Identity Inject_HC Inject Hydrocarbon Standard Tailing->Inject_HC HC_Tails Hydrocarbon tails? Inject_HC->HC_Tails Check_Flow_Path Check Flow Path: - Column Installation - Leaks HC_Tails->Check_Flow_Path Yes Check_Activity Address System Activity: - Use Deactivated Liner - Trim Column - Check Derivatization HC_Tails->Check_Activity No Optimize_GC Optimize GC Method: - Slower Temp Ramp - Lower Initial Temp Coelution->Optimize_GC Separation Check_MS Examine Mass Spectrum: - Check M+ vs [M-32] ratio - Look for diagnostic ions Coelution->Check_MS Identification Change_Column Change to a more polar column (e.g., biscyanopropyl) Optimize_GC->Change_Column If unresolved Alt_Deriv Perform alternative derivatization (e.g., ozonolysis) Check_MS->Alt_Deriv If ambiguous

Caption: Troubleshooting workflow for common issues in CPFA analysis by GC-MS.

References

Technical Support Center: Optimization of cis-11,12-methyleneoctadecanoyl-CoA Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal derivatization of cis-11,12-methyleneoctadecanoyl-CoA for gas chromatography (GC) analysis. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Direct GC analysis of fatty acyl-CoAs is not feasible due to their high molecular weight and low volatility. The fatty acid moiety, cis-11,12-methyleneoctadecanoic acid (also known as lactobacillic acid), must first be cleaved from the Coenzyme A (CoA) molecule and then converted into a more volatile and less polar derivative. This process, known as derivatization, is crucial for obtaining good chromatographic separation and peak shape. The most common derivatization technique is the conversion of the fatty acid into its fatty acid methyl ester (FAME).[1]

Q2: What is the first step in the derivatization of a fatty acyl-CoA?

A2: The initial and critical step is the hydrolysis of the high-energy thioester bond that links the fatty acid to the Coenzyme A molecule. This is typically achieved through alkaline hydrolysis (saponification), which releases the free fatty acid.[1]

Q3: What are the most common derivatization methods for the resulting free fatty acid?

A3: The two primary methods for derivatizing the free cis-11,12-methyleneoctadecanoic acid are:

  • Acid-catalyzed Esterification: This is the most common method, where the fatty acid is converted to its methyl ester (FAME) using a reagent like Boron Trifluoride in methanol (B129727) (BF3-methanol).[1][2]

  • Silylation: This method converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While effective, silylation reagents are highly sensitive to moisture.[1][3]

Q4: Can the cyclopropane (B1198618) ring in cis-11,12-methyleneoctadecanoic acid open during derivatization?

A4: Yes, the cyclopropane ring is strained and can be susceptible to opening under harsh chemical conditions, such as very high temperatures or strongly acidic or radical conditions. It is important to use optimized and relatively mild derivatization conditions to maintain the integrity of the cyclopropane ring.

Experimental Protocols

Protocol 1: Hydrolysis of Acyl-CoA and BF3-Methanol Derivatization

This two-step protocol is the recommended method for preparing the FAME of cis-11,12-methyleneoctadecanoic acid from its CoA ester.

Materials:

  • Sample containing this compound

  • Methanolic NaOH or KOH (0.5 M)

  • 12-14% Boron Trifluoride in methanol (BF3-methanol)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

Methodology:

Step 1: Alkaline Hydrolysis (Saponification)

  • Transfer a known amount of the sample into a screw-capped glass tube. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic NaOH or KOH to the dried sample.

  • Tightly cap the tube and heat at 80-100°C for 10-15 minutes to ensure complete hydrolysis of the thioester bond.

  • Cool the tube to room temperature.

Step 2: Acid-Catalyzed Esterification

  • To the cooled tube containing the hydrolyzed sample, add 2 mL of 12-14% BF3-methanol.

  • Tightly recap the tube and heat at 60°C for 5-10 minutes. Note: Optimization of reaction time is recommended to ensure complete derivatization without degradation.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate (centrifugation can aid separation).

  • Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation Derivatization

This protocol is an alternative to esterification. It is highly effective but requires strictly anhydrous conditions.

Materials:

  • Hydrolyzed and dried fatty acid sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with PTFE-lined caps

  • Heating block

Methodology:

  • Ensure the hydrolyzed fatty acid sample is completely dry.

  • Dissolve the sample in a small volume of anhydrous solvent in a GC vial.

  • Add a 2-5 fold molar excess of BSTFA (+1% TMCS).

  • Tightly cap the vial and heat at 60°C for 30-60 minutes.[1]

  • Cool to room temperature. The sample can be directly injected or diluted with an appropriate solvent if necessary.

Data Presentation: Comparison of Derivatization Methods

ParameterAcid-Catalyzed (BF3-Methanol)Silylation (BSTFA)Key Considerations
Reaction Time 5-15 minutes (esterification step)30-60 minutesBF3-methanol is generally faster for the esterification step itself.
Reaction Temp. 60°C60°CBoth methods use mild heating.
Moisture Sensitivity ModerateVery HighSilylation reagents are rapidly deactivated by water.[3]
Reagent Stability Good, but BF3 is corrosive and toxic.Fair, store under inert gas.Proper storage is crucial for both, especially silylation reagents.
Derivative Stability FAMEs are very stable.TMS esters can be prone to hydrolysis.FAMEs are preferred for long-term storage.
Byproducts WaterTrifluoroacetamideByproducts are generally removed during workup.
Applicability Specific for carboxylic acids.Derivatizes other functional groups (e.g., hydroxyls).Silylation is less specific if other functional groups are present.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak for the FAME 1. Incomplete hydrolysis of the acyl-CoA. 2. Incomplete derivatization. 3. Presence of water in the reaction. 4. Degraded derivatization reagent.1. Increase hydrolysis time or temperature slightly. 2. Optimize derivatization time and temperature. Plot peak area vs. time to find the plateau. 3. Ensure the sample is completely dry before adding reagents, especially for silylation. Use a water scavenger like 2,2-dimethoxypropane (B42991) if needed. 4. Use a fresh bottle of derivatization reagent. Store reagents under inert gas and away from moisture.
Broad or tailing peaks 1. Active sites in the GC inlet or column. 2. Incomplete derivatization leaving polar free fatty acids. 3. Column overload. 4. Incorrect inlet temperature.1. Use a deactivated inlet liner. Trim the first few cm of the GC column.[4] 2. Re-run the derivatization, ensuring optimal conditions. 3. Dilute the sample. 4. Optimize the inlet temperature; too low can cause slow vaporization, while too high can cause degradation.[5]
Split peaks 1. Poor injection technique or solvent effect. 2. Column contamination. 3. Incompatible solvent with the stationary phase.1. Ensure the initial oven temperature is about 20°C below the boiling point of the injection solvent (hexane).[4] 2. Bake out the column or trim the front end. 3. Ensure the injection solvent is appropriate for your GC column.
Extra, unexpected peaks 1. Contaminants from reagents or solvents. 2. Side reactions or degradation. 3. Possible cyclopropane ring opening.1. Run a reagent blank to identify contaminant peaks. 2. Avoid excessively high temperatures or prolonged reaction times. Methoxy artifacts can form with BF3-methanol under harsh conditions. 3. Use the mildest effective derivatization conditions. Analyze by GC-MS to check the mass spectrum for fragments indicating ring opening.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Analysis start cis-11,12-methylene- octadecanoyl-CoA Sample hydrolysis Alkaline Hydrolysis (0.5 M Methanolic NaOH/KOH) 80-100°C, 10-15 min start->hydrolysis acidification Neutralize/Acidify (if necessary) hydrolysis->acidification drying Evaporate to Dryness (under Nitrogen) acidification->drying derivatization Esterification (12-14% BF3-Methanol) 60°C, 5-10 min drying->derivatization extraction Liquid-Liquid Extraction (Hexane/Saturated NaCl) derivatization->extraction drying_step Dry Organic Layer (Anhydrous Na2SO4) extraction->drying_step gc_analysis GC-FID/MS Analysis drying_step->gc_analysis

Caption: Workflow for FAME preparation from Acyl-CoA.

Troubleshooting Logic

troubleshooting_guide start Poor GC Result? no_peak No/Small Peak start->no_peak e.g., Low signal bad_shape Bad Peak Shape (Tailing/Splitting) start->bad_shape e.g., Asymmetry extra_peaks Extra Peaks start->extra_peaks e.g., Contamination check_hydrolysis Incomplete Hydrolysis? no_peak->check_hydrolysis Is acyl-CoA cleaved? check_deriv Incomplete Derivatization? no_peak->check_deriv Are conditions optimal? check_gc_inlet Check Inlet Liner & Temp bad_shape->check_gc_inlet Tailing on all peaks? check_column Trim/Replace Column bad_shape->check_column Persistent tailing? check_injection Review Injection Parameters bad_shape->check_injection Split peaks? run_blank Run Reagent Blank extra_peaks->run_blank Identify source check_conditions Conditions too harsh? extra_peaks->check_conditions Degradation? check_reagent Degraded Reagent? check_deriv->check_reagent check_water Moisture Present? check_deriv->check_water

Caption: Decision tree for troubleshooting GC analysis.

References

avoiding degradation of "cis-11,12-methyleneoctadecanoyl-CoA" during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-11,12-methyleneoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation of this molecule during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a fatty acyl-CoA molecule containing a cyclopropane (B1198618) ring within its fatty acid chain. This unique structure, while conferring some oxidative stability similar to saturated fatty acids, also introduces points of vulnerability.[1] The molecule is susceptible to degradation through two primary mechanisms:

  • Opening of the cyclopropane ring: The strained three-membered ring can be cleaved under harsh chemical conditions, particularly strong acids or bases, and at high temperatures.

  • Hydrolysis of the thioester bond: The thioester linkage between the fatty acid and coenzyme A is a high-energy bond that is susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH.[2][3]

Q2: What are the primary factors that can cause degradation of this compound during sample preparation?

Several factors can contribute to the degradation of this compound:

  • pH: Extreme pH conditions can promote both cyclopropane ring opening and thioester bond hydrolysis. Slightly acidic conditions (pH 4.0-6.0) are generally recommended to improve stability in aqueous solutions.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] It is crucial to keep samples cold throughout the entire preparation process.

  • Enzymatic Activity: Endogenous enzymes, such as acyl-CoA thioesterases present in biological samples, can rapidly hydrolyze the thioester bond.[5][6]

  • Oxidation: While the cyclopropane ring itself is relatively stable against oxidation, the free thiol group of coenzyme A (released upon hydrolysis) can be oxidized.[2] Additionally, other components of the sample may be susceptible to oxidation, which can create a reactive environment.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and oxygen, which can accelerate degradation.[2]

Q3: What are the visual or analytical signs of this compound degradation in my experiments?

Degradation of your sample may manifest in several ways:

  • Reduced Biological Activity: A decrease in the expected enzymatic or cellular response may indicate a lower concentration of the active compound.

  • Inconsistent Results: High variability between replicate samples can be a sign of ongoing degradation.

  • Appearance of Unexpected Peaks in Chromatography: When analyzing your sample by techniques like HPLC or LC-MS, the presence of new, unexpected peaks may correspond to degradation products. For example, you might see a peak for cis-11,12-methyleneoctadecanoic acid (the free fatty acid) or coenzyme A.

Troubleshooting Guides

This section provides step-by-step guidance to address common issues encountered during experiments with this compound.

Issue 1: Low Yield or Complete Loss of Compound After Extraction

Possible Causes:

  • Inefficient extraction protocol.

  • Degradation during homogenization and extraction due to pH, temperature, or enzymatic activity.

Troubleshooting Steps:

  • Verify Extraction Protocol:

    • For tissue samples, rapid quenching in liquid nitrogen and homogenization in a pre-chilled, slightly acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) is recommended.[7][8]

    • Consider using a solvent system like acetonitrile/isopropanol/water or a Bligh-Dyer extraction where acyl-CoAs are recovered in the aqueous methanol (B129727) phase.[8]

  • Control Temperature:

    • Perform all extraction steps on ice.

    • Use pre-chilled solvents and tubes.

  • Inhibit Enzymatic Activity:

    • Work quickly to minimize the time enzymes are active.

    • Consider adding enzyme inhibitors to your homogenization buffer, although care must be taken to ensure they do not interfere with downstream applications.

  • Optimize pH:

    • Ensure all aqueous solutions are buffered to a slightly acidic pH (4.0-6.0) to minimize thioester hydrolysis.[2]

Issue 2: Inconsistent Results Between Replicates

Possible Causes:

  • Variable degradation between samples due to slight differences in handling time or temperature exposure.

  • Incomplete homogenization.

  • Repeated freeze-thaw cycles of stock solutions.

Troubleshooting Steps:

  • Standardize Sample Handling:

    • Ensure all samples are processed for the same amount of time and under identical conditions.

    • Prepare a master mix of buffers and solvents to ensure consistency.

  • Ensure Homogeneous Samples:

    • Thoroughly homogenize tissue samples to ensure a uniform distribution of the analyte.

  • Aliquot Stock Solutions:

    • Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile

  • Saturated (NH4)2SO4

Procedure:

  • Weigh the frozen tissue sample (less than 100 mg).

  • Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled glass homogenizer containing 2 mL of ice-cold Extraction Buffer.

  • Homogenize thoroughly on ice.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes at 4°C.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Carefully collect the upper phase containing the acyl-CoAs.

  • For improved recovery, the tissue pellet can be re-extracted.

  • The collected supernatant can be further purified using solid-phase extraction (SPE) with a C18 column.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas (e.g., argon or nitrogen).[2]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4.0-6.0) and protect from light.[2]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_homogenization Homogenization & Extraction cluster_purification Purification cluster_analysis Analysis tissue_sample Tissue Sample liquid_nitrogen Liquid Nitrogen Quenching tissue_sample->liquid_nitrogen homogenization Homogenize in Acidic Buffer (pH 4.9) liquid_nitrogen->homogenization solvent_extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation spe Solid-Phase Extraction (SPE) (e.g., C18 column) centrifugation->spe analysis LC-MS/MS Analysis spe->analysis

Caption: Recommended experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_hydrolysis Thioester Hydrolysis cluster_ring_opening Cyclopropane Ring Opening main_compound This compound hydrolysis_product1 cis-11,12-methyleneoctadecanoic acid main_compound->hydrolysis_product1 pH > 6.0 Enzymes (Thioesterases) hydrolysis_product2 Coenzyme A (CoASH) main_compound->hydrolysis_product2 pH > 6.0 Enzymes (Thioesterases) ring_opened_product Ring-Opened Acyl-CoA (various isomers) main_compound->ring_opened_product Strong Acid/Base High Temperature

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Enhancing the Resolution of Cyclopropane Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the analysis of cyclopropane (B1198618) fatty acid (CPFA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of CPFA isomers I will encounter, and why is their separation challenging?

A1: You will typically encounter three main types of isomers:

  • Positional isomers: These isomers differ in the position of the cyclopropane ring along the fatty acid chain (e.g., cis-9,10-methyleneoctadecanoic acid vs. cis-11,12-methyleneoctadecanoic acid).

  • cis/trans isomers: These stereoisomers relate to the geometry of the substituents on the cyclopropane ring. The cis isomer is the most common naturally occurring form.

  • Enantiomers: These are non-superimposable mirror images of each other that arise from the chiral centers created by the cyclopropane ring.

The separation of these isomers is challenging due to their very similar physicochemical properties, such as polarity and boiling point. Achieving baseline resolution often requires highly selective chromatographic techniques and careful method optimization.

Q2: What is the first step I should take before attempting to separate CPFA isomers?

A2: Derivatization is a critical first step, especially for gas chromatography (GC) analysis. Converting the carboxylic acid group to a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), is essential for good chromatographic performance. This reduces peak tailing and improves resolution.

Q3: Which chromatographic technique is best for separating positional CPFA isomers?

A3: Gas chromatography with a high-resolution capillary column is generally the most effective technique for separating positional isomers of CPFAs.[1] A long, polar cyano-column is often recommended for this purpose.[2]

Q4: How can I separate cis and trans CPFA isomers?

A4: Silver ion chromatography (Ag-HPLC or Ag-TLC) is the preferred method for separating cis and trans isomers.[3][4][5] The technique is based on the reversible interaction between silver ions and the π-electrons of the cyclopropane ring, which is influenced by the stereochemistry. cis isomers are generally retained more strongly than trans isomers.[5]

Q5: What is the best approach for resolving enantiomers of CPFAs?

A5: Chiral chromatography is necessary for the separation of enantiomers. This can be achieved in two ways:

  • Directly: Using a chiral stationary phase (CSP) in a GC or HPLC column.[6]

  • Indirectly: By derivatizing the CPFA enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral column.[7][8]

Troubleshooting Guides

Gas Chromatography (GC-MS and GC-FID)

Problem 1: Poor resolution or co-elution of positional isomers.

Possible Cause Solution
Inappropriate GC column Use a highly polar capillary column, such as one with a cyano stationary phase, which is effective for separating positional isomers of fatty acids.[1][2]
Suboptimal oven temperature program Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.
Carrier gas flow rate is too high or too low Determine the optimal linear velocity for your carrier gas (e.g., helium or hydrogen) and column dimensions to maximize efficiency.
Sample overload Inject a smaller sample volume or dilute your sample. Overloading the column can lead to broad, poorly resolved peaks.

Problem 2: Peak tailing for CPFA methyl esters.

Possible Cause Solution
Active sites in the GC inlet or column Clean or replace the inlet liner and trim the first few centimeters of the column. Use a deactivated liner.
Incomplete derivatization Ensure your derivatization reaction to form FAMEs goes to completion. Residual free fatty acids are highly polar and will tail.
Contamination in the carrier gas Use high-purity carrier gas and ensure that gas purifiers (oxygen and moisture traps) are functioning correctly.

Problem 3: Split peaks.

Possible Cause Solution
Improper column installation Ensure the column is installed at the correct depth in the injector and detector.
Incorrect injection technique For manual injections, ensure a smooth and rapid injection. For autosamplers, check for issues with the syringe.[9] Using a liner with glass wool can help ensure proper sample vaporization.[10]
Solvent/stationary phase mismatch Ensure the injection solvent is compatible with the stationary phase of the column.[10]
Sample degradation in the inlet If the inlet temperature is too high, it can cause degradation of some analytes. Try reducing the inlet temperature.[9]
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

Problem 1: No separation of cis/trans isomers.

Possible Cause Solution
Inactive silver ion column The silver ions on the column may have become deactivated. Try regenerating the column according to the manufacturer's instructions or replace the column.
Inappropriate mobile phase The mobile phase composition is critical. A non-polar mobile phase (e.g., hexane) with a small amount of a polar modifier (e.g., acetonitrile) is typically used. The percentage of the polar modifier may need to be optimized.
Co-elution with other fatty acids If your sample is complex, consider a preliminary fractionation step before Ag-HPLC.

Problem 2: Broad peaks and poor peak shape.

Possible Cause Solution
Column contamination Flush the column with a stronger solvent to remove any strongly retained compounds.
Sample solvent incompatible with mobile phase Dissolve your sample in the initial mobile phase if possible.
Low column temperature In some cases, increasing the column temperature can improve peak shape and efficiency.

Experimental Protocols

Protocol 1: GC-MS Analysis of CPFA Positional Isomers (as FAMEs)

This protocol is a general guideline for the separation of C18 and C19 CPFA positional isomers.

  • Derivatization to FAMEs:

    • To approximately 1 mg of lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Heat at 60°C for 10 minutes.

    • Cool to room temperature and add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat again at 60°C for 10 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Conditions:

    • GC Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 140°C, hold for 5 min.

      • Ramp 1: Increase to 240°C at 4°C/min.

      • Hold at 240°C for 20 min.

    • Injector: 250°C, split mode (e.g., 50:1).

    • MS Detector:

      • Transfer line temperature: 240°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 50-400.

Quantitative Data (Example):

The following table shows example concentrations of two common CPFAs found in cheese samples, as determined by GC-MS.[11][12]

Cyclopropane Fatty AcidConcentration Range (mg/kg of fat)
Dihydrosterculic acid (C19)300 - 830
Lactobacillic acid (C19)300 - 830
Protocol 2: Silver Ion HPLC for cis/trans Isomer Separation

This protocol provides a starting point for the separation of cis and trans fatty acid isomers.

  • Sample Preparation:

    • Derivatize fatty acids to FAMEs as described in Protocol 1.

    • Dissolve the FAME extract in the initial mobile phase.

  • Ag-HPLC Conditions:

    • Column: Commercially available silver ion HPLC column (e.g., ChromSpher 5 Lipids).

    • Mobile Phase: A gradient of acetonitrile (B52724) in hexane is often effective.

      • Solvent A: Hexane

      • Solvent B: Acetonitrile

      • Gradient: Start with a low percentage of B (e.g., 0.1%) and gradually increase to elute more strongly retained compounds.

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector if the FAMEs have been derivatized with a UV-active tag.

Visualizations

CPFA Biosynthesis Pathway

CPFA_Biosynthesis Cyclopropane Fatty Acid Biosynthesis Pathway UFA Unsaturated Fatty Acid (in Phospholipid) CFAS CFA Synthase UFA->CFAS Substrate SAM S-Adenosyl Methionine (SAM) SAM->CFAS Methylene Donor SAH S-Adenosyl Homocysteine (SAH) CFAS->SAH Byproduct CPFA Cyclopropane Fatty Acid (in Phospholipid) CFAS->CPFA Product

Caption: Biosynthesis of cyclopropane fatty acids from unsaturated fatty acids.

Experimental Workflow for CPFA Isomer Analysis

Experimental_Workflow General Workflow for CPFA Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction Derivatization Derivatization (e.g., to FAMEs) Lipid_Extraction->Derivatization Positional Positional Isomer Separation (GC-MS) Derivatization->Positional Cis_Trans cis/trans Isomer Separation (Ag-HPLC) Derivatization->Cis_Trans Enantiomeric Enantiomeric Separation (Chiral GC/HPLC) Derivatization->Enantiomeric Identification Peak Identification Positional->Identification Cis_Trans->Identification Enantiomeric->Identification Quantification Quantification Identification->Quantification Troubleshooting_Peak_Splitting Troubleshooting Guide for Split Peaks in GC Analysis Start Split Peaks Observed? Check_Injection Manual or Autosampler? Start->Check_Injection Manual Review Injection Technique Check_Injection->Manual Manual Autosampler Check Syringe and Settings Check_Injection->Autosampler Autosampler Check_Column Column Installed Correctly? Manual->Check_Column Autosampler->Check_Column Fix_Column Re-install Column at Correct Depth Check_Column->Fix_Column No Check_Liner Liner Packed with Wool? Check_Column->Check_Liner Yes End Problem Resolved Fix_Column->End Pack_Liner Use a Liner with Deactivated Glass Wool Check_Liner->Pack_Liner No Check_Solvent Solvent Compatible with Stationary Phase? Check_Liner->Check_Solvent Yes Pack_Liner->End Change_Solvent Use a Compatible Solvent Check_Solvent->Change_Solvent No Check_Temp Inlet Temperature Optimized? Check_Solvent->Check_Temp Yes Change_Solvent->End Adjust_Temp Adjust Inlet Temperature Check_Temp->Adjust_Temp No Check_Temp->End Yes Adjust_Temp->End

References

Technical Support Center: Quantification of cis-11,12-methyleneoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cis-11,12-methyleneoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a long-chain fatty acyl-coenzyme A (LCACoA) ester. The fatty acid portion, cis-11,12-methyleneoctadecanoic acid (also known as lactobacillic acid), is a cyclopropane (B1198618) fatty acid.[1] These molecules are key metabolic intermediates in various biological processes, including lipid biosynthesis and beta-oxidation.[2][3][4] Cyclopropane fatty acids, in particular, are found in some bacteria and plants and may be involved in stress responses and membrane adaptation.[5] Their quantification is crucial for understanding lipid metabolism and its dysregulation in disease.

Q2: What is the most common method for quantifying this compound?

A2: The most sensitive and specific method for quantifying long-chain fatty acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This technique offers high sensitivity and the ability to distinguish between different acyl-CoA species.[6][7]

Q3: Are there commercially available standards for this compound?

A3: While the fatty acid, cis-11,12-methyleneoctadecanoic acid, is commercially available, the corresponding coenzyme A ester may not be.[1] Researchers often need to synthesize this standard in-house or use a closely related commercially available long-chain acyl-CoA as a reference for method development, with the acknowledgment of potential differences in ionization efficiency and fragmentation.

Q4: What are the key challenges in quantifying long-chain acyl-CoAs?

A4: The primary challenges include the inherent instability of acyl-CoAs in aqueous solutions, the lack of suitable blank matrices for standard curve generation, and potential for ion suppression in complex biological samples.[2][8] Additionally, the low abundance of these molecules requires highly sensitive analytical methods.

Experimental Protocols

A detailed protocol for the quantification of long-chain fatty acyl-CoAs using LC-MS/MS is provided below. This is a general protocol that should be optimized for your specific instrument and sample type.

1. Sample Preparation (Solid Phase Extraction)

This protocol is adapted from a fast SPE method for LCACoAs.[6][7]

  • Materials:

    • Biological tissue (100-200 mg)

    • Homogenization buffer (e.g., ice-cold 10% trichloroacetic acid)

    • Internal standard (e.g., a heavy-isotope labeled long-chain acyl-CoA)

    • SPE cartridges (e.g., C18)

    • Methanol (B129727)

    • Water

    • Elution solvent (e.g., methanol with 0.1% ammonium (B1175870) hydroxide)

  • Procedure:

    • Homogenize the tissue sample in ice-cold homogenization buffer.

    • Add the internal standard to the homogenate.

    • Centrifuge to pellet proteins and debris.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with the elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

2. LC-MS/MS Analysis

This method is based on established protocols for long-chain acyl-CoA analysis.[3][6]

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (high pH)

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient should be optimized to achieve good separation of the analyte of interest from other acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40-50 °C

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

    • Product Ion: A characteristic fragment ion. For long-chain acyl-CoAs, a neutral loss of 507 is often observed.[6][9]

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterValueReference
LC Column C18 Reversed-Phase[6][7]
Mobile Phase Water/Acetonitrile with Ammonium Hydroxide (pH 10.5)[6][7]
Ionization Positive Electrospray (ESI+)[3]
MS/MS Mode Selected Reaction Monitoring (SRM)[3]
Common Neutral Loss 507 Da[6][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Signal/No Peak 1. Analyte degradation. 2. Poor extraction recovery. 3. Suboptimal MS parameters. 4. Insufficient sample amount.1. Keep samples on ice and process quickly. Use fresh solvents. 2. Optimize SPE protocol. Check for proper cartridge conditioning and elution solvent. 3. Infuse a standard (if available) to optimize collision energy and other MS parameters. 4. Increase the starting amount of biological material.[9]
Poor Peak Shape 1. Column contamination. 2. Inappropriate mobile phase. 3. Sample overload.1. Wash the column with a strong solvent. Consider using a guard column.[9] 2. Ensure the mobile phase pH is appropriate and stable. 3. Dilute the sample.
High Background Noise 1. Contaminated solvents or glassware. 2. Matrix effects from the biological sample.1. Use high-purity solvents (LC-MS grade). 2. Improve sample cleanup. Dilute the sample. Use a stable isotope-labeled internal standard.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Instrument instability.1. Ensure consistent timing and volumes for all steps. Use an automated liquid handler if possible. 2. Perform system suitability tests before each run. Check for leaks and ensure stable spray in the MS source.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue 1. Tissue Homogenization is_add 2. Internal Standard Addition tissue->is_add centrifuge 3. Centrifugation is_add->centrifuge spe 4. Solid Phase Extraction (SPE) centrifuge->spe dry 5. Evaporation spe->dry reconstitute 6. Reconstitution dry->reconstitute lc 7. LC Separation (C18) reconstitute->lc ms 8. MS/MS Detection (SRM) lc->ms integrate 9. Peak Integration ms->integrate quantify 10. Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide start Start: No or Low Signal check_standard Is a standard available? start->check_standard optimize_ms Optimize MS with standard check_standard->optimize_ms Yes check_extraction Review Extraction Protocol check_standard->check_extraction No optimize_ms->check_extraction check_sample Increase sample amount check_extraction->check_sample check_degradation Assess sample stability check_sample->check_degradation end Problem Solved check_degradation->end

Caption: Troubleshooting logic for low signal intensity.

signaling_pathway cluster_synthesis Fatty Acid Synthesis cluster_modification Cyclopropane Modification cluster_metabolism Lipid Metabolism oleoyl_coa Oleoyl-CoA cp_synthase Cyclopropane Synthase oleoyl_coa->cp_synthase target_coa cis-11,12-methylene- octadecanoyl-CoA cp_synthase->target_coa beta_ox Beta-oxidation target_coa->beta_ox lipid_syn Complex Lipid Synthesis target_coa->lipid_syn

Caption: Putative metabolic context of this compound.

References

Technical Support Center: cis-11,12-methyleneoctadecanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for research involving cis-11,12-methyleneoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, handling, and experimental use of this unique molecule.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

This compound is the coenzyme A (CoA) ester of lactobacillic acid, a cyclopropane-containing fatty acid. It is primarily of interest in studies of bacterial lipid metabolism, particularly in organisms like Lactobacillus where its corresponding fatty acid is found in cell membranes. Research applications include investigating the substrate specificity of enzymes involved in fatty acid metabolism, studying the regulation of metabolic pathways, and understanding the role of cyclopropane (B1198618) fatty acids in membrane biology and stress responses.

2. What are the key stability concerns when working with this compound?

Like other long-chain acyl-CoA esters, this compound is susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH. The cyclopropane ring itself is relatively stable under normal physiological conditions but can be reactive under harsh chemical treatments. It is crucial to maintain low temperatures and acidic to neutral pH (around 4.0-6.0) during storage and handling to minimize degradation.

3. How can I verify the purity and integrity of my this compound sample?

The purity of this compound can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). HPLC analysis, typically with UV detection at 260 nm (for the adenine (B156593) base of CoA), can separate the intact acyl-CoA from free CoA and other impurities. LC-MS provides mass confirmation of the intact molecule and can help identify degradation products.

4. Are there any known inhibitors or activators of enzymes that metabolize this compound?

Specific inhibitors and activators for enzymes acting on this compound are not extensively documented. However, general inhibitors of fatty acid metabolism, such as non-hydrolyzable CoA analogs or broad-spectrum acyl-CoA synthetase inhibitors, may affect its synthesis and subsequent reactions. The unique structure of the cyclopropane ring may also influence its interaction with enzymes, potentially making it a slow-reacting substrate or a competitive inhibitor for enzymes that typically metabolize unsaturated or saturated fatty acyl-CoAs.

Troubleshooting Guides

This section provides solutions to common problems encountered in experiments involving this compound.

Problem 1: Low yield or failure in the synthesis of this compound.

Potential Cause Recommended Solution
Incomplete activation of lactobacillic acid.Ensure the activating agent (e.g., N,N'-carbonyldiimidazole or similar) is fresh and used in the correct stoichiometric ratio. The reaction should be carried out under anhydrous conditions.
Degradation of the CoA substrate.Use a high-quality source of Coenzyme A and prepare solutions fresh. Maintain a slightly acidic pH and low temperature during the reaction.
Inefficient coupling reaction.Optimize reaction time and temperature. Ensure proper mixing of reactants. Consider using a different coupling method if yields remain low.
Side reactions.Minimize exposure to oxygen and strong bases. Use of antioxidants may be beneficial.

Problem 2: Apparent degradation of the compound during storage or experimental procedures.

Potential Cause Recommended Solution
Hydrolysis of the thioester bond.Store the compound as a lyophilized powder at -80°C or in a buffered solution at pH 4.0-6.0 at -80°C. Avoid repeated freeze-thaw cycles.
Oxidation.Prepare solutions in degassed buffers. Store under an inert atmosphere (e.g., argon or nitrogen).
Enzymatic degradation from contaminants.Use high-purity reagents and sterile techniques. If working with cell extracts, consider the use of protease and esterase inhibitors.

Problem 3: Poor separation or peak tailing in HPLC analysis.

| Potential Cause | Recommended Solution | | Suboptimal mobile phase composition. | Adjust the concentration of the organic solvent (e.g., acetonitrile) and the ionic strength of the aqueous buffer (e.g., potassium phosphate). A gradient elution is often necessary for good separation of long-chain acyl-CoAs. | | Inappropriate column chemistry. | Use a C18 reversed-phase column suitable for the separation of lipids. Ensure the column is properly equilibrated before injection. | | Interaction with metal ions. | Add a chelating agent like EDTA to the mobile phase to reduce peak tailing caused by interaction with metal ions in the HPLC system. | | Sample overload. | Reduce the amount of sample injected onto the column. |

Problem 4: Inconsistent results in enzymatic assays.

| Potential Cause | Recommended Solution | | Inaccurate concentration of the acyl-CoA solution. | Determine the concentration of the stock solution spectrophotometrically using the extinction coefficient for CoA at 260 nm. Prepare fresh dilutions for each experiment. | | Presence of inhibitors in the sample. | Purify the this compound to remove any unreacted starting materials or byproducts that could inhibit the enzyme. | | Substrate aggregation. | Long-chain acyl-CoAs can form micelles at higher concentrations. Work below the critical micelle concentration (CMC) or include a carrier protein like bovine serum albumin (BSA) in the assay buffer. | | Instability of the compound in the assay buffer. | Ensure the pH of the assay buffer is compatible with the stability of the thioester bond. Minimize the time between sample preparation and the start of the assay. |

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC.

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Sample: this compound dissolved in a suitable buffer (e.g., 10 mM MES, pH 6.0)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the sample onto the column.

  • Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 10 minutes before the next injection.

  • Monitor the elution profile at 260 nm.

  • The retention time for this compound will be longer than that of free CoA. The exact retention time will depend on the specific column and gradient conditions.

Table of Illustrative HPLC Retention Times:

CompoundTypical Retention Time (minutes)
Free Coenzyme A3-5
Acetyl-CoA (C2)6-8
Palmitoyl-CoA (C16:0)20-25
This compound (C19)22-28

Note: These are approximate retention times and will vary with the specific HPLC system and conditions.

Visualizations

Biosynthesis_of_Cyclopropane_Fatty_Acyl_CoA cluster_synthesis Biosynthesis Pathway Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Oleic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA CFA_Synthase Cyclopropane Fatty Acid Synthase (CFA Synthase) Unsaturated_Acyl_CoA->CFA_Synthase SAH S-adenosyl homocysteine (SAH) CFA_Synthase->SAH Target_Molecule This compound CFA_Synthase->Target_Molecule SAM S-adenosyl methionine (SAM) SAM->CFA_Synthase

Caption: Biosynthesis of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Synthesized or Purchased This compound Purity_Check Purity Assessment (HPLC, LC-MS) Start->Purity_Check Quantification Quantification (UV-Vis at 260 nm) Purity_Check->Quantification Storage Storage (-80°C, pH 4-6) Quantification->Storage Experiment Enzymatic Assay or Cell-based Experiment Storage->Experiment Analysis Analysis of Results Experiment->Analysis Troubleshooting Troubleshooting Analysis->Troubleshooting End Conclusion Analysis->End Troubleshooting->Experiment

Caption: A typical experimental workflow for using the target molecule.

increasing yield in the chemical synthesis of "cis-11,12-methyleneoctadecanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of the chemical synthesis of cis-11,12-methyleneoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The synthesis is typically a two-step process. The first step involves the cyclopropanation of the cis-double bond of an oleic acid derivative to form cis-11,12-methyleneoctadecanoic acid. The second step is the activation of this cyclopropane (B1198618) fatty acid to its corresponding Coenzyme A (CoA) thioester.

Q2: What are the primary factors that can lead to low overall yield?

A2: Low yields can arise from incomplete reactions, the formation of side products in either the cyclopropanation or the CoA activation step, and loss of product during purification. Key areas to optimize include the quality of reagents, reaction conditions (temperature, solvent, pH), and the efficiency of purification methods.

Q3: Which step is typically the most challenging for achieving high yield?

A3: Both steps present unique challenges. The cyclopropanation step can be sensitive to the activity of the zinc reagent and steric hindrance around the double bond. The subsequent conversion to the CoA ester is often hampered by the poor solubility of Coenzyme A in organic solvents and the difficulty in purifying the final amphiphilic product away from unreacted starting materials and byproducts.

Troubleshooting Guides

Guide 1: Low Yield in Cyclopropanation (Simmons-Smith Reaction)

This guide addresses common issues encountered during the synthesis of cis-11,12-methyleneoctadecanoic acid from an oleic acid derivative.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low conversion of starting material (oleic acid derivative) 1. Inactive zinc reagent (e.g., Zn-Cu couple).2. Insufficient reagent stoichiometry.3. Inappropriate solvent.4. Low reaction temperature.1. Activate the Zinc: Ensure the zinc-copper couple is freshly prepared and properly activated. Consider using diethylzinc (B1219324) (Furukawa modification) for improved reactivity.[1][2] Ultrasonication can also improve the rate of organozinc compound formation.[3]2. Optimize Stoichiometry: Use a molar excess (typically 1.5-3 equivalents) of both diiodomethane (B129776) and the zinc reagent relative to the alkene.3. Solvent Choice: Use anhydrous, non-coordinating solvents like diethyl ether, dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE).4. Temperature Control: While the reaction is often run at room temperature or with gentle reflux, ensure the initial formation of the carbenoid is efficient.
Formation of multiple side products 1. Presence of other reactive functional groups.2. Side reactions of the carbene/carbenoid.3. Isomerization of the double bond.1. Protecting Groups: Ensure that other sensitive functional groups in the starting material are appropriately protected.2. Control Reaction Conditions: Avoid overly harsh conditions or prolonged reaction times that could lead to side reactions like C-H insertion, which can be an issue with highly reactive carbenes.[4]3. Stereospecificity: The Simmons-Smith reaction is stereospecific, preserving the cis geometry of the starting alkene.[1][5] If trans isomers are detected, check the purity of the starting oleic acid derivative.
Difficulty in purifying the cyclopropane fatty acid 1. Co-elution with unreacted starting material.2. Emulsion formation during aqueous workup.1. Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the more polar fatty acid from the less polar starting ester (if applicable).2. Workup: If emulsions form, try adding brine or filtering the organic layer through a pad of celite or sodium sulfate (B86663).
Guide 2: Low Yield in Acyl-CoA Synthesis

This guide focuses on troubleshooting the conversion of cis-11,12-methyleneoctadecanoic acid to its CoA ester.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low conversion of the fatty acid to the CoA ester 1. Inefficient activation of the carboxylic acid.2. Poor solubility of Coenzyme A.3. Hydrolysis of the activated intermediate or final product.1. Activation Method: The mixed anhydride (B1165640) or N-hydroxysuccinimide (NHS) ester methods are often effective for forming the activated fatty acid.[6][7] Ensure the activating agent (e.g., isobutyl chloroformate, DCC/NHS) is fresh and added under anhydrous conditions.2. Solvent System: Perform the acylation in aqueous solvents at a controlled pH of 7.5 to 8.0 to manage the low solubility of CoASH in most organic solvents.[7]3. Control pH and Temperature: Maintain the pH of the reaction mixture and keep the temperature low (e.g., 0-4°C) during the activation and coupling steps to minimize hydrolysis.
Significant amount of unreacted Coenzyme A 1. Insufficient amount of activated fatty acid.2. Deactivation of Coenzyme A (e.g., oxidation to disulfide).1. Stoichiometry: Use a slight molar excess of the activated fatty acid relative to Coenzyme A.2. Reducing Agent: Consider adding a small amount of a reducing agent like DTT to the Coenzyme A solution to prevent disulfide bond formation.
Difficulty in purifying the final product 1. Complex mixture of starting materials, product, and byproducts.2. Amphiphilic nature of the product.1. Solid-Phase Extraction (SPE): Use an anion-exchange SPE column for purification.[8]2. Butanol Extraction: Product isolation can sometimes be achieved through butanol extraction.[7]3. HPLC: Reversed-phase HPLC with a buffered methanol (B129727) or acetonitrile (B52724) gradient is a highly effective method for purifying acyl-CoA esters.[8]

Experimental Protocols

Protocol 1: Synthesis of cis-11,12-methyleneoctadecanoic acid methyl ester (Simmons-Smith Reaction)

This protocol is a representative method for the cyclopropanation of methyl oleate (B1233923).

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq). Wash the zinc dust with dilute HCl, followed by deionized water, ethanol, and finally dry ether to activate it. Prepare a zinc-copper couple by treating the activated zinc with a copper(II) sulfate solution.

  • Reaction Setup: Suspend the freshly prepared Zn-Cu couple (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reagents: Add a solution of methyl oleate (1.0 eq) in diethyl ether to the flask. Subsequently, add diiodomethane (2.0 eq) dropwise to the stirred suspension.

  • Reaction: Gently reflux the reaction mixture for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the unreacted zinc. Wash the filtrate sequentially with a saturated solution of ammonium (B1175870) chloride, sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure cis-11,12-methyleneoctadecanoic acid methyl ester.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of the cyclopropane fatty acid to its CoA ester via an N-hydroxysuccinimide (NHS) ester intermediate.[6]

  • Hydrolysis (if starting from ester): Hydrolyze the methyl ester of the cyclopropane fatty acid to the free carboxylic acid using a standard procedure (e.g., KOH in methanol/water).

  • Activation of Fatty Acid: Dissolve the cis-11,12-methyleneoctadecanoic acid (1.2 eq), N-hydroxysuccinimide (1.2 eq), and dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 eq) in an anhydrous solvent like dioxane or THF. Stir the mixture at room temperature for 4-6 hours.

  • Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU precipitate. Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.

  • Coupling with Coenzyme A: Prepare a solution of Coenzyme A (1.0 eq) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Reaction: Add the crude NHS ester (dissolved in a minimal amount of a water-miscible organic solvent like THF or acetonitrile) dropwise to the stirred Coenzyme A solution at 4°C. Let the reaction proceed for 2-4 hours, maintaining the pH between 7.5 and 8.0.

  • Purification: Purify the reaction mixture using reversed-phase solid-phase extraction (SPE) or preparative HPLC to isolate the target this compound.

Visualizations

Experimental Workflow Diagrams

G cluster_0 Step 1: Cyclopropanation A Methyl Oleate + Diiodomethane + Zn(Cu) B Reaction in Anhydrous Ether (Reflux) A->B C Aqueous Workup (NH4Cl, NaHCO3) B->C D Purification (Column Chromatography) C->D E cis-11,12-Methyleneoctadecanoic acid methyl ester D->E

Caption: Workflow for the Simmons-Smith cyclopropanation of methyl oleate.

G cluster_1 Step 2: Acyl-CoA Synthesis F Cyclopropane Fatty Acid + NHS + DCC G Activation in Anhydrous THF F->G H Filter DCU byproduct G->H I Activated NHS Ester H->I K Coupling Reaction I->K J Coenzyme A in Aqueous Buffer (pH 8) J->K L Purification (SPE or HPLC) K->L M This compound L->M

Caption: Workflow for the synthesis of the target CoA ester via an NHS intermediate.

G cluster_troubleshooting Troubleshooting Logic: Low Overall Yield Start Low Overall Yield CheckStep1 Analyze Cyclopropanation Step Yield Start->CheckStep1 LowStep1 Yield < Expected? CheckStep1->LowStep1 CheckStep2 Analyze Acyl-CoA Synthesis Step Yield LowStep2 Yield < Expected? CheckStep2->LowStep2 LowStep1->CheckStep2  No Troubleshoot1 Consult Guide 1: - Check Zn activation - Optimize stoichiometry - Verify solvent purity LowStep1->Troubleshoot1  Yes Troubleshoot2 Consult Guide 2: - Check activation method - Control pH & Temp - Optimize purification LowStep2->Troubleshoot2  Yes End Yield Improved LowStep2->End  No Troubleshoot1->CheckStep1 Troubleshoot2->CheckStep2

Caption: Logical workflow for troubleshooting low yield in the overall synthesis.

References

Validation & Comparative

A Comparative Analysis of cis-11,12-methyleneoctadecanoyl-CoA and Dihydrosterculic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two isomeric cyclopropane (B1198618) fatty acids, detailing their biochemical properties, metabolic roles, and therapeutic potential, supported by available experimental data.

This guide provides a comprehensive comparison of two structurally related cyclopropane fatty acids: cis-11,12-methyleneoctadecanoyl-CoA and dihydrosterculic acid. While they are positional isomers, their known biological activities and research contexts differ significantly. This document aims to objectively present the current scientific understanding of these molecules to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Differences

FeatureThis compound (Lactobacilloyl-CoA)Dihydrosterculic Acid
Structure Cyclopropane ring at the 11 and 12 positions of an 18-carbon acyl chain.Cyclopropane ring at the 9 and 10 positions of an 18-carbon acyl chain.
Primary Biological Source Bacteria, particularly Lactobacillus species.Plants (e.g., cottonseed oil, Sterculia foetida) and some bacteria.
Known Primary Role Component of bacterial cell membranes, involved in adaptation to environmental stress.Precursor to sterculic acid in plants; inhibitor of stearoyl-CoA desaturase 1 (SCD1).
Therapeutic Interest Indirectly through the consumption of probiotics containing lactobacilli, potentially influencing host lipid metabolism.Direct inhibition of SCD1, a target for metabolic diseases and cancer.

Biochemical and Physiological Properties

This compound (Lactobacilloyl-CoA)

This compound is the activated form of lactobacillic acid (cis-11,12-methyleneoctadecanoic acid). Its primary role has been identified in the cell membranes of various bacteria, most notably in the genus Lactobacillus.

Biosynthesis: Lactobacillic acid is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid. The cyclopropane ring is formed by the addition of a methylene (B1212753) group across the double bond.

Physiological Significance: The incorporation of lactobacillic acid into the bacterial cell membrane is a mechanism for adaptation to environmental stressors. Studies on Lactobacillus have shown that the synthesis of this cyclopropane fatty acid can be influenced by factors such as temperature and the presence of certain substances in the growth medium. While direct quantitative data on the enzyme inhibitory properties of lactobacilloyl-CoA is scarce in the publicly available scientific literature, the consumption of probiotics containing lactobacilli has been linked to potential modulatory effects on host lipid profiles.

Dihydrosterculic Acid

Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is a cyclopropane fatty acid found in the seed oils of certain plants, such as cottonseed and Sterculia foetida, as well as in some bacteria.

Biosynthesis: Dihydrosterculic acid is synthesized from oleic acid (cis-9-octadecenoic acid) through the addition of a methylene group across the double bond. In plants, it serves as a precursor to sterculic acid.

Physiological Significance: A significant body of research has focused on the inhibitory effects of dihydrosterculic acid on stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 is a therapeutic target for various metabolic diseases, including obesity and non-alcoholic fatty liver disease, as well as certain types of cancer.

Quantitative Data on Biological Activity

A direct experimental comparison of the enzyme inhibitory potency of this compound and dihydrosterculic acid is not available in the current scientific literature. However, studies on dihydrosterculic acid have provided some quantitative insights into its effects.

Table 1: Effects of Dihydrosterculic Acid on Lipid Metabolism in Mice

ParameterExperimental ModelTreatmentKey FindingsReference
Desaturase ActivityHigh-fat-fed miceCottonseed oil-enriched diet (containing dihydrosterculic acid)Impairment in hepatic desaturase activity.[1]
Gene ExpressionHigh-fat-fed miceCottonseed oil-enriched diet (containing dihydrosterculic acid)Increased hepatic PPARδ expression and suppression of stearoyl-CoA desaturase-1 (SCD1) expression.[1]

Experimental Protocols

Protocol for Measuring Stearoyl-CoA Desaturase (SCD) Activity

This protocol is a generalized method for assessing the inhibition of SCD1 activity, which can be adapted to compare the inhibitory potential of different compounds.

Objective: To determine the in vitro inhibitory effect of a test compound on SCD1 activity.

Materials:

  • Microsomal fraction containing SCD1 (from liver or recombinant expression system).

  • [14C]-Stearoyl-CoA (substrate).

  • NADPH.

  • Test compounds (this compound and dihydrosterculic acid).

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, NADPH, and reaction buffer.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the reaction by adding [14C]-Stearoyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and extract the total lipids.

  • Separate the fatty acid methyl esters by thin-layer chromatography or HPLC.

  • Quantify the amount of radiolabeled oleic acid and stearic acid using a scintillation counter.

  • Calculate the percentage of SCD1 inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Biochemical Context

Biosynthetic Pathways

cluster_0 Dihydrosterculic Acid Biosynthesis cluster_1 Lactobacillic Acid Biosynthesis cluster_2 Activation Oleic Acid Oleic Acid Dihydrosterculic Acid Dihydrosterculic Acid Oleic Acid->Dihydrosterculic Acid Cyclopropane Synthase Vaccenic Acid Vaccenic Acid Lactobacillic Acid Lactobacillic Acid Vaccenic Acid->Lactobacillic Acid Cyclopropane Synthase This compound This compound Lactobacillic Acid->this compound Acyl-CoA Synthetase Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA SCD1 SCD1 Saturated Fatty Acyl-CoA->SCD1 Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA SCD1->Monounsaturated Fatty Acyl-CoA Desaturation Dihydrosterculic Acid Dihydrosterculic Acid Dihydrosterculic Acid->SCD1 Inhibition

References

A Comparative Analysis of Cyclopropane Fatty Acids in Diverse Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclopropane (B1198618) fatty acids (CFAs) across different bacterial species. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biochemical pathways.

Cyclopropane fatty acids (CFAs) are a unique class of lipids found in the cell membranes of many bacteria. These molecules are characterized by a three-membered carbon ring within their acyl chain, a modification that significantly alters the physical properties of the bacterial membrane. The presence and abundance of CFAs can vary considerably between different bacterial species and are often influenced by environmental conditions. This guide offers a comparative look at CFAs in three prominent bacteria: Escherichia coli, Lactobacillus species, and Mycobacterium tuberculosis.

Comparative Abundance of Cyclopropane Fatty Acids

The following table summarizes the quantitative data on the abundance of major CFAs in Escherichia coli, Lactobacillus spp., and Mycobacterium tuberculosis under different growth conditions.

Bacterial SpeciesGrowth ConditionMajor Cyclopropane Fatty Acid(s)Precursor Unsaturated Fatty Acid(s)Relative Abundance of CFA (% of total fatty acids)Reference
Escherichia coliStationary PhaseC17:0cyc (cis-9,10-Methylenehexadecanoic acid), C19:0cyc (cis-11,12-Methyleneoctadecanoic acid)Palmitoleic acid (C16:1), Vaccenic acid (C18:1)High (significant conversion of UFAs)[1]
Escherichia coliAcid Stress (pH 4.5)C17:0cyc, C19:0cycPalmitoleic acid (C16:1), Vaccenic acid (C18:1)Increased compared to neutral pH[2][3]
Escherichia coli (with overexpressed cfaS from A. caldus)-C19:0cycVaccenic acid (C18:1)3.52-fold increase in Cy-19:0[4]
Lactobacillus spp.Stationary PhaseC19:0cyc (Lactobacillic acid)Vaccenic acid (C18:1)Major component[5]
Mycobacterium tuberculosisLogarithmic Phasecis- and trans-cyclopropane rings in mycolic acidsOleic acid precursors within mycolic acidsSignificant modification of mycolic acids[6][7]

Physiological Significance of Cyclopropane Fatty Acids

The conversion of unsaturated fatty acids to CFAs is not merely a structural quirk; it serves crucial physiological roles that enhance bacterial survival under stressful conditions. In Escherichia coli, the accumulation of CFAs during the stationary phase and under acidic conditions is a key mechanism for acid resistance.[2] This is attributed to the ability of CFAs to decrease membrane permeability to protons, thereby helping to maintain the intracellular pH.[3] The rigid cyclopropane ring reduces membrane fluidity, creating a more ordered and less permeable barrier.

In Lactobacillus species, which are known for their ability to thrive in acidic environments, lactobacillic acid is a major constituent of the cell membrane.[5] This high proportion of CFAs is thought to contribute to their intrinsic acid tolerance, a critical trait for their survival in fermented foods and the gastrointestinal tract.

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These very-long-chain fatty acids are extensively modified with cyclopropane rings, which are crucial for the structural integrity of the cell wall and the bacterium's virulence.[6][7] The cyclopropanated mycolic acids contribute to the low permeability of the mycobacterial cell wall, which is a major factor in its resistance to antibiotics and host immune defenses.

Experimental Protocols

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

A common method for the analysis of bacterial fatty acids involves a two-step process of lipid extraction followed by the conversion of fatty acids into their more volatile methyl esters (FAMEs) for gas chromatography analysis.

1. Lipid Extraction (Bligh-Dyer Method)

  • Materials:

    • Bacterial cell pellet

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with Teflon-lined caps

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash the pellet with a saline solution.

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Sonicate or vigorously vortex the mixture to ensure complete cell lysis and lipid extraction.

    • Induce phase separation by adding 1 volume of chloroform and 1 volume of 0.9% NaCl solution, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.

    • Centrifuge the mixture to separate the phases. The lower chloroform phase contains the lipids.

    • Carefully collect the lower chloroform phase into a clean glass tube.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

2. Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed Transesterification)

  • Materials:

    • Dried lipid extract

    • 2% (v/v) H₂SO₄ in anhydrous methanol

    • Hexane (B92381)

    • Saturated NaCl solution

    • Heating block or water bath

    • Glass vials with Teflon-lined caps

  • Procedure:

    • Add 2 mL of 2% methanolic H₂SO₄ to the dried lipid extract.

    • Seal the vial and heat at 80°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex thoroughly.

    • Allow the phases to separate. The upper hexane layer contains the FAMEs.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a DB-23 or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 50-550.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is typically performed by integrating the peak areas and comparing them to an internal standard.

Signaling Pathways and Biosynthesis

Cyclopropane Fatty Acid Biosynthesis Pathway

The biosynthesis of CFAs is a post-synthetic modification of existing unsaturated fatty acids (UFAs) within the phospholipids (B1166683) of the bacterial membrane. The key enzyme in this process is cyclopropane fatty acid synthase (CFA synthase), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.

CFA_Biosynthesis UFA Unsaturated Fatty Acid (in Phospholipid) CFA_Synthase Cyclopropane Fatty Acid Synthase (cfa) UFA->CFA_Synthase Substrate SAM S-Adenosylmethionine (SAM) SAM->CFA_Synthase Methyl Donor CFA Cyclopropane Fatty Acid (in Phospholipid) CFA_Synthase->CFA Product SAH S-Adenosylhomocysteine (SAH) CFA_Synthase->SAH Byproduct

Caption: Biosynthesis of cyclopropane fatty acids.

Regulation of cfa Gene Expression in Escherichia coli

The expression of the cfa gene, encoding CFA synthase, is tightly regulated in E. coli to ensure that CFA production occurs under appropriate conditions, such as entry into the stationary phase or exposure to acid stress. This regulation involves both transcriptional and post-transcriptional mechanisms. The alternative sigma factor RpoS (σS) plays a key role in upregulating cfa transcription during the stationary phase. Additionally, several small RNAs (sRNAs) modulate the stability and translation of the cfa mRNA.

CFA_Regulation Stationary_Phase Stationary Phase RpoS RpoS (σS) Stationary_Phase->RpoS Induces Acid_Stress Acid Stress Acid_Stress->RpoS Induces cfa_gene cfa gene RpoS->cfa_gene Activates transcription cfa_mRNA cfa mRNA cfa_gene->cfa_mRNA Transcription CFA_Synthase CFA Synthase cfa_mRNA->CFA_Synthase Translation CFA_Production CFA Production CFA_Synthase->CFA_Production Catalyzes RydC sRNA: RydC RydC->cfa_mRNA Stabilizes ArrS sRNA: ArrS ArrS->cfa_mRNA Stabilizes CpxQ sRNA: CpxQ CpxQ->cfa_mRNA Promotes degradation

Caption: Regulation of cfa gene expression in E. coli.

References

Cyclopropane Fatty Acid Modulation in Bacterial Stress Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to environmental stress is paramount. Among the myriad of adaptive strategies employed by bacteria, the modification of cell membrane composition, particularly the formation of cyclopropane (B1198618) fatty acids (CFAs), stands out as a critical defense mechanism. This guide provides a comparative overview of the changes in cis-11,12-methyleneoctadecanoyl-CoA levels, a key intermediate in the synthesis of lactobacillic acid, in response to various environmental stressors.

The conversion of unsaturated fatty acids to their cyclopropane derivatives alters the physical properties of bacterial membranes, enhancing their resilience against environmental insults. This process is primarily catalyzed by cyclopropane fatty acid (CFA) synthase, encoded by the cfa gene. The expression of this gene is intricately regulated by a network of signaling pathways that respond to specific stress cues. While direct quantification of this compound is technically challenging and seldom reported, the levels of its corresponding fatty acid, cis-11,12-methyleneoctadecanoic acid (C19 CFA or lactobacillic acid), serve as a reliable proxy for the activity of this pathway.

Comparative Analysis of C19 CFA Levels Under Environmental Stress

The following table summarizes the observed changes in the relative abundance of C19 CFA in bacterial membranes in response to various environmental stressors, as documented in multiple studies. It is important to note that the data presented is for the fatty acid component of the membrane phospholipids (B1166683), and it is inferred that the intracellular pool of the corresponding acyl-CoA would exhibit a similar trend.

Environmental StressorBacterial SpeciesFold Change/Percentage Increase in C19 CFAReference
Acid Stress Acidithiobacillus caldusHigh proportion (24.8%-28.3%) of total fatty acids[1]
Escherichia coli (overexpressing CfaS)3.52-fold increase in relative proportion[1]
Oxidative Stress Pseudomonas aeruginosaUpregulation of cfas gene expression[2]
Stationary Phase of Growth Pseudomonas aeruginosaMassive increase in CFA production[2]
Pseudomonas putidaAccumulation of CFAs
Solvent Stress Pseudomonas putidaIncreased tolerance in wild-type vs. cfaB mutant

Signaling Pathways Regulating CFA Synthesis

The synthesis of this compound and its subsequent incorporation into phospholipids is tightly regulated at the transcriptional and post-transcriptional levels. The expression of the cfa gene, encoding CFA synthase, is a key control point. Several regulatory elements, including small RNAs (sRNAs), have been identified as crucial players in this process, particularly in response to acid stress.

CFA_Regulation Stress Environmental Stress (e.g., Acid, Oxidative) sRNA_pos Activating sRNAs (RydC, ArrS) Stress->sRNA_pos induces sRNA_neg Repressing sRNA (CpxQ) Stress->sRNA_neg induces cfa_mRNA cfa mRNA sRNA_pos->cfa_mRNA stabilizes sRNA_neg->cfa_mRNA destabilizes CFA_Synthase CFA Synthase cfa_mRNA->CFA_Synthase translates to UFA_CoA Unsaturated Fatty Acyl-CoA (e.g., cis-9,10-methylenehexadecanoyl-CoA) CFA_Synthase->UFA_CoA CFA_CoA This compound UFA_CoA->CFA_CoA converted by Membrane Membrane Incorporation & Stress Resistance CFA_CoA->Membrane leads to

Regulation of CFA Synthesis Pathway.

Experimental Protocols

Accurate quantification of this compound and related fatty acids is crucial for studying bacterial stress responses. The following outlines a general workflow for the extraction and analysis of bacterial fatty acids, which can be adapted for the analysis of their CoA esters with appropriate modifications.

Extraction and Derivatization of Bacterial Fatty Acids for GC-MS Analysis

This protocol describes the conversion of fatty acids within bacterial cells to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Toluene

  • 8% HCl in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Harvest bacterial cells by centrifugation and wash with a suitable buffer.

  • Lyophilize the cell pellet to dryness.

  • Add a known amount of internal standard to the dried pellet.

  • Add 2 mL of a 1:1 (v/v) mixture of methanol and toluene.

  • Add 2 mL of 8% (w/v) HCl in methanol.

  • Incubate at 100°C for 1 hour in a sealed tube.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.

  • Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Experimental Workflow for Fatty Acyl-CoA Analysis

The analysis of fatty acyl-CoA molecules requires a more specialized approach due to their lower abundance and instability compared to free fatty acids. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for their quantification.

Experimental_Workflow Start Bacterial Culture under Stress Conditions Harvest Cell Harvesting & Quenching Metabolism Start->Harvest Extraction Acyl-CoA Extraction (e.g., with organic solvents) Harvest->Extraction Purification Solid-Phase Extraction (SPE) Cleanup Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Processing & Quantification Analysis->Data

Workflow for Acyl-CoA Analysis.

Note on Acyl-CoA Extraction: A common method involves quenching the metabolism with a cold solvent mixture (e.g., acetonitrile/methanol/water) followed by cell lysis and extraction. The resulting extract is then often purified using solid-phase extraction to enrich for acyl-CoAs before LC-MS analysis.

Conclusion

The modulation of this compound levels, as inferred from the abundance of its corresponding fatty acid, is a key adaptive response in bacteria facing environmental stress. This guide provides a framework for understanding and investigating this phenomenon. The provided signaling pathway and experimental workflows offer a starting point for researchers aiming to dissect the molecular mechanisms of bacterial stress resistance and to identify potential targets for novel therapeutic interventions. Further research focusing on the direct and comparative quantification of acyl-CoA species under a wider range of stress conditions will be invaluable in advancing our understanding of bacterial membrane physiology.

References

A Comparative Analysis of the Biological Activities of cis-11,12-methyleneoctadecanoyl-CoA and its Unsaturated Precursor, Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of cis-11,12-methyleneoctadecanoyl-CoA, a cyclopropane (B1198618) fatty acyl-CoA, and its unsaturated precursor, oleoyl-CoA. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct roles in cellular metabolism and signaling.

Introduction

This compound is a derivative of oleic acid where the double bond is replaced by a cyclopropane ring. This structural modification significantly alters its biological properties. Its precursor, oleoyl-CoA, is a central molecule in lipid metabolism, serving as a key substrate for energy storage and membrane synthesis, and as a signaling molecule. The introduction of the cyclopropane ring in this compound suggests a shift in its metabolic fate and cellular functions, primarily observed in the context of bacterial membrane adaptation. While the biological activities of free cyclopropane fatty acids (CFAs) in bacteria are well-documented, the specific roles of the CoA-ester form, particularly in mammalian systems, are an emerging area of research.

Comparative Data on Biological Activities

The following table summarizes the known and inferred biological activities of this compound and oleoyl-CoA. It is important to note that quantitative comparative data is scarce in the literature.

FeatureThis compound Oleoyl-CoA
Primary Role Primarily known as a precursor for the synthesis of cyclopropane fatty acids incorporated into bacterial phospholipids (B1166683) to modulate membrane fluidity and stress resistance.[1] Its independent biological activity as a CoA ester is not well-characterized.A central intermediate in lipid metabolism. It is a primary substrate for the synthesis of triglycerides for energy storage and phospholipids for membrane structure.[2][3] It also participates in cellular signaling.[4][5]
Metabolic Fate In bacteria, the cyclopropane fatty acid is transferred from a donor to an unsaturated acyl chain of a phospholipid.[6] Evidence suggests that cyclopropane fatty acids can be metabolized by mammalian tissues, though the specific pathways for the CoA-ester are not fully elucidated.[3][7][8]Readily undergoes β-oxidation in mitochondria to produce acetyl-CoA for energy generation.[9] It is also a substrate for various acyltransferases for the synthesis of complex lipids.[10][11]
Enzyme Substrate Specificity Likely a substrate for specific acyltransferases that incorporate cyclopropane fatty acids into lipids. The cyclopropane ring may hinder the activity of some enzymes that typically act on unsaturated or saturated fatty acyl-CoAs.A preferred substrate for many acyltransferases, including those involved in the synthesis of triglycerides and phospholipids.[10][12] It is also a substrate for stearoyl-CoA desaturase (in reverse) and elongases.
Effect on Gene Expression The direct effect on gene expression is not well-documented. Any effects are likely indirect, resulting from alterations in membrane composition or the metabolic products of cyclopropane fatty acids.Known to regulate the expression of genes involved in lipid metabolism.[1][4][5] It can influence the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF-4α).[5][13][14]
Role in Signaling Specific signaling roles are not yet identified.Acts as a signaling molecule in various pathways. For instance, oleoyl-CoA levels can influence cellular processes and modulate the activity of key metabolic enzymes and transcription factors.[4][5][15] It is a known activator of PPARs.[9][13][16]

Experimental Protocols

Enzyme Kinetic Assays with Acyltransferases
  • Objective: To compare the substrate specificity of various acyltransferases for this compound versus oleoyl-CoA.

  • Methodology:

    • Enzyme Source: Purified recombinant acyltransferases (e.g., diacylglycerol acyltransferase, lysophosphatidic acid acyltransferase).

    • Substrates: Radiolabeled or fluorescently labeled this compound and oleoyl-CoA. A suitable acceptor substrate (e.g., diacylglycerol, lysophosphatidic acid).

    • Reaction: Incubate the enzyme with varying concentrations of the acyl-CoA substrates and the acceptor substrate in a suitable buffer.

    • Detection: Separate the reaction products (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Analysis: Quantify the product formation and determine kinetic parameters (Km and Vmax) for each acyl-CoA substrate.

In Vitro β-Oxidation Assay
  • Objective: To determine if this compound can be a substrate for mitochondrial β-oxidation.

  • Methodology:

    • Mitochondria Isolation: Isolate mitochondria from rat liver or cultured cells.

    • Substrates: Radiolabeled this compound and oleoyl-CoA (as a positive control).

    • Reaction: Incubate isolated mitochondria with the acyl-CoA substrates in the presence of necessary cofactors (e.g., L-carnitine, NAD+, FAD).

    • Detection: Measure the production of radiolabeled acetyl-CoA or the reduction of NAD+ and FAD spectrophotometrically.

    • Analysis: Compare the rate of β-oxidation between the two substrates.

Gene Expression Analysis
  • Objective: To compare the effects of this compound and oleoyl-CoA on the expression of genes involved in lipid metabolism.

  • Methodology:

    • Cell Culture: Treat a relevant cell line (e.g., hepatocytes, adipocytes) with equimolar concentrations of this compound and oleoyl-CoA.

    • RNA Extraction and qPCR: After a defined incubation period, extract total RNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes (e.g., PPARα, SREBP-1c, FASN, SCD1).

    • Microarray or RNA-seq: For a global analysis of gene expression changes, perform microarray or RNA-sequencing analysis.

    • Analysis: Compare the fold changes in gene expression induced by each treatment compared to a vehicle control.

Signaling Pathways and Metabolic Fates

The following diagrams illustrate the general pathways in which oleoyl-CoA is involved and the biosynthesis of cyclopropane fatty acids from their unsaturated precursors.

Oleoyl_CoA_Metabolism Oleoyl_CoA Oleoyl-CoA Beta_Oxidation β-Oxidation Oleoyl_CoA->Beta_Oxidation Triglycerides Triglycerides (Energy Storage) Oleoyl_CoA->Triglycerides Acyltransferases Phospholipids Phospholipids (Membrane Synthesis) Oleoyl_CoA->Phospholipids Acyltransferases Gene_Expression Regulation of Gene Expression (e.g., PPARα, HNF-4α) Oleoyl_CoA->Gene_Expression Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy CFA_Biosynthesis Unsaturated_PL Unsaturated Phospholipid (containing Oleoyl group) CFA_Synthase Cyclopropane Fatty Acid Synthase Unsaturated_PL->CFA_Synthase SAM S-adenosyl methionine (SAM) SAM->CFA_Synthase CFA_PL Cyclopropane Fatty Acyl Phospholipid (containing cis-11,12-methyleneoctadecanoyl group) CFA_Synthase->CFA_PL SAH S-adenosyl homocysteine CFA_Synthase->SAH Bacterial_Membrane Incorporation into Bacterial Membrane CFA_PL->Bacterial_Membrane

References

confirming the identity of "cis-11,12-methyleneoctadecanoyl-CoA" with authentic standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and signaling, the unambiguous identification of key metabolites is paramount. This guide provides a comprehensive comparison of methodologies for confirming the identity of cis-11,12-methyleneoctadecanoyl-CoA, a significant cyclopropane (B1198618) fatty acyl-CoA, against an authentic standard. The protocols and data presented herein offer a framework for the rigorous validation of experimental findings.

Comparison of Analytical Methods

The primary method for the definitive identification and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity compared to other methods like Gas Chromatography (GC) which requires derivatization of the fatty acid portion and does not analyze the intact CoA ester.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by reverse-phase liquid chromatography followed by mass analysis of the intact molecule and its fragments.High sensitivity and specificity; allows for the analysis of the intact acyl-CoA; provides structural information through fragmentation patterns.Requires specialized and expensive instrumentation; matrix effects can influence quantification.
GC-MS Derivatization to fatty acid methyl esters (FAMEs), separation by gas chromatography, and mass analysis.Excellent for fatty acid profiling; established libraries for FAMEs.Indirect analysis of the acyl-CoA; derivatization can introduce artifacts; not suitable for the intact CoA ester.
NMR Spectroscopy Analysis of the nuclear magnetic resonance of atoms within the molecule.Provides detailed structural information without the need for standards in some cases.Lower sensitivity compared to MS; requires larger amounts of pure sample.

Experimental Data: LC-MS/MS Comparison

The following table summarizes the expected results from an LC-MS/MS analysis comparing a biologically derived sample suspected to be this compound with a synthesized authentic standard.

ParameterAuthentic StandardExperimental SampleAcceptance Criteria
Retention Time (min) 12.512.5± 0.1 min of the authentic standard
Precursor Ion (m/z) 1048.51048.5± 0.5 m/z of the theoretical mass
Product Ion 1 (m/z) 541.5 (Neutral Loss of 507)541.5Presence of the characteristic fragment
Product Ion 2 (m/z) 428.1 (CoA moiety)428.1Presence of the characteristic fragment
Area Ratio (Product 1/Product 2) 2.32.2± 15% of the authentic standard
Purity (%) >98To be determinedN/A

Experimental Protocols

Synthesis of Authentic this compound Standard

A common method for the synthesis of long-chain fatty acyl-CoAs is through the activation of the corresponding free fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Materials:

  • cis-11,12-methyleneoctadecanoic acid (lactobacillic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Activation of the Fatty Acid: Dissolve cis-11,12-methyleneoctadecanoic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM. Add DCC (1.1 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Formation of NHS Ester: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • Reaction with Coenzyme A: Dissolve the crude NHS ester in a minimal amount of DCM. In a separate vial, dissolve Coenzyme A trilithium salt (1 eq) in the sodium bicarbonate buffer.

  • Synthesis of Acyl-CoA: Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring. Let the reaction proceed at room temperature for 2 hours.

  • Purification: Acidify the reaction mixture to pH 3-4 with dilute HCl. Purify the this compound using a C18 SPE cartridge. Wash the cartridge with acidic water to remove unreacted Coenzyme A and salts, and then elute the product with a methanol (B129727)/water mixture.

  • Verification: Confirm the identity and purity of the synthesized standard by LC-MS/MS.

Sample Preparation and LC-MS/MS Analysis

Sample Extraction from Biological Matrix (e.g., Bacterial Cell Pellet):

  • Homogenize the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion: m/z 1048.5 ([M+H]⁺).

    • Product Ion 1 (for quantification): m/z 541.5 (corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety).[1][2][3]

    • Product Ion 2 (for confirmation): m/z 428.1 (corresponding to the CoA moiety fragment).[1][3]

Visualizations

experimental_workflow cluster_standard Authentic Standard Preparation cluster_sample Experimental Sample Preparation cluster_analysis Comparative Analysis s1 Synthesis of this compound s2 Purification by SPE s1->s2 s3 Characterization (LC-MS/MS) s2->s3 a1 LC-MS/MS Analysis s3->a1 Inject Standard e1 Extraction from Biological Matrix e2 Sample Clean-up e1->e2 e2->a1 Inject Sample a2 Data Comparison: - Retention Time - Precursor Ion - Product Ions a1->a2 a3 Identity Confirmation a2->a3

Caption: Workflow for the confirmation of this compound identity.

signaling_pathway cluster_synthesis Biosynthesis Pathway cluster_function Potential Cellular Roles p1 Fatty Acid Synthesis p2 cis-Vaccenic Acid p1->p2 p4 cis-11,12-methyleneoctadecanoic acid p2->p4 SAM -> SAH p3 Cyclopropane Fatty Acid Synthase p3->p2 p6 This compound p4->p6 CoA + ATP -> AMP + PPi p5 Acyl-CoA Synthetase p5->p4 f1 Membrane Fluidity Regulation p6->f1 f2 Signal Transduction p6->f2 f3 Metabolic Regulation p6->f3

Caption: Biosynthesis and potential roles of this compound.

References

Quantitative Comparison of cis-11,12-Methyleneoctadecanoyl-CoA Across Microbial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-11,12-methyleneoctadecanoyl-CoA abundance across various microbial species. Due to the limited availability of direct quantitative data for the CoA-ester form, this guide presents data on its corresponding fatty acid, cis-11,12-methyleneoctadecanoic acid (commonly known as lactobacillic acid), as a proxy. The data is supported by experimental methodologies and visual representations of relevant pathways and workflows.

Introduction

This compound is the activated form of lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria. CFAs are known to play a crucial role in adapting to environmental stresses by modifying membrane fluidity and stability. The biosynthesis of these unique fatty acids involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid in the bacterial membrane. This post-synthetic modification highlights the importance of CFAs in the physiological response of microorganisms.

Quantitative Comparison of Lactobacillic Acid

Direct quantification of this compound in microbial species is not widely reported in scientific literature, likely due to its transient nature and low intracellular concentrations. Therefore, the abundance of its de-esterified form, lactobacillic acid, as a percentage of total cellular fatty acids, is presented here as an indicator of the biosynthetic capacity for this particular CFA across different species.

Microbial SpeciesLactobacillic Acid (% of Total Fatty Acids)Reference
Lactobacillus fermentum21 - 34%[1]
Lactobacillus buchneri21 - 34%[1]
Lactobacillus strains (8 of 9 tested in stationary phase)> 15%[2]
Bifidobacterium strains (most tested)< 5%[2]
Escherichia coliDetected, but quantitative data not specified[3]
Serratia marcescensDetected, but quantitative data not specified[3]
Pseudomonas fluorescensDetected in small amounts[3]
Vibrio choleraeNot detected[3]

Experimental Protocols

Quantification of Lactobacillic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of fatty acids, including cyclopropane fatty acids, from microbial cells.

a. Lipid Extraction:

  • Harvest bacterial cells from culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol (B129727):water (1:2:0.8, v/v/v) solvent system.

b. Saponification and Methylation:

  • Saponify the extracted lipids using methanolic NaOH or KOH to release the fatty acids.

  • Methylate the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic methanolysis.

c. GC-MS Analysis:

  • Separate the FAMEs on a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane).

  • Use a temperature gradient to achieve optimal separation of the different FAMEs.

  • Identify lactobacillic acid methyl ester based on its retention time and mass spectrum compared to a known standard.

  • Quantify the peak area corresponding to lactobacillic acid methyl ester and express it as a percentage of the total fatty acid peak areas.

Quantification of Long-Chain Acyl-CoA Thioesters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While specific data for this compound is scarce, this protocol outlines a general method for the quantification of long-chain acyl-CoAs, which could be adapted for the target molecule.[4][5]

a. Extraction of Acyl-CoAs:

  • Rapidly quench the metabolism of bacterial cells, for example, by using cold methanol.

  • Lyse the cells and extract the acyl-CoAs using a solvent mixture such as isopropanol/acetonitrile (B52724)/water with an appropriate internal standard (e.g., a 13C-labeled acyl-CoA).

  • Centrifuge to pellet cell debris and collect the supernatant.

b. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column.

  • Employ a gradient elution with solvents such as acetonitrile and water, often with the addition of an ion-pairing agent or at an alkaline pH to improve peak shape and retention.

  • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.

  • Monitor specific precursor-to-product ion transitions for the target acyl-CoA and the internal standard.

  • Generate a standard curve with known concentrations of the target acyl-CoA to enable absolute quantification.

Visualizations

experimental_workflow cluster_extraction Lipid/Acyl-CoA Extraction cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting bacterial_culture->cell_harvesting extraction Extraction cell_harvesting->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path chromatography Chromatographic Separation extraction->chromatography LC-MS/MS Path derivatization->chromatography ms_detection Mass Spectrometry Detection chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for the quantification of fatty acids and acyl-CoAs.

cfa_biosynthesis UFA Unsaturated Fatty Acyl Chain (in Phospholipid) CFA_synthase Cyclopropane Fatty Acid (CFA) Synthase UFA->CFA_synthase SAM S-Adenosyl-L-methionine (SAM) SAM->CFA_synthase CFA Cyclopropane Fatty Acyl Chain (in Phospholipid) CFA_synthase->CFA SAH S-Adenosyl-homocysteine (SAH) CFA_synthase->SAH

Caption: Biosynthesis pathway of cyclopropane fatty acids in bacterial membranes.

References

A Comparative Guide to Cis and Trans Cyclopropane Fatty Acyl-CoAs: Function and Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional and biochemical properties of cis and trans cyclopropane (B1198618) fatty acyl-CoAs. The formation of a cyclopropane ring within a fatty acyl chain introduces a unique structural element that significantly influences its biological activity and physical properties. While the biosynthesis and function of cis-cyclopropane fatty acids are well-documented, particularly in bacteria, information on their trans isomers is notably scarce in existing scientific literature. This comparison, therefore, draws upon established principles of cis-trans isomerism in fatty acids to extrapolate the potential characteristics of trans-cyclopropane fatty acyl-CoAs.

I. Overview of Cyclopropane Fatty Acids

Cyclopropane fatty acids (CFAs) are a class of fatty acids characterized by the presence of a cyclopropane ring in their aliphatic chain. In biological systems, these are typically formed post-synthesis by the modification of unsaturated fatty acids already incorporated into membrane phospholipids (B1166683).[1][2][3] This modification is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS), which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain.[1][2][4][5] The naturally occurring precursors are cis-unsaturated fatty acids, leading to the formation of cis-cyclopropane fatty acids.[3][6]

The conversion to CFAs is a significant process in many bacteria, often occurring as cells transition into the stationary phase or as a response to environmental stressors such as changes in pH and temperature.[1][2][3][7] This modification is thought to play a crucial role in regulating membrane fluidity and permeability, thereby protecting the cell.[1][3][7]

II. Comparative Analysis: Cis vs. Trans Isomers

The stereochemistry of the cyclopropane ring profoundly impacts the overall shape of the fatty acyl chain, which in turn dictates its interaction with other lipids and proteins.

Structural and Functional Differences
FeatureCis-Cyclopropane Fatty Acyl-CoATrans-Cyclopropane Fatty Acyl-CoA (Hypothesized)
Precursor Derived from cis-unsaturated fatty acids.[3][6]Hypothetically derived from trans-unsaturated fatty acids.
Molecular Shape The acyl chain has a distinct "kink" or bend.[8][9]The acyl chain is expected to be more linear, similar to saturated fatty acids.
Membrane Packing The kink disrupts the orderly packing of phospholipids in the membrane.[8][9]The linear shape would allow for tighter packing of phospholipids.
Membrane Fluidity Increases membrane fluidity at low temperatures by preventing close packing.[8][9]Expected to decrease membrane fluidity, similar to the effect of trans-unsaturated fatty acids.
Membrane Permeability Reduces membrane permeability to small molecules and ions.[1][3]Likely to further decrease membrane permeability due to tighter packing.
Biological Role Adaptation to stress by modulating membrane properties.[1][3][7] Implicated in the virulence of some pathogenic bacteria.[7][10]Not known to be naturally occurring. Its biological role, if any, is uncharacterized.

III. Biosynthesis of Cis-Cyclopropane Fatty Acids

The biosynthesis of cis-cyclopropane fatty acids is a well-characterized enzymatic process. The following diagram illustrates the key steps in this pathway.

Biosynthesis of Cis-Cyclopropane Fatty Acids cluster_0 Membrane Bilayer Unsaturated_Phospholipid Unsaturated Phospholipid (cis-double bond) CFAS Cyclopropane Fatty Acid Synthase (CFAS) Unsaturated_Phospholipid->CFAS Substrate Cyclopropane_Phospholipid Cyclopropane Phospholipid (cis configuration) SAM S-adenosyl-L-methionine (SAM) SAM->CFAS Methylene Donor SAH S-adenosyl-L-homocysteine (SAH) CFAS->Cyclopropane_Phospholipid Product CFAS->SAH Byproduct

References

Safety Operating Guide

Navigating the Disposal of cis-11,12-methyleneoctadecanoyl-CoA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory managers must first consult their institution's Environmental Health & Safety (EHS) guidelines, as these provide the definitive procedures for waste management on-site. The following information provides a general framework to guide the disposal process.

Disposal Decision Workflow

The primary step in determining the correct disposal route is to assess the final state of the waste material. The flowchart below illustrates the decision-making process for classifying and disposing of cis-11,12-methyleneoctadecanoyl-CoA waste.

DisposalWorkflow start Start: this compound Waste check_sds Consult Institutional EHS Guidelines and available SDS for analogues. start->check_sds is_mixed Is the waste mixed with any hazardous chemicals? check_sds->is_mixed is_bio Is the waste contaminated with biological material (e.g., cell culture)? is_mixed->is_bio No haz_chem Treat as Hazardous Chemical Waste is_mixed->haz_chem Yes non_haz Treat as Non-Hazardous Chemical Waste is_bio->non_haz No bio_waste Treat as Biohazardous Waste is_bio->bio_waste Yes collect_non_haz Collect in a sealed, labeled container. Request EHS pickup. non_haz->collect_non_haz collect_haz Segregate and collect based on the hazardous component. Follow EHS hazardous waste procedures. haz_chem->collect_haz decontaminate Decontaminate via autoclaving or chemical disinfection. bio_waste->decontaminate collect_bio Collect in labeled, leak-proof biohazard containers. Request EHS pickup. decontaminate->collect_bio

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Disposal

Based on the waste classification determined above, follow the appropriate protocol.

Protocol 1: Disposal as Non-Hazardous Chemical Waste

This protocol applies if the this compound is in a relatively pure form or mixed only with non-hazardous substances.

  • Containerization: Collect the waste in a chemically compatible, leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: Affix a "Chemical Waste" label to the container. The label must include:

    • The full chemical name: "this compound" and any other non-hazardous components.

    • The concentration or volume of each component.

    • The words "Non-Hazardous Waste".

    • The date of accumulation.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[2]

  • Pickup: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often 6-12 months), submit a chemical waste pickup request to your EHS department.[3]

Protocol 2: Disposal as Hazardous Chemical Waste

If the this compound is mixed with a substance classified as hazardous (e.g., flammable solvents, toxic reagents, corrosives), the entire mixture must be treated as hazardous waste.

  • Segregation: Do not mix different types of hazardous waste. The waste containing this compound must be segregated based on the hazard class of the other components (e.g., flammable, corrosive).

  • Containerization: Use a container appropriate for the hazardous component of the mixture. Ensure it is properly sealed to prevent leaks or spills.

  • Labeling: Use a "Hazardous Waste" label. List all chemical constituents, including this compound, with their approximate percentages. Clearly indicate the type of hazard (e.g., Flammable, Toxic, Corrosive).[2]

  • Storage: Store in the appropriate SAA for the designated hazard class.

  • Pickup: Arrange for a hazardous waste pickup with your EHS department.

Protocol 3: Disposal as Biohazardous Waste

This protocol is for this compound waste that has come into contact with biological materials such as cell cultures, tissues, or microorganisms.

  • Decontamination: The primary step is to render the waste non-infectious.

    • Autoclaving (Steam Sterilization): This is the preferred method for most biological waste.[4] Collect liquid waste in a vented, autoclavable container (e.g., a loosely capped glass bottle). Collect solid waste (e.g., contaminated lab plasticware) in a clear or orange autoclavable biohazard bag.[5][6] Place the bag in a rigid, leak-proof secondary container for transport to the autoclave.[6]

    • Chemical Disinfection: For small volumes of liquid waste, chemical disinfection may be an option. Add a suitable disinfectant, such as household bleach, to achieve a final concentration of 10%. Allow a contact time of at least 30 minutes before disposal.[6] Note that this may be subject to local regulations and is not suitable for all waste types.

  • Containerization & Labeling:

    • After autoclaving, the waste is typically considered non-infectious. It can often be disposed of as regular trash, but it is best practice to place it in an opaque bag to avoid confusion.[7]

    • If chemical disinfection is used, the neutralized liquid can often be poured down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous chemicals.[4]

    • For waste that will be picked up by an EHS-managed biohazardous waste stream, collect it in designated red biohazard containers lined with the appropriate bags.[5] These containers must be clearly labeled with the universal biohazard symbol.[5]

  • Storage and Pickup: Store sealed biohazard containers in a designated area. Request a pickup from your EHS department as needed.

Data Presentation: Disposal Summary Table

The table below summarizes the key logistical requirements for each waste category.

Waste ClassificationContainer TypeLabeling RequirementsDisposal Method
Non-Hazardous Chemical Chemically compatible, sealed container (e.g., glass, HDPE)."Chemical Waste" label with full chemical names and concentrations.Collection and disposal by institutional EHS/hazardous waste vendor.
Hazardous Chemical Container compatible with the hazardous component."Hazardous Waste" label listing all components, percentages, and hazard class (e.g., Flammable, Corrosive).Segregated collection and disposal by institutional EHS/hazardous waste vendor.[2]
Biohazardous Waste Autoclavable bags within a rigid, leak-proof secondary container; or designated red biohazard bins.[5][6]Universal Biohazard symbol.[5]Decontamination (autoclave or chemical treatment) followed by disposal as either regular trash or via a specialized biomedical waste stream.[4][7]

References

Personal protective equipment for handling cis-11,12-methyleneoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-11,12-methyleneoctadecanoyl-CoA

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar non-hazardous biochemical reagents.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information provided is based on the SDS for the corresponding free fatty acid, cis-11,12-Methyleneoctadecanoic acid, which is not classified as a hazardous substance, and on general safety protocols for handling acyl-CoA compounds and other laboratory reagents. It is recommended to treat all chemical substances as potentially hazardous and to handle them with care.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure safe handling.[2][3]

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or latex gloves should be worn to prevent skin contact.[4]
Eye Protection Safety Glasses or GogglesSafety glasses with side shields or goggles are necessary to protect from splashes.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If creating aerosols or working with a powder form, a fume hood is recommended.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to experimental use is crucial for safety and maintaining the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the product label matches the order specifications.

  • Note the recommended storage conditions, which are typically in a freezer.

2. Storage:

  • Store the compound in a tightly sealed container in a freezer, as recommended for long-chain acyl-CoA esters to maintain product quality.

  • Keep the container clearly labeled with the chemical name, concentration, and date received.[4]

  • Store away from incompatible chemicals.[2]

3. Preparation for Use:

  • Before use, allow the container to equilibrate to the temperature of the workspace (e.g., refrigerator or room temperature) to avoid condensation, which can contaminate the sample.

  • If the compound is in solution, gently mix before taking an aliquot. If it is a solid, weigh it out in a clean, designated area.

  • To prevent contamination of the stock solution, never return unused reagent to the original container.[4]

4. Handling During Experimentation:

  • All handling should be performed in a clean, designated laboratory area.

  • Use calibrated pipettes with disposable tips for transferring solutions to prevent cross-contamination.[4]

  • Keep the primary container sealed when not in use.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to ensure laboratory and environmental safety.

1. Unused or Expired Product:

  • Dispose of the chemical in accordance with local, state, and federal regulations for non-hazardous laboratory waste.

  • Do not discharge into sewers or drains.[5]

2. Contaminated Materials:

  • Disposable items such as gloves, pipette tips, and tubes that have come into contact with the chemical should be collected in a designated laboratory waste container.

  • Dispose of this waste through your institution's chemical or biological waste stream, as appropriate.

3. Spill Cleanup:

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Place the absorbent material into a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Ensure proper PPE is worn during the entire cleanup process.

Visualization: Fatty Acyl-CoA Beta-Oxidation Pathway

The following diagram illustrates the general metabolic pathway of beta-oxidation for a saturated fatty acyl-CoA in the mitochondria. This compound, as a fatty acyl-CoA, would be a substrate for a similar pathway, potentially with additional enzymatic steps to handle its specific structure. This process breaks down the fatty acyl-CoA into acetyl-CoA units, which can then enter the citric acid cycle to generate energy.[6][7]

Fatty_Acyl_CoA_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenation Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration H2O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Oxidation β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Oxidation NAD+ -> NADH Ketoacyl_CoA β-Ketoacyl-CoA Oxidation->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis CoA-SH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shorter_Acyl_CoA->Dehydrogenation Re-enters cycle TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of a saturated fatty acyl-CoA.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。